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  • Product: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
  • CAS: 953752-30-2

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS 953752-30-2). This document is structured for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS 953752-30-2). This document is structured for researchers in medicinal chemistry and process development.

CAS Number: 953752-30-2 Role: Privileged Scaffold Intermediate / Linker Module

Introduction & Chemical Identity

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is a bifunctional building block widely utilized in the synthesis of pharmaceutical agents. Structurally, it consists of a pyrrolidin-2-one (lactam) core N-alkylated with a benzyl group, which bears a primary amine at the para position.

This compound serves as a critical "linker-scaffold" in medicinal chemistry.[1] The lactam ring acts as a polar, hydrogen-bond-accepting pharmacophore often mimicking peptide bonds, while the primary amine provides a reactive handle for amide coupling, reductive amination, or sulfonylation to attach other therapeutic motifs (e.g., kinase inhibitors, GPCR ligands).

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Colorless to pale yellow oil/solidDepends on purity/salt form
Solubility DMSO, Methanol, DCMModerate water solubility
pKa (Predicted) ~9.5 (Amine), ~-0.5 (Lactam)Basic primary amine
LogP (Predicted) 0.8 – 1.2Lipophilic enough for CNS penetration

Synthesis Protocols

The synthesis of CAS 953752-30-2 is typically achieved through a convergent approach involving the N-alkylation of 2-pyrrolidinone followed by functional group manipulation. Two primary routes are validated for laboratory and scale-up contexts.

Route A: The Nitrile Reduction Method (Preferred)

This route is preferred for its atom economy and the availability of starting materials.

Step 1: N-Alkylation

  • Reagents: 2-Pyrrolidinone, 4-(Bromomethyl)benzonitrile, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

  • Mechanism: Deprotonation of the lactam nitrogen creates a nucleophile that attacks the benzylic carbon of the nitrile precursor, displacing the bromide.

  • Intermediate: 4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile.

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel/H₂ or Borane-THF complex (BH₃·THF).

  • Conditions: Hydrogenation at 50 psi (if Raney Ni) or reflux (if Borane).

  • Outcome: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂).

Route B: The Protected Amine Method

Used when mild conditions are required to avoid reducing other sensitive groups.

  • Precursor: tert-butyl (4-(bromomethyl)benzyl)carbamate.

  • Step 1: Alkylation of 2-pyrrolidinone with the Boc-protected benzyl bromide.

  • Step 2: Acidic deprotection (TFA/DCM or HCl/Dioxane) to yield the final amine salt.

Synthesis Workflow Visualization

Synthesis Start1 2-Pyrrolidinone Step1 Step 1: N-Alkylation (NaH, DMF, 0°C -> RT) Start1->Step1 Start2 4-(Bromomethyl) benzonitrile Start2->Step1 Inter Intermediate: 4-[(2-oxopyrrolidin-1-yl) methyl]benzonitrile Step1->Inter Step2 Step 2: Reduction (Raney Ni, H2, MeOH) Inter->Step2 Product Product: 1-(4-Aminomethyl-benzyl)- pyrrolidin-2-one Step2->Product

Caption: Two-step synthesis via nitrile reduction, ensuring high yield and purity.

Experimental Protocol (Route A)

Note: This protocol is a generalized standard procedure derived from analogous N-benzylpyrrolidinone syntheses.

Step 1: Synthesis of 4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add 2-pyrrolidinone (1.0 eq) and anhydrous DMF (10 mL/g). Cool to 0°C. Portion-wise add NaH (60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases.

  • Alkylation: Dropwise add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in DMF.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Step 2: Reduction to 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
  • Setup: Place the nitrile intermediate in a hydrogenation vessel (Parr shaker).

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate, pre-washed with MeOH) or Pd/C (10%) if acidic conditions are tolerated.

  • Solvent: Dissolve in Methanolic Ammonia (7N NH₃ in MeOH) to suppress secondary amine formation.

  • Reaction: Hydrogenate at 40–60 psi H₂ for 12 hours.

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure.

  • Salt Formation (Optional): Treat the crude oil with HCl/ether to precipitate the hydrochloride salt for storage.

Applications in Drug Discovery

This compound is not merely a solvent or passive additive; it is a pharmacophore linker .

Fragment-Based Drug Discovery (FBDD)

The pyrrolidinone ring mimics the


-lactam found in Racetams (nootropics) and acts as a bioisostere for proline residues.
  • Target Classes: PDE4 Inhibitors, CB2 Receptor Modulators.

  • Mechanism: The benzylamine "arm" extends into solvent-exposed pockets or hydrophobic channels of the target protein, allowing the pyrrolidinone headgroup to anchor via hydrogen bonding.

Library Synthesis

The primary amine is a "universal handle."

  • Combinatorial Chemistry: It readily reacts with carboxylic acids, sulfonyl chlorides, and isocyanates to generate diverse libraries of N-benzylpyrrolidinone derivatives.

Pharmacophore Mapping

Pharmacophore Sub1 Pyrrolidin-2-one Ring (H-Bond Acceptor) Sub2 Benzyl Linker (Hydrophobic Spacer) Sub1->Sub2 Rigid Attachment Sub3 Primary Amine (Reactive Handle / Cationic Interaction) Sub2->Sub3 Para-Substitution

Caption: Structural decomposition of the molecule highlighting its binding domains.

Safety & Handling

  • Hazards: As a primary benzylamine, it is likely an Irritant (Skin/Eye) and potentially corrosive in pure form.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • Sigma-Aldrich. 1-{[4-(aminomethyl)phenyl]methyl}pyrrolidin-2-one Product Page. Available at:

  • BLD Pharm. 1-(4-(Aminomethyl)benzyl)pyrrolidin-2-one (CAS 953752-30-2) Technical Data. Available at:

  • PubChem. 4-(Bromomethyl)benzonitrile (Precursor) Compound Summary. Available at:

  • Molaid. Patent Context for CAS 953752-30-2 (CB2/PDE4 Modulators). Available at:

Sources

Exploratory

Physicochemical properties of Nebracetam

Technical Whitepaper: Physicochemical Characterization and Bio-Analytical Profiling of Nebracetam Executive Summary Nebracetam (WEB 1881) is a pyrrolidinone derivative within the racetam class, distinct from its congener...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Bio-Analytical Profiling of Nebracetam

Executive Summary

Nebracetam (WEB 1881) is a pyrrolidinone derivative within the racetam class, distinct from its congeners (e.g., piracetam, aniracetam) due to its specific M1-muscarinic agonist activity. Unlike classical racetams that primarily modulate AMPA receptors or membrane fluidity, Nebracetam acts directly on the cholinergic system, facilitating intracellular calcium influx. This guide provides a comprehensive physicochemical profile, detailing its structural properties, solubility behavior, and a self-validating HPLC protocol for bio-analytical quantification.

Chemical Identity & Structural Analysis

Nebracetam possesses a unique benzyl substitution at the N-1 position and an aminomethyl group at the C-4 position of the pyrrolidone ring. This structural configuration confers higher lipophilicity compared to piracetam, enhancing Blood-Brain Barrier (BBB) permeability.

Parameter Technical Specification
IUPAC Name (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one
Common Code WEB 1881 (Free Base), WEB 1881 FU (Fumarate Salt)
CAS Number 97205-34-0 (Free Base)
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol (Free Base); 524.6 g/mol (Fumarate)
Stereochemistry Racemic mixture (RS) containing a chiral center at C-4
Key Functional Groups Lactam (cyclic amide), Primary Amine (aminomethyl), Benzyl ring

Core Physicochemical Properties

Understanding the ionization and solubility profile is critical for formulation and in vitro assay development.

Ionization (pKa) & Lipophilicity (LogP)

Unlike neutral racetams (e.g., oxiracetam), Nebracetam contains a basic primary amine.

  • pKa (Calculated): ~9.97 (Aminomethyl group).

    • Implication: At physiological pH (7.4), the amine is predominantly protonated (

      
      ), increasing aqueous solubility but potentially limiting passive diffusion unless paired with an endogenous transporter or relying on the equilibrium fraction of the uncharged species.
      
  • LogP (Computed): ~0.23 – 0.48.

    • Implication: The compound exhibits a balanced hydrophilic-lipophilic profile. The benzyl group provides sufficient lipophilicity for membrane interaction, while the ionized amine ensures solubility in aqueous physiological fluids.

Solubility Profile
  • Free Base: Poorly soluble in water; soluble in organic solvents (DMSO, Ethanol, Methanol).

  • Fumarate Salt (WEB 1881 FU): Significantly improved aqueous solubility.

    • Protocol Note: For in vitro cellular assays (e.g., Jurkat cells), dissolve the fumarate salt in a small volume of DMSO (stock 100 mM) and dilute into aqueous buffer (PBS) to <0.1% DMSO final concentration.

Mechanism of Action: Cholinergic Signaling Pathway

Nebracetam functions as an M1-muscarinic agonist.[1][2] The following diagram illustrates the signal transduction pathway leading to the cognitive-enhancing effects (calcium mobilization).

Nebracetam_Signaling Nebracetam Nebracetam (Ligand) M1_Receptor M1 Muscarinic Receptor (GPCR) Nebracetam->M1_Receptor Binding/Agonism G_Protein Gq/11 Protein Activation M1_Receptor->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation (Cognition/Memory) DAG->PKC Ca_Release Intracellular Ca2+ Release ER->Ca_Release Efflux Ca_Release->PKC Co-activation

Figure 1: Signal transduction pathway of Nebracetam acting via M1 muscarinic receptors to elevate intracellular calcium and activate PKC.

Analytical Methodology: HPLC Quantification

This protocol is designed for the quantification of Nebracetam in biological fluids or pharmaceutical formulations. It utilizes the UV absorbance of the benzyl and amide moieties.

Chromatographic Conditions (Self-Validating Protocol)
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol activity and keeps the amine protonated for consistent retention.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 70:30 (Buffer:ACN) or Gradient (10% B to 60% B over 15 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Amide/Benzyl absorption).

  • Temperature: 25°C (Ambient).

  • Injection Volume: 20 µL.

Sample Preparation (Plasma/Serum)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Piracetam or Phenacetin).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Collect supernatant and dilute 1:1 with Mobile Phase A (Buffer) to match initial mobile phase strength.

  • Injection: Inject into HPLC.

Stability Profiling Workflow

Nebracetam contains a lactam ring susceptible to hydrolysis and a primary amine susceptible to oxidation.

Stability_Workflow Start Nebracetam Sample (Solid/Solution) Stress Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Analysis HPLC-UV Analysis (210 nm) Acid->Analysis Base->Analysis Oxidation->Analysis Result_Ring Ring Opening (GABA Derivative) Analysis->Result_Ring Detects Hydrolysis Result_NOx N-Oxide Formation Analysis->Result_NOx Detects Oxidation

Figure 2: Forced degradation workflow to establish stability-indicating analytical methods.

References

  • Kitamura, Y., et al. (1991). Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist.[1] Japanese Journal of Pharmacology.[1][3]

  • PubChem Compound Summary. Nebracetam (CID 65926).[1] National Center for Biotechnology Information.

  • Takeo, S., et al. (1997). Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats. British Journal of Pharmacology.[1]

  • Human Metabolome Database. Metabocard for Nebracetam (HMDB0255497).

  • Fujimaki, Y., et al. (1992). Simultaneous determination of nefiracetam and its metabolites by high-performance liquid chromatography. (Methodology adapted for Nebracetam). Journal of Chromatography B.

Sources

Foundational

Technical Monograph: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

The following technical guide provides an in-depth analysis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one , a bifunctional heterocyclic building block used in medicinal chemistry. Core Identity & Synthetic Utility in Drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one , a bifunctional heterocyclic building block used in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS: 953752-30-2 ) is a specialized bifunctional scaffold characterized by a pyrrolidin-2-one (lactam) core N-linked to a benzylamine moiety.[1][2] Structurally, it represents a regioisomer of the nootropic agent Nebracetam , where the aminomethyl group is transposed from the pyrrolidone ring to the para-position of the benzyl ring.[2]

This molecule serves as a critical "linker-scaffold" in Fragment-Based Drug Discovery (FBDD).[1][2] Its architecture offers two distinct chemical handles:

  • The Lactam Head: A polar, hydrogen-bond-accepting pharmacophore often recognized by racetam-binding sites and glutaminyl cyclase enzymes.[1][2]

  • The Benzylamine Tail: A primary amine serving as a highly reactive conjugation vector for library expansion, PROTAC linker synthesis, or peptidomimetic design.[2]

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Dissection

The molecule combines a rigid lactam ring with a flexible benzylamine linker.[2] This "head-to-tail" polarity allows it to span binding pockets that require a hydrogen-bond acceptor (lactam oxygen) and a distal cation interaction (ammonium species at physiological pH).[1][2]

FeatureChemical ComponentFunctionality
Core Scaffold Pyrrolidin-2-oneHydrogen Bond Acceptor (C=O); Bioisostere for proline/gamma-lactams.[1][2]
Linker Methylene Bridge (-CH2-)Provides rotational freedom between the lactam and the aromatic ring.[1][2]
Aromatic Core 1,4-Disubstituted BenzenePi-Pi stacking interactions; rigid spacer.[1][2]
Reactive Handle Primary Amine (-CH2-NH2)Nucleophilic attachment point; Hydrogen Bond Donor; pKa ~9-10.[1][2]
Key Physicochemical Properties

Data aggregated from calculated models and vendor specifications.[1][2]

PropertyValueContext
Molecular Formula C₁₂H₁₆N₂O-
Molecular Weight 204.27 g/mol Ideal for FBDD (Rule of 3 compliant).[1][2]
LogP (Predicted) ~0.5 - 0.9Moderate lipophilicity; good membrane permeability potential.[1]
TPSA ~46 ŲFavorable for CNS penetration (Brain penetration usually requires TPSA < 90 Ų).[1]
H-Bond Donors 1 (Amine)-
H-Bond Acceptors 2 (Amine N, Lactam O)-
pKa (Base) ~9.5 (Amine)Exists as a cationic ammonium species at physiological pH (7.4).[1]

Synthetic Methodologies

To ensure high purity and scalability, two primary routes are recommended. Route A is preferred for industrial scalability, while Route B (Gabriel Synthesis) is preferred for laboratory-scale synthesis requiring high purity without hydrogenation catalysts.

Route A: Nitrile Reduction (Scalable)

This pathway utilizes 4-(bromomethyl)benzonitrile as the electrophile.[1] It avoids over-alkylation issues common with di-amines.[1][2]

  • N-Alkylation: Deprotonation of pyrrolidin-2-one with NaH or KOtBu in DMF, followed by nucleophilic attack on 4-(bromomethyl)benzonitrile.[1][2]

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) of the nitrile group to the primary amine.

Route B: The Phthalimide "Ingold" Protocol (High Fidelity)

This route protects the nitrogen during alkylation to prevent polymerization.

  • Reagents: Pyrrolidin-2-one, 4-(Bromomethyl)benzylphthalimide, NaH, DMF.

  • Deprotection: Hydrazine hydrate (Ingold condition) in ethanol.

Synthetic Logic Visualization

The following diagram illustrates the logic flow for Route A , highlighting the critical intermediate isolation steps.

Synthesis_Pathway Start1 Pyrrolidin-2-one Step1 N-Alkylation (NaH, DMF, 0°C) Start1->Step1 Start2 4-(Bromomethyl) benzonitrile Start2->Step1 Inter Intermediate: 4-((2-oxopyrrolidin-1-yl) methyl)benzonitrile Step1->Inter SN2 Reaction Step2 Nitrile Reduction (H2, Raney Ni, MeOH) Inter->Step2 Product Target: 1-(4-Aminomethyl-benzyl) -pyrrolidin-2-one Step2->Product Hydrogenation

Figure 1: Scalable synthetic pathway via nitrile reduction. The nitrile intermediate prevents side-reactions common with unprotected amines.[1][2]

Medicinal Chemistry Applications

Structural Isomerism: The Nebracetam Connection

Researchers must distinguish this molecule from Nebracetam (CAS: 97205-34-0).[1][2]

  • Nebracetam: 1-benzyl-4-(aminomethyl)pyrrolidin-2-one (Amine on the lactam ring).[1][2]

  • Target Molecule: 1-(4-aminomethylbenzyl)pyrrolidin-2-one (Amine on the benzyl ring).[1][2][3][4]

Significance: Moving the amine to the benzyl ring extends the distance between the lactam pharmacophore and the basic nitrogen.[2] This is critical for:

  • Probing Deep Pockets: Reaching distal acidic residues in GPCR binding pockets (e.g., Muscarinic receptors).

  • Linker Design: The para-benzyl amine is less sterically hindered, making it a superior attachment point for PROTAC linkers or fluorescent tags compared to the ring-substituted Nebracetam.[1][2]

Pharmacophore Mapping

In drug design, this molecule acts as a bidentate ligand .[2]

Pharmacophore_Map cluster_binding Receptor Interaction Potential Lactam Lactam Carbonyl (H-Bond Acceptor) Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Lactam->Phenyl Proximal Binding (Core Recognition) SiteA Ser/Thr Residue Lactam->SiteA H-Bond Amine Primary Amine (H-Bond Donor / Cation) Phenyl->Amine Distal Binding (Electrostatic Interaction) SiteB Asp/Glu Residue Amine->SiteB Salt Bridge

Figure 2: Pharmacophore interaction map showing the dual-binding mode: H-bonding at the lactam and electrostatic interaction at the distal amine.[1][2][5]

Analytical Characterization & Handling

Expected Analytical Profile

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.2–7.4 ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).[1]

    • δ 4.3–4.4 ppm (s, 2H): Benzylic CH₂ attached to the lactam nitrogen.

    • δ 3.7 ppm (s, 2H): Benzylic CH₂ attached to the amine (shifts downfield if salt form).[1]

    • δ 3.2 ppm (t, 2H): Lactam ring CH₂ adjacent to Nitrogen.

    • δ 2.2 ppm (t, 2H): Lactam ring CH₂ adjacent to Carbonyl.

    • δ 1.9 ppm (m, 2H): Lactam ring central CH₂.

Stability & Storage[1]
  • Reactivity: The primary amine is susceptible to carbamylation by atmospheric CO₂.[1][2] Store under inert gas (Argon/Nitrogen).

  • Oxidation: Benzylamines can slowly oxidize to imines or aldehydes if exposed to light and air for prolonged periods.[1][2]

  • Recommended Storage: -20°C, dessicated, protected from light.

References

  • BLD Pharm. (2024). Product Analysis: 1-(4-(Aminomethyl)benzyl)pyrrolidin-2-one (CAS 953752-30-2).[1][2][3] Retrieved from

  • Perekhoda, L., et al. (2024).[4][6] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 178824, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one (Structural Analog). Retrieved from [1]

  • Budzianowski, A. (2022).[4] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules, 27(23). Retrieved from [1]

Sources

Exploratory

Nebracetam (WEB 1881 FU): Technical Monograph &amp; Literature Review

Executive Summary Nebracetam (WEB 1881 FU) represents a distinct evolution in the pyrrolidinone (racetam) class of nootropic agents. Unlike its structural analogs piracetam and aniracetam, which primarily modulate AMPA r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nebracetam (WEB 1881 FU) represents a distinct evolution in the pyrrolidinone (racetam) class of nootropic agents. Unlike its structural analogs piracetam and aniracetam, which primarily modulate AMPA receptors, Nebracetam exhibits a dual-cholinergic mechanism : it acts as a direct agonist at postsynaptic M1 muscarinic acetylcholine receptors (mAChRs) and simultaneously enhances presynaptic acetylcholine (ACh) turnover via high-affinity choline uptake (HACU) facilitation.

This compound was developed to address the cholinergic deficit hypothesis in Alzheimer’s Disease (AD) and vascular dementia. Beyond cognitive enhancement, Nebracetam demonstrates significant neuroprotective properties against NMDA-mediated excitotoxicity and ischemic neuronal injury. This guide synthesizes the compound's molecular pharmacology, experimental protocols, and clinical pharmacokinetic profile.

Chemical & Pharmacological Profile

Compound Name: Nebracetam Code Name: WEB 1881 FU IUPAC Name: 4-aminomethyl-1-benzylpyrrolidin-2-one hemifumarate Chemical Class: Pyrrolidinone derivative (Racetam)[1]

Receptor Binding & Affinity Data

Nebracetam distinguishes itself from other nootropics through its specific interaction with the cholinergic system.

Target ReceptorInteraction TypeFunctional OutcomeKey Observation
M1 Muscarinic Agonist ↑ Intracellular Ca²⁺Activates Gq-protein coupled cascade; improves cognitive processing.
M2 Muscarinic Indirect Antagonist ↑ ACh ReleaseFunctionally antagonizes inhibitory autoreceptors or enhances synthesis (see Section 3.2).
NMDA Receptor Modulator NeuroprotectionPrevents glutamate-induced excitotoxicity and Ca²⁺ overload.
Nicotinic (nAChR) Inhibitor ↓ Current (High Conc.)Inhibits ACh-responses at high concentrations (>30 µM) in oocytes.

Mechanism of Action (MOA)

Nebracetam's efficacy stems from a synergistic "push-pull" mechanism on the cholinergic synapse. It pushes the postsynaptic response via M1 agonism while ensuring sufficient neurotransmitter supply by accelerating presynaptic synthesis.

Postsynaptic Signaling: The M1 Cascade

Nebracetam binds to the M1 muscarinic receptor, triggering a Gq-protein mediated pathway. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately mobilizing intracellular calcium stores essential for Long-Term Potentiation (LTP).

M1_Signaling Nebracetam Nebracetam (Ligand) M1 M1 Muscarinic Receptor Nebracetam->M1 Agonist Binding Gq Gq Protein (Activation) M1->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Ca2+ Release (Intracellular) ER->Ca Release Ca->PKC Co-factor Cognition Enhanced Cognition / LTP PKC->Cognition Synaptic Plasticity

Figure 1: Postsynaptic M1 signaling cascade activated by Nebracetam, leading to intracellular Calcium mobilization and PKC activation.

Presynaptic Modulation: The ACh Turnover Loop

Unlike pure M1 agonists which can deplete acetylcholine levels, Nebracetam accelerates the rate-limiting step of ACh synthesis: the high-affinity uptake of choline.

  • Mechanism: In conditions of cholinergic depletion (e.g., ischemia or scopolamine blockade), Nebracetam accelerates the formation of Acetyl-CoA and the uptake of choline into the presynaptic terminal.

  • Evidence: Studies in dog stellate ganglia show Nebracetam enhances ACh release not by directly blocking M2 autoreceptors (as originally hypothesized for some agents), but by driving the metabolic synthesis machinery [2].[2]

Preclinical Efficacy & Experimental Protocols

Neuroprotection in Ischemic Models

Nebracetam has demonstrated the ability to restore hippocampal serotonin (5-HT) synthesis and protect striatal neurons from ischemic damage.

Protocol: Microsphere Embolism-Induced Ischemia

Source: Adapted from Takeo S, et al. (1997) [4]

Objective: To evaluate the restorative effect of Nebracetam on neurotransmitter metabolism following cerebral ischemia.

  • Induction: Anesthetize Wistar rats. Inject 900 microspheres (48 µm diameter) into the internal carotid artery to induce reproducible cerebral embolism.

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Nebracetam): 30 mg/kg p.o., administered twice daily starting after the onset of stroke-like symptoms.

  • Analysis (Day 3 & Day 7):

    • Sacrifice animals and isolate brain regions: Cerebral Cortex, Striatum, Hippocampus.

    • HPLC Analysis: Homogenize tissue in perchloric acid. Centrifuge and analyze supernatant via High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

    • Target Analytes: Acetylcholine (ACh), Dopamine (DA), Serotonin (5-HT), and metabolites (5-HIAA, DOPAC).

  • Validation Criteria:

    • Self-Validation: The ischemic control group must show statistically significant depletion of 5-HT and ACh compared to sham-operated rats.

    • Result: Nebracetam treatment significantly restores hippocampal 5-HT levels and striatal dopamine turnover rates compared to untreated ischemic controls.

Protection Against NMDA Cytotoxicity

Nebracetam prevents neuronal death caused by glutamate excitotoxicity, a key pathway in neurodegenerative progression.

Neuroprotection Glutamate Excess Glutamate (Ischemia/Excitotoxicity) NMDA NMDA Receptor Over-activation Glutamate->NMDA Ca_Influx Massive Ca2+ Influx NMDA->Ca_Influx Toxicity Neuronal Death (Apoptosis/Necrosis) Ca_Influx->Toxicity Nebracetam Nebracetam (10-100 µM) M1_Path M1 Receptor Modulation Nebracetam->M1_Path Activates Inhibition Inhibition of NMDA-gated Current Nebracetam->Inhibition Direct/Indirect Action M1_Path->Toxicity Neuroprotective Signaling Inhibition->NMDA Blocks

Figure 2: Dual neuroprotective pathways: Direct attenuation of NMDA currents and M1-mediated cell survival signaling.

Clinical Pharmacology & Pharmacokinetics

Absorption and Distribution (Human Data)

Clinical investigations in patients with Alzheimer's type dementia have provided specific ADME (Absorption, Distribution, Metabolism, Excretion) data.

  • Dosage: 400 mg administered twice daily (800 mg/day).

  • CSF Penetration: A critical factor for nootropics. Nebracetam crosses the Blood-Brain Barrier (BBB) effectively.

    • Plasma Concentration: ~1000 ng/mL (estimated peak).

    • CSF Concentration: ~198.7 ng/mL.

    • CSF/Plasma Ratio:19.0% [3].

  • Metabolism: Extensively metabolized by hepatic CYP450 enzymes.

    • Major Metabolites: 5-hydroxy-nebracetam (similar to nefiracetam metabolism).

Safety Profile

In Phase II open-label studies (n=9), Nebracetam was generally well-tolerated.

  • Adverse Events: Mild skin eruption (1 case), transient alteration in lab tests (1 case).

  • Biomarkers: Treatment resulted in a marked rise of Acetylcholinesterase (AChE) activity in the CSF, serving as a biomarker for central cholinergic activation [3].

References

  • Kitamura, Y., Kaneda, T., & Nomura, Y. (1991). Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist. Japanese Journal of Pharmacology, 55(1), 177–180.

  • Ren, L. M., et al. (1993). Increase of acetylcholine release by nebracetam in dog cardiac sympathetic ganglion.[2] British Journal of Pharmacology.

  • Ohnishi, A., et al. (1993). Clinical Effect of WEB 1881 (Nebracetam Fumarate) on Patients With Dementia of the Alzheimer Type and Study of Its Clinical Pharmacology. Japanese Journal of Clinical Pharmacology and Therapeutics.

  • Takeo, S., et al. (1997). Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats. British Journal of Pharmacology, 121(3), 477–484.

  • Kataoka, Y., et al. (1992). Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices. Japanese Journal of Pharmacology, 59(2), 247-250.

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one in DMSO

Executive Summary This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS: 953752-30-2) in Dimethyl Sulfoxide (DMSO). Based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS: 953752-30-2) in Dimethyl Sulfoxide (DMSO).

Based on physicochemical analysis (LogP ~ -0.01, MW 204.[1]27) and structural homology to racetam-class compounds, this molecule exhibits high solubility in polar aprotic solvents. However, the presence of a primary aminomethyl moiety introduces specific stability risks—particularly oxidative degradation and carbamate formation—that require strict adherence to the protocols defined below.

Physicochemical Profile & Solubility Prediction

Understanding the molecular interaction between the solute and solvent is critical for predicting behavior in solution.

Structural Analysis

The molecule consists of three distinct pharmacophores affecting solubility:

  • Pyrrolidin-2-one (Lactam) Ring: A polar, hydrogen-bond accepting motif. It is structurally similar to the solvent (DMSO) itself, facilitating high miscibility.

  • Benzyl Linker: A lipophilic aromatic spacer. While this reduces water solubility compared to simple pyrrolidones (like Piracetam), it enhances solubility in organic solvents like DMSO via

    
     stacking interactions.
    
  • Aminomethyl Group (Primary Amine): A basic, hydrogen-bond donor/acceptor. This group significantly increases polarity but also serves as the primary site for chemical instability.

Quantitative Data Summary
PropertyValueImplication for DMSO Solubility
Molecular Weight 204.27 g/mol Low MW favors rapid dissolution.
LogP (Calculated) ~ -0.01Amphiphilic nature; ideal for DMSO.
Predicted Solubility > 100 mM Classified as "Freely Soluble" in DMSO.
Physical State Solid (Powder)Requires sonication to break crystal lattice.
Salt Form Free Base (typically)Dissolves faster than HCl salts in DMSO.

Protocol: Preparation of High-Integrity Stock Solutions

Role: Senior Application Scientist Objective: Create a stable stock solution (typically 10 mM or 50 mM) while minimizing degradation.

Reagents & Equipment
  • Solute: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (>95% purity).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, Water content <0.1%). Note: Standard grade DMSO is hygroscopic and can contain water that protonates the amine, altering solubility.

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Amber glass vials (borosilicate).

Step-by-Step Dissolution Workflow

Step 1: Gravimetric Determination Weigh the solid into an amber vial. Do not weigh directly into the final storage tube if it is plastic (polypropylene), as static charge can cause loss of the fine powder. Transfer quantitatively.

Step 2: Solvent Addition (The "Sandwich" Method) Add 50% of the calculated DMSO volume. This creates a slurry. Vortex for 30 seconds. Then, add the remaining 50% of DMSO.

  • Reasoning: Adding solvent in two stages prevents the formation of a "gum" or "clump" at the bottom of the vial, which often happens with lactam derivatives.

Step 3: Lattice Disruption (Sonication) Sonicate the vial for 5–10 minutes at ambient temperature.

  • Critical Control Point: Monitor the water bath temperature. If it exceeds 40°C, stop. Heat accelerates the oxidation of the primary amine.

Step 4: Visual Validation (The Tyndall Effect) Hold the vial against a dark background and shine a laser or bright light through it.

  • Pass: The beam passes through clearly (true solution).

  • Fail: The beam is visible/scattered (colloidal suspension). Sonicate further or filter (0.22 µm PTFE) if necessary.

Workflow Visualization

SolubilityWorkflow Start Start: Solid Powder Weigh Weigh into Amber Vial (Avoid Static) Start->Weigh AddSolvent Add 50% Anhydrous DMSO & Vortex (Slurry) Weigh->AddSolvent AddRest Add Remaining DMSO AddSolvent->AddRest Sonicate Sonicate (5-10 min) Max Temp < 40°C AddRest->Sonicate Check Visual Check (Tyndall Effect) Sonicate->Check Decision Clear Solution? Check->Decision Filter Filter (0.22 µm PTFE) or Re-Sonicate Decision->Filter No Final Final Stock Solution (Store -20°C) Decision->Final Yes Filter->Check

Figure 1: Decision logic for the preparation of high-integrity stock solutions.

Stability, Handling & Storage

The primary amine on the benzyl ring is the "Achilles' heel" of this molecule. While the lactam ring is robust, the amine is susceptible to reacting with environmental contaminants.

The Hygroscopicity Loop

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Risk: Water in DMSO facilitates the reaction of atmospheric CO₂ with the primary amine to form carbamates (reversible but interfering) or ammonium carbonates.

  • Mitigation: Always purge the headspace of the storage vial with inert gas (Argon or Nitrogen) before closing.

Freeze-Thaw Cycles

Repeated freezing and thawing causes "salting out" or micro-precipitation, where the compound crystallizes out of the DMSO matrix.

  • Protocol: Aliquot the stock solution into single-use volumes (e.g., 50 µL) immediately after preparation. Store at -20°C or -80°C. Never refreeze a thawed aliquot more than once.

Chemical Compatibility Logic

StabilityLogic cluster_prevention Prevention Strategy DMSO DMSO Matrix Water Absorbed H2O (Hygroscopic) DMSO->Water Open Air Exposure Amine Primary Amine (Active Site) Water->Amine Facilitates Protonation CO2 Atmospheric CO2 CO2->Amine Reacts with Carbamate Carbamate Artifact (Assay Interference) Amine->Carbamate Degradation Argon Argon Purge Argon->DMSO Blocks Air Dessicant Desiccated Storage

Figure 2: The degradation pathway of primary amines in hygroscopic DMSO and prevention strategies.

Application Notes for Biological Assays

When using this stock solution in cellular or enzymatic assays, the following dilution factors must be observed to prevent solvent toxicity or compound precipitation.

  • Maximum DMSO Tolerance: Most cell lines tolerate 0.1% to 0.5% v/v DMSO.

    • Calculation: To achieve a 10 µM final assay concentration using a 0.1% DMSO limit, your stock solution must be 10 mM .

  • Aqueous Dilution Shock: Rapidly adding the DMSO stock to an aqueous buffer (PBS/Media) can cause the hydrophobic benzyl group to drive precipitation.

    • Technique: Place the pipette tip submerged in the stirring buffer and dispense slowly. Do not dispense onto the liquid surface.

References

  • PubChem. (n.d.).[3][4][5] Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (Related Compound Data). National Library of Medicine.[3] Retrieved January 28, 2026, from [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for DMSO solubility of fragment-like amines).
  • Balakin, K. V., et al. (2006). Comprehensive analysis of DMSO solubility of fragment-like compounds. Journal of Biomolecular Screening. (Establishes >100mM solubility norms for this chemotype).

Sources

Exploratory

Chemical Stability and Storage of Nebracetam: A Technical Guide

Executive Summary Nebracetam (WEB-1881) is a nootropic agent of the racetam class, distinguished structurally by a benzyl-substituted lactam ring and an aminomethyl moiety.[1] While it shares the core pyrrolidone backbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nebracetam (WEB-1881) is a nootropic agent of the racetam class, distinguished structurally by a benzyl-substituted lactam ring and an aminomethyl moiety.[1] While it shares the core pyrrolidone backbone with Piracetam, its lipophilic benzyl group and primary amine functionality introduce unique stability challenges. This guide synthesizes physicochemical data with structural homology analysis to establish a robust framework for handling, analyzing, and storing Nebracetam. The primary degradation risks are hydrolytic ring opening (pH-dependent) and oxidative deamination/N-oxidation.[1]

Part 1: Physicochemical Architecture & Stability Profile[1]

To predict stability, one must understand the molecule's stress points. Nebracetam is not merely a "racetam"; it is an M1-agonist with specific vulnerabilities.[1]

Structural Vulnerabilities

The chemical structure, 4-(aminomethyl)-1-benzylpyrrolidin-2-one , presents three distinct loci for chemical degradation:

  • The Lactam Ring (Hydrolysis): Like all racetams, the thermodynamic stability of the 5-membered lactam ring is compromised at extremes of pH. Under strongly acidic or basic conditions, the amide bond cleaves, resulting in the ring-opened amino acid derivative (4-amino-N-benzyl-butyric acid derivative).[1]

  • The Aminomethyl Group (Oxidation): Unlike Piracetam, Nebracetam possesses an exocyclic primary amine.[1] This group is susceptible to oxidative deamination and N-oxidation, particularly in the presence of transition metal impurities or peroxides.

  • The Benzyl Moiety (Photolysis): The benzylic carbon is sensitive to radical attack and UV-induced oxidation, necessitating strict light protection.[1]

Physicochemical Data Table
ParameterValue / CharacteristicImplication for Stability
Molecular Weight 204.27 g/mol Moderate diffusivity.[1]
pKa (Amine) ~9.2 (Basic)Ionized at physiological pH; susceptible to oxidation as free base.[1]
LogP ~0.2 - 0.7Amphiphilic.[1] Soluble in water and organic solvents (MeOH, ACN).
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, accelerating hydrolysis.
Melting Point ~140°C (Fumarate salt)Thermal stability is higher in salt form than free base.[1]

Part 2: Degradation Dynamics (Mechanistic View)

Understanding how Nebracetam fails is prerequisite to preventing it.[1] The following diagram illustrates the two primary failure modes: Hydrolytic Ring Opening (Pathway A) and Oxidative Degradation (Pathway B).

Nebracetam_Degradation Nebracetam Nebracetam (Parent) (Lactam Ring + Benzyl + Amine) Hydrolysis Hydrolytic Cleavage (pH < 3 or pH > 8) Nebracetam->Hydrolysis + H2O Oxidation Oxidative Stress (Peroxides/UV/Air) Nebracetam->Oxidation + O2 / hν RingOpen Degradant A: Ring-Opened Amino Acid (Loss of Nootropic Activity) Hydrolysis->RingOpen Amide Bond Break NOxide Degradant B: N-Oxide / Deaminated Species Oxidation->NOxide Radical Attack

Figure 1: Primary degradation pathways of Nebracetam.[1] Pathway A (Hydrolysis) is the dominant risk in aqueous solution, while Pathway B (Oxidation) prevails in solid state under poor storage.

Part 3: Analytical Methodologies (HPLC Protocol)

Standard UV methods for Piracetam are insufficient due to Nebracetam's benzyl group, which increases hydrophobicity. The following Reverse-Phase HPLC (RP-HPLC) protocol is validated for separating the parent compound from its more polar hydrolytic degradants.

Chromatographic Conditions
  • Rationale: A C18 column is selected to retain the hydrophobic benzyl group.[1] A phosphate buffer at pH 6.5 is chosen to ensure the amine (pKa ~9.[1]2) is protonated (improving peak shape) while avoiding acidic hydrolysis during the run.[1]

ParameterSpecification
Column C18 (e.g., LiChrospher 100 RP-18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.5, 20mM) [30:70 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption) or 254 nm (Benzyl absorption)
Temperature 25°C (Ambient)
Injection Vol 20 µL
Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject HPLC Injection (20 µL) Filter->Inject Separation Separation (C18 Column) Hydrophobic Interaction Inject->Separation Detect UV Detection (210 nm / 254 nm) Separation->Detect Data Integration & Purity Analysis Detect->Data

Figure 2: Step-by-step analytical workflow for Nebracetam purity assessment.

Protocol Notes for Researchers
  • Buffer Choice: Do not use Acetate buffers if detecting at 210 nm due to high UV cutoff.[1] Phosphate is superior here.[1]

  • Sample Solvent: Dissolve samples in the mobile phase. Using pure Acetonitrile may cause peak distortion due to solvent strength mismatch.[1]

Part 4: Storage & Handling Protocols[2]

Based on the Arrhenius kinetics of lactam hydrolysis and the oxidative susceptibility of the amine, the following storage hierarchy is mandated.

Storage Tiers
DurationConditionContainer Specification
Working Stock (Days) 2–8°C (Refrigerated)Amber glass vial, Nitrogen headspace.[1]
Long Term (>1 Month) -20°C (Frozen)Sealed foil bag with desiccant packs.[1]
Reference Standard -80°C (Deep Freeze)Cryovial, double-sealed, Argon purge.[1]
Critical Handling Directives
  • Hygroscopic Control: Nebracetam (especially the fumarate salt) will absorb water.[1] Always equilibrate the container to room temperature before opening to prevent condensation.[1]

  • Light Exclusion: The benzyl group is a chromophore.[1] Exposure to direct sunlight can generate benzylic radicals.[1] All handling should occur under yellow light or in amber glassware.[1]

  • pH Stability Window: When formulating for experiments, maintain aqueous solutions at pH 5.0 – 7.0 .

    • Avoid: Strong acids (pH < 3) or bases (pH > 9) which catalyze rapid ring opening [1][3].[1]

References

  • PubChem. (2025).[1][2][3] Nebracetam | C12H16N2O.[1][2][4][5][6] National Library of Medicine.[1] Available at: [Link][1][2]

  • Fujimaki, Y., et al. (1992).[1] Simultaneous determination of nefiracetam and its metabolites by high-performance liquid chromatography. Journal of Chromatography B. Available at: [Link](Cited for homologous HPLC method development)

  • Snape, T. J., et al. (2010).[7] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • DrugBank. (2025).[1] Nebracetam: Pharmacology and Structure. Available at: [Link][1]

Sources

Foundational

The Pyrrolidin-2-one Scaffold: A Technical Guide to Design, Synthesis, and Therapeutic Application

Executive Summary: The Privileged Nature of the Scaffold The pyrrolidin-2-one (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, appearing in over 37 FDA-approved therapeutics. Its utility stems not just...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of the Scaffold

The pyrrolidin-2-one (γ-lactam) ring is a "privileged scaffold" in medicinal chemistry, appearing in over 37 FDA-approved therapeutics. Its utility stems not just from its presence in natural products (alkaloids), but from its unique physicochemical ability to constrain the amide bond into a cis-conformation (or trans-like depending on substitution), thereby mimicking the


-turn or 

-turn of bioactive peptides without the metabolic instability of linear amides.

Key Physicochemical Advantages:

  • Conformational Restriction: Reduces the entropic penalty of binding to protein targets.

  • Hydrogen Bonding: The lactam carbonyl acts as a strong H-bond acceptor, while the N-H (if unsubstituted) is a donor.

  • Lipinski Compliance: The core fragment (MW ~85 Da) leaves ample "molecular weight budget" for functionalization while maintaining high water solubility and favorable LogP.

Structural Biology & Pharmacophore Modeling

To design effective ligands, one must understand how the scaffold interacts with biological targets. The two most prominent examples are the SV2A ligands (CNS) and MDM2-p53 inhibitors (Oncology).

The SV2A Interaction (CNS)

Levetiracetam and Brivaracetam target the Synaptic Vesicle Protein 2A (SV2A). The pyrrolidin-2-one ring mimics the transition state of neurotransmitter release modulation.

  • Pharmacophore: The 2-oxo group is critical for H-bonding with the hydrophilic pocket of SV2A.

  • Stereochemistry: The (S)-enantiomer at the C4 or N-alkyl alpha position is often 10-100x more potent (e.g., Levetiracetam vs. its enantiomer).

MDM2-p53 Inhibition (Oncology)

Modern application involves spiro-oxindole pyrrolidinones (e.g., MI-77301).[1] Here, the pyrrolidinone ring serves as a rigid spacer that projects hydrophobic groups (halophenyls) into the p53-binding cleft of MDM2 (Trp23, Leu26, Phe19 pockets).

Visualization: Mechanism of Action (SV2A)

SV2A_Mechanism Drug Pyrrolidin-2-one (Levetiracetam) Target SV2A Protein (Presynaptic Vesicle) Drug->Target  Stereoselective Binding Action Conformational Change of Vesicle Machinery Target->Action  Modulation Effect Inhibition of Neurotransmitter Release Action->Effect  Stabilization Outcome Seizure Control (Antiepileptic) Effect->Outcome

Figure 1: Signal transduction pathway for SV2A modulation by pyrrolidin-2-one ligands.

Synthetic Architectures

The synthesis of the pyrrolidin-2-one core can be categorized into Classical Cyclization (robust, scale-up friendly) and Modern Functionalization (high complexity, diversity-oriented).

Comparative Synthetic Strategies
StrategyReaction TypeKey ReagentsApplication
A. Cyclization Intramolecular Amide Formation

-amino esters, Heat, or Coupling Agents (HATU/EDC)
General scaffold construction (e.g., Piracetam).
B. Reductive Alkylation Reductive Amination + CyclizationLevulinic acid derivatives, Primary Amines, NaBH(OAc)3Rapid access to N-substituted lactams.
C. C-H Activation Metal-Catalyzed InsertionRh(III) or Pd(II) catalysts, directing groupsLate-stage functionalization of the ring.
D. Spiro-Annulation 1,3-Dipolar CycloadditionIsatins, Amino acids, ChalconesComplex MDM2 inhibitors (Spiro-oxindoles).
Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target Molecule Design Decision Is the N1-position substituted? Start->Decision RouteA Route A: N-Alkylation (Base + R-X) Decision->RouteA Yes (Late Stage) RouteB Route B: Cyclization of Linear Precursor Decision->RouteB No (Core Build) Final Functionalized Pyrrolidin-2-one RouteA->Final SubDecision Chirality at C4/C5? RouteB->SubDecision ChiralPool Chiral Pool Synthesis (Start from Glutamic Acid/GABA) SubDecision->ChiralPool Yes (Fixed Stereocenter) AsymSynth Asymmetric Hydrogenation (Enamide Precursor) SubDecision->AsymSynth Yes (Catalytic) ChiralPool->Final AsymSynth->Final

Figure 2: Strategic decision matrix for selecting the optimal synthetic route based on substitution patterns.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-Levetiracetam Analog via Asymmetric Hydrogenation

Rationale: This protocol demonstrates the "Industrial Standard" for generating chiral pyrrolidinones, ensuring high enantiomeric excess (ee) without expensive chiral resolution steps.

Reagents:

  • Precursor: (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enoic acid ester (Enamide)

  • Catalyst: [Rh(COD)(Et-DuPHOS)]OTf (1 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Source: H2 gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Substrate Preparation:

    • Dissolve 1.0 equiv of the alpha,beta-unsaturated enamide precursor in anhydrous, degassed MeOH (0.5 M concentration).

    • Critical Control Point: Ensure the solvent is strictly deoxygenated by sparging with Argon for 15 mins. Oxygen poisons the Rh-catalyst.

  • Catalyst Addition:

    • In a glovebox or under counter-flow Argon, add 1 mol% of the Rh-DuPHOS catalyst. The solution should turn a clear orange/red color.

  • Hydrogenation:

    • Purge the reaction vessel with H2 gas (3 cycles of vacuum/H2 backfill).

    • Stir vigorously at Room Temperature (25°C) under 60 psi (4 bar) of H2 pressure for 12 hours.

    • Self-Validation: Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexanes). The UV-active starting material spot should disappear; the product is often less UV-active (stain with KMnO4).

  • Work-up & Purification:

    • Concentrate the mixture in vacuo to remove MeOH.

    • Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the metal catalyst.

    • Analysis: Analyze the crude by 1H-NMR. The olefinic proton signal (approx. 6.5-7.0 ppm) should be absent.

    • Chiral HPLC: Verify enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/IPA 90:10). Expected ee > 95%.

  • Amidation (If Ester was used):

    • Treat the resulting chiral ester with NH3/MeOH (saturated) at 0°C to rt for 24h to yield the final amide (Levetiracetam analog).

Structure-Activity Relationship (SAR) Insights

When optimizing pyrrolidin-2-one hits, follow this logic derived from the "Racetam" family:

  • N1-Substitution (The "Head"):

    • Small polar groups (acetamide, acetic acid) favor CNS penetration and SV2A binding.

    • Bulky hydrophobic groups (phenyl, naphthyl) shift selectivity toward other targets (e.g., MDM2, Kinases).

  • C4-Substitution (The "Body"):

    • Introduction of ethyl/propyl groups at C4 (as in Brivaracetam) increases lipophilicity and potency (10x over Levetiracetam) by filling a hydrophobic pocket in SV2A.

    • Caution: C4-substitution introduces a second stereocenter, requiring diastereoselective synthesis.

  • C5-Substitution:

    • Often tolerated but can induce steric clash if the N1-substituent is also bulky (1,5-strain).

References

  • M. V. Raimondi et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. [Link]

  • G. L. Noyer et al. (1995). "The Enantiomers of the Antiepileptic Drug Levetiracetam." Epilepsia. (Foundational SAR for Levetiracetam). [Link]

  • A. Gollner et al. (2016). "Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction."[2] Journal of Medicinal Chemistry. [Link]

  • S. K. Kamath et al. (2021). "Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes." Organic Letters. [Link]

  • X. Zhang et al. (2024). "Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration." Nature Communications/NIH. [Link]

Sources

Exploratory

Potential derivatives of 4-(aminomethyl)-1-benzylpyrrolidine-2-one

Here is an in-depth technical guide on the derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam), structured for researchers and drug development professionals. A Technical Guide to 4-(Aminomethyl)-1-benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam), structured for researchers and drug development professionals.

A Technical Guide to 4-(Aminomethyl)-1-benzylpyrrolidin-2-one

Executive Summary

4-(Aminomethyl)-1-benzylpyrrolidin-2-one (CAS: 97205-34-0), also known as Nebracetam , represents a privileged scaffold in the racetam family of nootropics.[1][2][3][4] Unlike Piracetam or Levetiracetam, which primarily modulate SV2A, this scaffold exhibits distinct M1-muscarinic agonist activity and facilitates intracellular Ca²⁺ influx, offering neuroprotective and cognition-enhancing properties.

For medicinal chemists, this molecule presents two critical vectors for structural expansion:

  • The Primary Amine Handle (C4-position): A nucleophilic "tail" ideal for library generation via acylation, sulfonylation, or heterocyclization.

  • The Lipophilic Anchor (N1-benzyl group): A hydrophobic domain that can be tuned electronically and sterically to optimize blood-brain barrier (BBB) penetration and metabolic stability.

This guide details the robust synthesis of the core scaffold and outlines strategic derivatization pathways to generate novel neuroactive candidates.

Part 1: Structural Analysis & Pharmacophore Modeling

The Nebracetam core mimics the conformationally restricted "tail" of neurotransmitters like GABA, but with a lipophilic benzyl group that anchors the molecule in hydrophobic pockets (e.g., M1 receptor allosteric sites).

Key Structural Features
  • 
    -Lactam Core:  Provides rigidity and hydrogen bond acceptance (via the carbonyl).
    
  • 4-Aminomethyl Group: The primary vector for SAR (Structure-Activity Relationship). It mimics the

    
    -amino group of lysine or the terminal amine of GABA.
    
  • 1-Benzyl Group: Provides

    
    -
    
    
    
    stacking interactions. Substitution at the ortho or para positions (e.g., with Cl or F) often improves metabolic half-life by blocking oxidation.
Part 2: Synthesis of the Core Scaffold

Robust generation of the 4-aminomethyl-1-benzylpyrrolidin-2-one core.

While direct reductive amination strategies exist, the most chemically rigorous and scalable route involves the Itaconic Acid pathway. This method avoids the ambiguity of direct acid reductions and allows for intermediate purification.

Validated Synthetic Protocol (The "Azide" Route)

This 6-stage protocol ensures high enantiomeric purity (if chiral amines are used) and avoids harsh conditions that degrade the lactam ring.

  • Cyclization: Reaction of Itaconic acid with Benzylamine at 130°C (melt) or in Toluene (reflux) to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

  • Esterification: Treatment with SOCl₂/MeOH to form the methyl ester.

  • Reduction to Alcohol: Selective reduction of the ester (leaving the lactam intact) using NaBH₄ in Methanol/THF.

  • Activation: Conversion of the alcohol to a chloride (using SOCl₂) or mesylate (MsCl/TEA).

  • Azidation: Nucleophilic substitution with NaN₃ in DMF to form the azide.

  • Staudinger Reduction: Reduction of the azide using Triphenylphosphine (PPh₃) and water to yield the primary amine.

DOT Diagram: Core Synthesis Workflow

CoreSynthesis Figure 1: Validated 6-Stage Synthesis of the Nebracetam Core Start Itaconic Acid + Benzylamine Inter1 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Start->Inter1 Cyclization (130°C) Inter2 Methyl Ester Inter1->Inter2 SOCl2/MeOH Inter3 Alcohol Intermediate (-CH2OH) Inter2->Inter3 NaBH4 (Selective Red.) Inter4 Azide Intermediate (-CH2N3) Inter3->Inter4 1. SOCl2 2. NaN3, DMF Final 4-(Aminomethyl)-1- benzylpyrrolidin-2-one (Nebracetam) Inter4->Final PPh3/H2O (Staudinger)

Part 3: Strategic Derivatization Pathways

Once the core amine is secured, three primary derivatization strategies are recommended to explore the chemical space relevant to neurodegeneration and epilepsy.

Strategy A: Amide Library (Peptidomimetics)

Targeting: SV2A, Peptidases Acylation of the primary amine creates a stable amide linkage, mimicking peptide bonds found in endogenous neuropeptides.

  • Reagents: Acid Chlorides (R-COCl) or Carboxylic Acids + Coupling Agents (HATU/EDC).

  • Rationale: Introducing lipophilic side chains (e.g., phenyl, cyclohexyl) often increases potency at SV2A (analogous to Brivaracetam).

  • Protocol:

    • Dissolve Core Amine (1.0 eq) in DCM.

    • Add DIPEA (2.0 eq) and cool to 0°C.

    • Add Acid Chloride (1.1 eq) dropwise.

    • Stir at RT for 2h. Wash with 1N HCl and NaHCO₃.

Strategy B: Sulfonamides (Bioisosteres)

Targeting: GPCRs, Ion Channels Sulfonamides offer a distinct hydrogen-bonding geometry and improved metabolic stability compared to amides.

  • Reagents: Sulfonyl Chlorides (R-SO₂Cl).

  • Rationale: Sulfonamides are classic transitions for optimizing solubility and half-life.

  • Protocol: Similar to amides but often requires Pyridine as a solvent/base to scavenge HCl effectively.

Strategy C: Urea & Carbamate Formation

Targeting: Enzyme Inhibition (e.g., FAAH, AChE) Ureas provide a rigid linker with dual hydrogen bond donors.

  • Reagents: Isocyanates (R-N=C=O) or Chloroformates.

  • Rationale: The urea moiety is robust against hydrolysis and can engage distinct binding pockets in enzymes like Acetylcholinesterase (AChE).

DOT Diagram: Divergent Derivatization Map

Derivatives Figure 2: Divergent Synthesis Strategies from the Nebracetam Core Core Core Scaffold: 4-(Aminomethyl)-1- benzylpyrrolidin-2-one Amide Amide Derivatives (R-CONH-Core) Target: SV2A Core->Amide + R-COCl / HATU Sulfon Sulfonamide Derivatives (R-SO2NH-Core) Target: Ion Channels Core->Sulfon + R-SO2Cl / Pyridine Urea Urea/Carbamate Derivatives (R-NHCONH-Core) Target: AChE/Enzymes Core->Urea + R-NCO Hetero Heterocyclic Fusions (e.g., Pyrrolo-pyrimidines) Target: Novel Mechanisms Core->Hetero + Cyclization Reagents

Part 4: Quantitative Data & Yield Comparison

The choice of synthetic method significantly impacts the overall yield and purity. The table below summarizes the efficiency of the "Azide" route (Method 1) versus the "Direct Amide Reduction" (Method 2) often cited in literature.

ParameterMethod 1: Azide Route (Recommended)Method 2: Direct Amide Reduction
Key Intermediate Alkyl Azide (-N₃)Carboxamide (-CONH₂)
Reagents NaN₃, PPh₃LiAlH₄ or BH₃·THF
Safety Profile Moderate (Azide handling required)High (Standard reduction)
Overall Yield 45 - 55%30 - 40%
Purity (HPLC) >98% (Clean amine generation)~85% (Often requires chromatography)
Scalability High (Staudinger is mild)Moderate (LiAlH₄ workup is messy)

Expert Insight: While Method 2 appears shorter, the reduction of the primary carboxamide often leads to over-reduction or ring-opening side reactions. Method 1 is superior for generating high-purity library starting materials.

Part 5: References
  • BenchChem. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride Properties and Activity. Retrieved from

  • Perekhoda, L., et al. (2024).[4] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. PubMed. Retrieved from

  • PubChem. (n.d.). Nebracetam (CID 65926).[3] National Library of Medicine. Retrieved from

  • MedChemExpress. (n.d.). Nebracetam Hydrochloride Datasheet. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

[1] Executive Summary This guide details the optimized synthetic protocol for 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one , a bifunctional scaffold often used in fragment-based drug discovery (FBDD) and as a semi-rigid lin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized synthetic protocol for 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one , a bifunctional scaffold often used in fragment-based drug discovery (FBDD) and as a semi-rigid linker in PROTAC design.

The synthesis addresses a critical chemoselective challenge: reducing a benzylic nitrile to a primary amine without compromising the sensitive lactam (pyrrolidin-2-one) ring. We present a robust two-stage modular synthesis that prioritizes yield, purity, and operational safety.

Key Chemical Transformations
  • Regioselective N-Alkylation: Installation of the benzyl linker via SN2 substitution.

  • Chemoselective Reduction: Conversion of the nitrile to a primary amine using Raney Nickel hydrogenation (Process Method) or Cobalt Boride reduction (Bench Method), avoiding lactam reduction.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the lactam nitrogen as a nucleophile and the reducibility of the nitrile group.

Retrosynthesis Target Target Molecule 1-(4-Aminomethyl-benzyl)- pyrrolidin-2-one Intermediate Intermediate 4-((2-oxopyrrolidin-1-yl) methyl)benzonitrile Target->Intermediate Chemoselective Reduction Precursors Precursors 2-Pyrrolidone + 4-(Bromomethyl)benzonitrile Intermediate->Precursors N-Alkylation (S_N2)

Figure 1: Retrosynthetic strategy isolating the N-benzyl bond formation and functional group interconversion.

Experimental Protocol

Stage 1: Synthesis of 4-((2-oxopyrrolidin-1-yl)methyl)benzonitrile

This step utilizes Sodium Hydride (NaH) to generate the pyrrolidone anion, ensuring rapid and irreversible alkylation.

Reagents:

  • 2-Pyrrolidone (1.0 equiv)

  • 4-(Bromomethyl)benzonitrile (1.05 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • THF (Anhydrous) or DMF (for scale-up)

Procedure:

  • Activation: In a flame-dried 3-neck flask under N2, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrrolidone). Cool to 0°C.

  • Deprotonation: Add 2-Pyrrolidone (1.0 equiv) dropwise over 20 minutes. Evolution of H2 gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/slightly turbid.

  • Alkylation: Add a solution of 4-(Bromomethyl)benzonitrile (1.05 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Work-up: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF (if used). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (SiO2, 0-5% MeOH in DCM).

Checkpoint: The intermediate should show a distinct nitrile stretch at ~2230 cm-1 in IR and a singlet at ~4.5 ppm (N-CH2-Ar) in 1H NMR.

Stage 2: Chemoselective Reduction to Target

Critical Decision: Standard reducing agents like LiAlH4 or Borane (BH3) are NOT recommended as they risk reducing the lactam carbonyl to a cyclic amine (pyrrolidine).

Method A: Catalytic Hydrogenation (Process/Scale-Up)

Best for high purity and large batches.

Reagents:

  • Raney Nickel (Active catalyst, ~20 wt% loading)

  • Methanol (Solvent)

  • Ammonia (7N in MeOH) – Crucial to prevent secondary amine formation.

  • Hydrogen Gas (Balloon or Parr Shaker)

Procedure:

  • Dissolve the nitrile intermediate from Stage 1 in Methanol (0.2 M).

  • Add 7N NH3 in MeOH (10 equiv). The ammonia suppresses the formation of secondary amine dimers (a common side reaction in nitrile reduction).

  • Carefully add Raney Nickel (slurry in water/methanol) under an Argon blanket. Safety: Raney Ni is pyrophoric when dry.

  • Purge the vessel with H2 (3 cycles).

  • Stir vigorously under H2 atmosphere (50 psi for Parr shaker, or balloon pressure for small scale) at RT for 12–18 hours.

  • Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude free base.

  • Salt Formation (Optional but Recommended): Dissolve in minimal EtOH and add HCl/Dioxane to precipitate the hydrochloride salt for long-term stability.

Method B: Cobalt Boride Reduction (Bench/Lab Scale)

Best for labs without high-pressure hydrogenation equipment.

Reagents:

  • CoCl2[1]·6H2O (2.0 equiv)

  • NaBH4 (10.0 equiv)

  • Methanol[2]

Procedure:

  • Dissolve the nitrile intermediate and CoCl2·6H2O in Methanol at 0°C. The solution will be deep purple/pink.

  • Add NaBH4 portion-wise. Caution: Vigorous gas evolution and formation of a black precipitate (Cobalt Boride).

  • Stir at RT for 2 hours.

  • Quench with 1N HCl (carefully) to dissolve the black precipitate and destroy excess borohydride.

  • Basify with NH4OH to pH >10 and extract with DCM.

Reaction Mechanism & Logic

ReactionScheme Start 2-Pyrrolidone Step1 Step 1: NaH, THF Deprotonation Start->Step1 Inter Lactam Anion Step1->Inter Step2 Step 2: 4-CN-BnBr S_N2 Alkylation Inter->Step2 Nitrile Nitrile Intermediate Step2->Nitrile Step3 Step 3: Raney Ni, H2 Selective Reduction Nitrile->Step3 Final Target Amine Step3->Final

Figure 2: Forward synthetic pathway highlighting the sequential assembly.

Mechanistic Insight
  • Step 1 (Alkylation): The pKa of 2-pyrrolidone is ~25. NaH irreversibly deprotonates the nitrogen. The resulting anion is an ambident nucleophile (N vs. O), but alkylation preferentially occurs at the Nitrogen due to better orbital overlap and thermodynamic stability of the N-alkylated product (amide resonance preservation).

  • Step 2 (Reduction): Raney Nickel functions via surface catalysis. The nitrile (-C≡N) adsorbs onto the metal surface and is hydrogenated stepwise to the imine (-CH=NH) and then the amine (-CH2-NH2). The lactam carbonyl is sterically and electronically less activated toward this surface hydrogenation under mild conditions, ensuring chemoselectivity.

Analytical Data Profile

ParameterSpecification (Expected)Diagnostic Signals
Appearance White to off-white solid (HCl salt)N/A
MS (ESI+) [M+H]+ = 205.13Base peak 205.1
1H NMR Confirm Structureδ 4.45 (s, 2H): N-CH2-Ar (Linker)δ 3.85 (s, 2H): Ar-CH2-NH2 (Target amine)δ 3.25 (t, 2H): Pyrrolidone C5-H
IR Functional Groups~1670 cm-1: Lactam C=O[3] (Strong)~3300-3400 cm-1: Primary Amine N-H

References

  • General Lactam Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry.
  • Cobalt Boride Reduction: Reduction of Nitriles to Amines with NaBH4/CoCl2. Master Organic Chemistry.

  • Raney Nickel Selectivity: Catalytic Hydrogenation of Nitriles. Organic Chemistry Portal.

  • Target CAS Verification: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS 953752-30-2). Alfa Chemistry Catalog.

Sources

Application

Precision N-Alkylation of 2-Pyrrolidinone: A Comparative Protocol Guide

Executive Summary & Application Scope N-benzyl-2-pyrrolidinone (NBP) is a critical intermediate in the synthesis of nootropic agents (e.g., Piracetam analogs), surfactants, and specialized pharmaceutical solvents. Its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

N-benzyl-2-pyrrolidinone (NBP) is a critical intermediate in the synthesis of nootropic agents (e.g., Piracetam analogs), surfactants, and specialized pharmaceutical solvents. Its synthesis hinges on the alkylation of the lactam nitrogen. However, 2-pyrrolidinone is an ambident nucleophile ; the lactam anion can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

This Application Note provides two validated protocols to maximize N-selectivity:

  • Protocol A (Recommended): Solid-Liquid Phase Transfer Catalysis (PTC). A scalable, moisture-tolerant method ideal for process chemistry.

  • Protocol B (Benchmark): Classical Sodium Hydride (

    
    ) Deprotonation. The high-yield laboratory standard for difficult substrates.
    

Mechanistic Insight: The Ambident Nucleophile Challenge

The core challenge in alkylating lactams is controlling regioselectivity. Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.

  • Thermodynamic Control: The N-alkylated product (amide) is thermodynamically more stable than the O-alkylated product (lactim ether) due to the resonance stabilization of the amide bond.

  • Kinetic Control: Hard electrophiles (e.g., alkyl sulfates) may favor O-alkylation (hard-hard interaction). Soft electrophiles like Benzyl Chloride/Bromide favor N-alkylation (soft-soft interaction), particularly in polar aprotic solvents or under PTC conditions.

Figure 1: Reaction Mechanism & Regioselectivity

G Substrate 2-Pyrrolidinone (Lactam) Anion_N N-Anion (Nucleophile) Substrate->Anion_N Deprotonation Base Base (KOH or NaH) Base->Anion_N Anion_O O-Anion (Resonance Form) Anion_N->Anion_O Resonance Product_N N-Benzyl-2-pyrrolidinone (Major Product) Anion_N->Product_N Soft-Soft Interaction Product_O Lactim Ether (Minor Byproduct) Anion_O->Product_O Hard-Hard Interaction BnX Benzyl Halide (Electrophile) BnX->Product_N BnX->Product_O

Caption: Resonance stabilization of the lactam anion and divergent pathways to N-alkylated (Major) vs. O-alkylated (Minor) products.

Protocol A: Phase Transfer Catalysis (PTC)

Status: Recommended for Scale-up & Safety. Principle: Uses a quaternary ammonium salt to transfer the lactam anion from the solid base surface (KOH) into the organic phase (Toluene) to react with the benzyl halide.

Materials
  • Substrate: 2-Pyrrolidinone (1.0 eq)

  • Electrophile: Benzyl Chloride (1.1 eq) or Benzyl Bromide (1.05 eq)

  • Base: Potassium Hydroxide (KOH), flakes or powder (2.0 eq)

  • Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%)

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-pyrrolidinone (8.5 g, 100 mmol) and Toluene (100 mL).

  • Catalyst Addition: Add TEBA (1.14 g, 5 mmol) and pulverized KOH (11.2 g, 200 mmol).

  • Activation: Stir vigorously at room temperature for 15 minutes. The mixture will be heterogeneous (solid-liquid).

  • Alkylation: Add Benzyl Chloride (12.6 mL, 110 mmol) dropwise over 20 minutes.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain a gentle warmth (approx 40-50°C).

  • Reflux: Heat the mixture to mild reflux (110°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid salts (KCl/KOH). Wash the filter cake with small portions of Toluene.

    • Wash the filtrate with water (

      
       mL) to remove residual catalyst and unreacted lactam.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Remove toluene under reduced pressure. Distill the residue under vacuum (bp ~148–150°C at 23 mmHg) to obtain the pure oil.

Protocol B: Classical Hydride Method ( )

Status: Laboratory Benchmark. High yield but requires strict safety controls. Principle: Irreversible deprotonation using a strong base in a polar aprotic solvent.

Materials
  • Substrate: 2-Pyrrolidinone (1.0 eq)

  • Electrophile: Benzyl Bromide (1.1 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Workflow
  • Safety Prep: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • Base Suspension: Wash NaH (4.8 g, 120 mmol) with hexane to remove mineral oil (optional, but improves purity). Suspend in anhydrous DMF (100 mL) at 0°C.

  • Deprotonation: Add 2-pyrrolidinone (8.5 g, 100 mmol) dropwise.

    • Critical: Massive

      
       evolution. Vent properly. Stir at 0°C for 30 min, then warm to RT for 1 hour until evolution ceases.
      
  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (13.1 mL, 110 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours.

  • Quench: Carefully add Methanol (5 mL) or ice water to destroy excess hydride.

  • Extraction: Pour mixture into water (300 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or column chromatography (
    
    
    
    ).

Comparative Analysis & Troubleshooting

Table 1: Method Comparison
FeatureProtocol A (PTC/KOH)Protocol B (NaH/DMF)
Yield 85–92%75–85%
Moisture Sensitivity Low (Tolerant)High (Strictly Anhydrous)
Safety Profile Moderate (Caustic solids)Hazardous (

gas, Pyrophoric)
Purification Simple (Filtration/Wash)Complex (DMF removal difficult)
Green Metric High (Toluene recyclable)Low (DMF waste)
Troubleshooting Guide
  • Issue: Low Conversion.

    • PTC Method: Increase agitation speed. PTC is diffusion-controlled; the solid KOH must interact with the organic phase. Ensure TEBA is not degraded (hygroscopic).

  • Issue: O-Alkylation Byproducts.

    • Both Methods: Ensure the reaction temperature is not excessive during the addition of the halide. High temps during addition favor the kinetic O-product.

  • Issue: Emulsions during Workup.

    • PTC Method: If emulsions form during the water wash, add a small amount of brine or filter through a Celite pad.

Figure 2: PTC Process Workflow

PTC_Workflow Start Start: Reagents (Pyrrolidinone + Toluene) Mix Add Solid KOH + TEBA (Heterogeneous Mix) Start->Mix Add_BnCl Add Benzyl Chloride (Dropwise, 40-50°C) Mix->Add_BnCl Reflux Reflux (110°C) 4-6 Hours Add_BnCl->Reflux Filter Filtration (Remove KCl/KOH) Reflux->Filter Wash Aqueous Wash (Remove TEBA) Filter->Wash Distill Vacuum Distillation (148°C @ 23mmHg) Wash->Distill

Caption: Operational workflow for the Phase Transfer Catalysis (PTC) route.[3]

References

  • PrepChem. Synthesis of N-Benzyl-2-pyrrolidone. (Based on standard Vogel procedures). Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid. (Demonstrates NaH/DMF alkylation protocols). Available at: [Link]

  • Molecules (MDPI). Synthesis of 1,5-Substituted Pyrrolidin-2-ones. (Modern functionalization techniques). Available at: [Link][2][4]

  • PubChem. Compound Summary: N-Benzyl-2-pyrrolidone.[5] (Physical properties and safety data). Available at: [Link]

  • Organic Letters (ACS). Synthesis of Functionalized Pyrrolidinone Scaffolds. (Mechanistic discussions on amide arylation/alkylation). Available at: [Link]

Sources

Method

Application Note: Advanced HPLC Analytical Strategies for Pyrrolidinone Derivatives

Executive Summary & Scientific Rationale Pyrrolidinone derivatives—ranging from industrial solvents like N-Methyl-2-pyrrolidone (NMP) to pharmaceutical "racetams" like Levetiracetam and Piracetam —present a distinct anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrrolidinone derivatives—ranging from industrial solvents like N-Methyl-2-pyrrolidone (NMP) to pharmaceutical "racetams" like Levetiracetam and Piracetam —present a distinct analytical challenge: The Polarity Paradox .

These compounds possess a lactam ring (cyclic amide) that confers high water solubility and weak lipophilicity. Standard C18 Reversed-Phase HPLC often fails because these analytes elute near the void volume (


), leading to poor resolution and susceptibility to matrix interference. Furthermore, they lack strong chromophores, relying on the weak 

transition of the amide bond (absorbance ~200–210 nm), which demands high-purity solvents to minimize background noise.

This guide moves beyond generic templates to provide a bifurcated analytical strategy:

  • Aqueous-Stable RP-HPLC for pharmaceutical derivatives (moderately polar).

  • HILIC (Hydrophilic Interaction Liquid Chromatography) for small, highly polar industrial intermediates.

Method Selection Strategy

The choice between Reversed-Phase (RP) and HILIC is dictated by the LogP (partition coefficient) of the specific derivative.

Decision Matrix: Workflow for Column & Mode Selection

MethodSelection Start Start: Analyte Assessment LogP Check LogP Value Start->LogP HighLogP LogP > 0 (e.g., Levetiracetam) LogP->HighLogP Moderately Polar LowLogP LogP < 0 (e.g., NMP, 2-Pyrrolidone) LogP->LowLogP Highly Polar RP_Path Reversed Phase (RP) Path HighLogP->RP_Path HILIC_Path HILIC Path LowLogP->HILIC_Path Col_RP Column: Polar-Embedded C18 or Aqueous Stable C18 RP_Path->Col_RP Col_HILIC Column: Bare Silica or Amide-Functionalized HILIC_Path->Col_HILIC Mobile_RP Mobile Phase: Phosphate Buffer (pH 2.5-4.0) + MeOH/ACN Col_RP->Mobile_RP Mobile_HILIC Mobile Phase: 90-95% ACN + Ammonium Formate/Acetate Col_HILIC->Mobile_HILIC Detect Detection: UV @ 205 nm (or MS for trace levels) Mobile_RP->Detect Mobile_HILIC->Detect

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity.

Protocol A: Aqueous-Stable RP-HPLC

Target Analytes: Levetiracetam, Piracetam, N-Vinyl-2-pyrrolidone (NVP). Mechanism: Uses "polar-embedded" or "aqueous-stable" stationary phases to prevent phase collapse (dewetting) when using high percentages of water to retain these polar compounds.

Reagents & Equipment
  • Column: Agilent Zorbax SB-Aq or Waters Symmetry Shield RP18 (4.6 x 150 mm, 5 µm). Why: These prevent pore dewetting in 100% aqueous conditions.

  • Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid. Why: Acidic pH suppresses ionization of residual silanols, reducing peak tailing.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detector: UV/Vis or PDA at 205 nm .

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 6.8 g of

    
     in 900 mL Milli-Q water. Adjust pH to 3.0 ± 0.1 using dilute 
    
    
    
    . Dilute to 1 L and filter through a 0.22 µm nylon membrane.
  • System Equilibration: Purge lines with 100% Water, then 100% ACN, then equilibrate with the starting mobile phase (90% Buffer / 10% ACN) for 30 minutes.

  • Gradient Profile:

Time (min)% Buffer (A)% ACN (B)Flow Rate (mL/min)Comment
0.090101.0Isocratic hold for retention
5.090101.0Elution of main peak
10.040601.0Wash lipophilic impurities
15.090101.0Re-equilibration
  • Injection: 10–20 µL.

  • Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5 (Critical for pyrrolidones).
      
    • Theoretical Plates (

      
      ): > 5000.[2]
      
    • %RSD (Area): < 2.0% (n=5).

Protocol B: HILIC (Hydrophilic Interaction LC)

Target Analytes: N-Methyl-2-pyrrolidone (NMP), 2-Pyrrolidone, Succinimide. Mechanism: Creates a water-rich layer on the surface of a polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and the water layer.

Reagents & Equipment[1]
  • Column: Waters Atlantis HILIC Silica or Phenomenex Luna HILIC (4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Why: Ammonium salts are soluble in high organic content and provide necessary ionic strength.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detector: UV at 210 nm or MS (ESI+).

Step-by-Step Procedure
  • Mobile Phase Prep: Do not filter organic/aqueous mixtures to avoid evaporation changes. Filter aqueous buffer before mixing if doing isocratic, or use online mixing.

  • Isocratic Condition:

    • Ratio: 90% ACN / 10% Ammonium Formate Buffer.

    • Note: Water is the "strong" solvent in HILIC. Increasing water reduces retention.

  • Sample Diluent: Crucial Step. Samples must be dissolved in 90-100% Acetonitrile. Why: Injecting a water-rich sample into a HILIC system disrupts the partitioning mechanism, causing peak distortion.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled temperature improves reproducibility of the water layer formation).

Validation Framework (ICH Q2)

To ensure the method is "self-validating" and robust, the following parameters must be assessed.

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (

) > 1.5 between analyte and nearest interference.
Inject blank, placebo, and known impurities (e.g., 2-pyrrolidone in NMP analysis).
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Accuracy 98.0% – 102.0% RecoverySpike placebo at 80%, 100%, and 120% levels.
Precision RSD < 2.0%6 replicates of the standard solution.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for trace NMP analysis in solvents.
Validation Workflow Diagram

Validation Prep Sample Prep (Spiking) Inj HPLC Injection (n=6) Prep->Inj Calc Data Calculation Inj->Calc Check_S Specificity Check (No Interference) Calc->Check_S Check_L Linearity Check (R² > 0.999) Check_S->Check_L Fail Troubleshoot: - Check pH - Check Column Age Check_S->Fail Fail Check_P Precision Check (RSD < 2%) Check_L->Check_P Check_L->Fail Fail Check_P->Fail Fail

Figure 2: Sequential validation workflow to ensure data integrity.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon
  • Issue: Unexpected peaks appearing in the gradient.

  • Cause: Pyrrolidones are excellent solvents and can strip contaminants from plastic tubing or previous runs.

  • Fix: Use PEEK or Stainless Steel tubing; avoid plasticizers. Run a "blank" gradient before the sample set.

Peak Tailing
  • Issue: Asymmetry > 1.5.

  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica support.

  • Fix: Ensure mobile phase pH is < 3.0 (protonates silanols) or use a "End-capped" column. For HILIC, increase buffer ionic strength (e.g., from 5mM to 10mM).

Sensitivity Issues
  • Issue: Low signal-to-noise ratio.

  • Cause: Detection at 205-210 nm is near the UV cutoff of many solvents.

  • Fix: Use "HPLC Grade Far UV" Acetonitrile. Ensure the reference wavelength on the PDA is "Off" or set far away (e.g., 360 nm) to avoid subtracting real signal.

References

  • FDA. (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver by HILIC-MS/MS. U.S. Food and Drug Administration. Link

  • Rao, A. L., & Jahnavi, V. N. (2010). A Validated RP-HPLC Method for the Estimation of Levetiracetam in Bulk and Pharmaceutical Formulations. E-Journal of Chemistry, 7(2), 600-604.[3] Link

  • Sielc Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1188EN. Link

  • CDC/NIOSH. (1998). N-Methyl-2-Pyrrolidinone: Method 1302.[4] NIOSH Manual of Analytical Methods. Link

Sources

Application

Optimizing Nebracetam Efficacy in In-Vitro Neuronal Models: A Mechanistic &amp; Protocol Guide

Abstract This application note details the standardized protocols for utilizing Nebracetam (WEB-1881-FU), a nootropic M1-muscarinic agonist, in neuronal cell culture assays. It addresses the specific requirements for sto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details the standardized protocols for utilizing Nebracetam (WEB-1881-FU), a nootropic M1-muscarinic agonist, in neuronal cell culture assays. It addresses the specific requirements for stock preparation, dosing windows, and assay endpoints to evaluate neuroprotection and cholinergic potentiation.

Introduction & Mechanism of Action

Nebracetam is distinct among the racetam family for its dual mechanism: it acts as an M1 muscarinic acetylcholine receptor (mAChR) agonist while simultaneously modulating voltage-gated calcium channels (VGCCs) . Unlike simple NMDA antagonists, Nebracetam enhances physiological cholinergic tone while attenuating pathological calcium overload, making it a candidate for Alzheimer’s and ischemic stroke research.

Mechanistic Pathway

The following diagram illustrates Nebracetam's interaction with the Gq-coupled M1 receptor and its downstream regulation of intracellular Calcium (


) and Protein Kinase C (PKC).

Nebracetam_Mechanism Nebracetam Nebracetam (WEB-1881-FU) M1 M1 Muscarinic Receptor Nebracetam->M1 Agonism VGCC L/N-Type Ca2+ Channels Nebracetam->VGCC Direct Inhibition (High Conc.) Gq Gq Protein M1->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2+ Release PKC PKC Activation DAG->PKC PKC->VGCC Modulation/Inhibition Ca_Influx Pathological Ca2+ Influx VGCC->Ca_Influx

Figure 1: Nebracetam activates M1 signaling while dampening excitotoxic Ca2+ influx via VGCC modulation.

Material Preparation & Handling[1][2][3][4][5][6]

To ensure experimental reproducibility, precise handling of the compound is critical. Nebracetam is sensitive to hydrolysis in aqueous solutions over long periods; therefore, anhydrous stocks are required.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW of Nebracetam Hemifumarate ≈ 320.34 g/mol . Dissolve 32.0 mg in 1 mL DMSO.

  • Storage: Aliquot into amber microcentrifuge tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Working Solution
  • Dilution: Dilute the stock into culture media (e.g., Neurobasal + B27) immediately prior to use.

  • Final DMSO Concentration: Must remain < 0.1% to prevent solvent toxicity.

    • Example: For a 100 µM treatment, dilute 1 µL of 100 mM stock into 1000 µL media (0.1% DMSO).

Protocol A: Neuroprotection Against Glutamate Excitotoxicity[7][8][9]

This assay quantifies Nebracetam's ability to prevent neuronal death induced by NMDA/Glutamate overstimulation.

Model: Primary Rat Cortical Neurons (DIV 10-14) or differentiated SH-SY5Y cells.

Experimental Workflow

Neuroprotection_Workflow Step1 Step 1: Cell Seeding 96-well plate (2x10^4 cells/well) Incubate 24h Step2 Step 2: Pre-Treatment Add Nebracetam (10 - 100 µM) Incubate 30 mins Step1->Step2 Step3 Step 3: Insult Add L-Glutamate (100 µM) + Glycine (10 µM) Co-incubate 24h Step2->Step3 Step4 Step 4: Readout MTT or LDH Assay Step3->Step4

Figure 2: Sequential dosing strategy to maximize receptor priming before excitotoxic insult.

Step-by-Step Methodology
  • Seeding: Plate neurons in poly-D-lysine coated 96-well plates. Ensure 95% viability before starting.

  • Media Change: Replace media with serum-free Neurobasal (minus antioxidants if studying oxidative stress) 1 hour prior to drug addition.

  • Drug Pre-treatment (Critical): Add Nebracetam (10, 30, 100 µM) 30 minutes prior to the glutamate challenge.

    • Why? Nebracetam requires time to initiate G-protein signaling and modulate channel kinetics before the massive calcium influx occurs.

  • Excitotoxic Challenge: Add L-Glutamate (final conc. 100 µM) directly to the wells containing Nebracetam. Do not wash out Nebracetam.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis: Perform MTT assay (metabolic activity) or LDH release assay (membrane integrity).

Expected Results:

Treatment Cell Viability (Normalized) Interpretation
Control (Vehicle) 100% Baseline
Glutamate (100 µM) 40-50% Excitotoxicity established
Nebracetam (10 µM) + Glu 60-70% Moderate protection

| Nebracetam (100 µM) + Glu | 80-90% | Significant protection (p<0.01) |

Protocol B: Intracellular Calcium Dynamics ( )

Nebracetam inhibits high-voltage-activated (HVA) calcium channels. This acute assay measures that inhibition in real-time.

Probe: Fura-2 AM (Ratiometric dye).

Methodology
  • Loading: Incubate neurons with 2-5 µM Fura-2 AM for 30 mins at 37°C in Tyrode’s buffer. Wash 2x to remove extracellular dye.

  • Baseline: Measure fluorescence ratio (F340/F380) for 60 seconds to establish resting Ca2+.

  • Nebracetam Addition: Perfusion of Nebracetam (100 µM) for 2 minutes.

    • Observation: You should observe no significant change in resting Ca2+ (unlike ionophores).

  • Depolarization: Stimulate neurons with 50 mM KCl or 100 µM NMDA .

  • Data Capture: Record the peak amplitude of the Ca2+ spike.

Validation Criteria:

  • The peak Ca2+ amplitude in Nebracetam-treated cells should be reduced by 30-50% compared to vehicle control.

  • If no reduction is seen, verify the stock solution stability (Nebracetam degrades in water).

Protocol C: Cholinergic Potentiation (ACh Release)

This assay validates the "nootropic" mechanism: the enhancement of acetylcholine release.

Assay Type: Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit (Fluorometric).

Methodology
  • Preparation: Use differentiated PC12 cells or primary septal neurons.

  • Treatment: Incubate cells with Nebracetam (1 µM - 10 µM) for 60 minutes .

    • Note: Lower concentrations (1 µM) are often more effective for release enhancement than the high concentrations used for neuroprotection (bell-shaped curve).

  • Supernatant Collection: Collect 100 µL of culture media.

  • Detection: Mix media with Amplex Red reagent, Choline Oxidase, and HRP.

  • Readout: Measure fluorescence (Ex/Em 530/590 nm).

Expert Insight: Use an acetylcholinesterase (AChE) inhibitor (e.g., Physostigmine 10 µM) in the media during incubation to prevent the degradation of released ACh, ensuring the signal represents total release.

References

  • Kataoka, Y., et al. (1995). "Inhibitory action of nebracetam on various stimuli-evoked increases in intracellular Ca2+ concentrations in cultured rat cerebellar granule cells."[1] Japanese Journal of Pharmacology.

  • Watanabe, Y., et al. (1992). "Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices." Journal of Neurochemistry.

  • Grossmann, M., et al. (2020). "Improving Nefiracetam Dissolution and Solubility Behavior Using a Cocrystallization Approach." Pharmaceutics.[2]

  • Kishimoto, Y., et al. (2023). "Neuroprotective Effects of Resveratrol Against Glutamate-Induced Excitotoxicity." Advances in Clinical and Experimental Medicine.

  • Nishizaki, T., et al. (1994). "Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells." Brain Research.

Sources

Method

Protocol for reductive amination in pyrrolidine synthesis

Application Note: Optimized Strategies for Pyrrolidine Scaffold Assembly via Reductive Amination Core Directive & Scientific Rationale Pyrrolidines represent a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Pyrrolidine Scaffold Assembly via Reductive Amination

Core Directive & Scientific Rationale

Pyrrolidines represent a privileged scaffold in medicinal chemistry, forming the core of nicotine, proline derivatives, and numerous antiviral and antipsychotic therapeutics. While alkylation of amines with halides is possible, it often suffers from over-alkylation (quaternization).[1] Reductive amination is the superior industry standard for constructing and functionalizing pyrrolidine rings because it offers stoichiometric control, mild conditions, and high chemoselectivity.

This guide details two distinct workflows:

  • Intramolecular Cyclization: Forming the pyrrolidine ring itself from acyclic amino-carbonyl precursors.

  • Intermolecular Functionalization:

    
    -alkylation of existing pyrrolidine rings with aldehydes or ketones.
    

The protocols prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its non-toxic nature (unlike cyanoborohydride) and its ability to selectively reduce iminium ions in the presence of free carbonyls.

Mechanistic Insight: The Iminium Driver

The success of reductive amination hinges on the formation of the iminium ion . Unlike Sodium Borohydride (


), which reduces aldehydes/ketones indiscriminately, STAB is electronically deactivated by acetoxy groups. It reacts negligibly with neutral carbonyls but rapidly reduces the positively charged iminium species formed upon amine-carbonyl condensation.

Key Mechanistic Control Point:

  • pH Modulation: For ketones, the equilibrium formation of the imine is unfavorable. Adding Acetic Acid (AcOH) protonates the carbinolamine intermediate, driving water elimination to form the reactive iminium species.

Diagram 1: Mechanistic Pathway & Selectivity

ReductiveAmination Start Carbonyl + Amine Carbinol Carbinolamine (Unstable) Start->Carbinol Condensation DirectRed Direct C=O Reduction (Slow with STAB) Start->DirectRed Iminium Iminium Ion (Reactive Species) Carbinol->Iminium - H2O Product Pyrrolidine Product Iminium->Product Fast Reduction Acid Acid Catalyst (AcOH) Acid->Carbinol STAB STAB (H-) STAB->Iminium

Caption: The STAB-mediated pathway prioritizes iminium reduction over direct carbonyl reduction, ensuring high chemoselectivity.

Critical Reagent Selection

Choosing the correct hydride source is the primary determinant of yield.

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low (Reduces aldehydes/ketones)High (pH dependent)Excellent (Reduces iminium ions)
Toxicity LowHigh (Generates HCN/Cyanide)Low
Solvent Compatibility MeOH, EtOHMeOH, THF (pH < 4)DCE, THF, DCM (Avoid MeOH)
Reaction Speed Fast (often too fast)SlowModerate
Use Case Simple reductionsLegacy protocolsStandard Pharma Protocol

Experimental Protocols

Protocol A: Intramolecular Cyclization (Ring Formation)

Objective: Synthesis of pyrrolidine from 4-aminobutanal diethyl acetal (masked aldehyde). Context: High dilution is preferred here to favor intramolecular ring closure over intermolecular polymerization.

Reagents:

  • Precursor: 4-aminobutanal diethyl acetal (1.0 equiv)

  • Acid: Aqueous HCl (1N) for deprotection

  • Solvent: 1,2-Dichloroethane (DCE)[2]

  • Reductant: STAB (1.5 equiv)

Workflow:

  • Deprotection: Dissolve the acetal precursor in minimal water/THF. Add 1N HCl to pH ~1. Stir for 1h to unmask the aldehyde.

  • Neutralization/Cyclization: Carefully neutralize with solid

    
     to pH 5–6.
    
  • Solvent Switch: Extract the crude amino-aldehyde into DCE. (Note: Do not dry excessively; trace water is tolerated).

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.
Protocol B: Intermolecular Functionalization (N-Alkylation)

Objective: Attaching a side chain to an existing pyrrolidine ring using a ketone. Context: Ketones are sterically hindered compared to aldehydes. The addition of Titanium(IV) Isopropoxide is recommended for sluggish reactions.

Reagents:

  • Amine: Pyrrolidine derivative (1.0 equiv)

  • Carbonyl: Ketone (1.1 equiv)

  • Reductant: STAB (1.5 equiv)

  • Additive:

    
     (1.2 equiv) - Optional for difficult ketones
    
  • Solvent: DCE (Anhydrous)

Workflow:

  • Complexation: In a flame-dried flask under

    
    , combine the pyrrolidine, ketone, and 
    
    
    
    (if using) in anhydrous DCE.
  • Stirring: Stir for 1 hour at room temperature. Note: If using Ti-additive, the solution may become slightly viscous.

  • Reduction: Add STAB (1.5 equiv) carefully.

    • Note: If using

      
      , STAB may be replaced with 
      
      
      
      (added slowly) as the titanium activates the imine sufficiently for milder borohydrides, or STAB can still be used for maximum selectivity.
  • Duration: Stir for 12–16 hours.

  • Quench:

    • Standard: Sat.

      
      .
      
    • If Ti used: Quench with 1N NaOH or Rochelle’s salt solution to break up Titanium emulsions.

  • Purification: Standard extraction and column chromatography.

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal conditions for your specific substrate.

Diagram 2: Experimental Decision Tree

Workflow Start Substrate Analysis TypeCheck Reaction Type? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde High Reactivity Ketone Ketone TypeCheck->Ketone Low Reactivity StandardSTAB Protocol A: STAB + DCE Aldehyde->StandardSTAB Standard AcidSTAB Protocol B: STAB + DCE + AcOH Ketone->AcidSTAB First Attempt TiSTAB Protocol C: Ti(OiPr)4 + NaBH4/STAB AcidSTAB->TiSTAB If Low Yield/Slow

Caption: Selection guide based on carbonyl electrophilicity. Use Titanium additives for sterically hindered ketones.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Imine formation equilibrium is poor.Add 1.0 eq Acetic Acid or switch to

protocol.
Bubbling upon STAB addition Moisture in solvent decomposing hydride.Dry solvent over molecular sieves; use flame-dried glassware.
Emulsion during workup Titanium salts or Boron complexes.Use Rochelle's Salt (Potassium Sodium Tartrate) wash or 1N NaOH.
Dialkylation (with primary amines) Reaction too fast; amine too nucleophilic.Add amine slowly to the aldehyde/STAB mixture (Inverse Addition).

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

    • Core Reference: Establishes STAB/DCE as the standard methodology.
  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[5][6] The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Core Reference: Introduces Titanium additives for hindered substr
  • Bhattacharyya, S. (1994). Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[5] Tetrahedron Letters, 35(15), 2401–2404.

    • Core Reference: Refines the Ti-medi
  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

    • Historical Context: The original NaCNBH3 method, now largely superseded by STAB for safety.

Sources

Application

Application Note: High-Fidelity Purity Analysis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one via GC-MS

This Application Note is designed to serve as a definitive protocol for the purity analysis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS 55483-28-6).[1][2][3] This compound is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive protocol for the purity analysis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (CAS 55483-28-6).[1][2][3] This compound is a critical intermediate in the synthesis of pyrrolidone-based nootropics (Racetams) and requires precise analytical control due to the reactivity of its primary amine tail.[2][3]

Abstract & Scope

The analysis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one presents a classic chromatographic challenge: the molecule contains a polar lactam core and a highly reactive primary amine moiety.[1][2][3] Direct injection of this compound typically results in severe peak tailing, irreversible adsorption in the inlet liner, and non-linear response factors.

This protocol details a Silylation-GC-MS workflow. By converting the labile primary amine and potential lactam enol to their Trimethylsilyl (TMS) derivatives, we achieve excellent peak symmetry, improved volatility, and reliable mass spectral fragmentation for structural confirmation.

Target Analyte:

  • Compound: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one[1][2][3]

  • Formula: C₁₂H₁₆N₂O[1][3]

  • MW: 204.27 g/mol [1][2][3]

  • Key Functionalities: Cyclic Amide (Lactam), Primary Benzylic Amine.[3]

Analytical Strategy & Causality

The "Amine Problem" and the Silylation Solution

Primary amines (


) interact strongly with silanol groups (

) in GC liners and column stationary phases via hydrogen bonding.[1][2][3]
  • Consequence: Loss of sensitivity, "ghost" peaks, and carryover.

  • Solution: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .[1][2][3]

    • Mechanism:[1][4][5] The TMS group replaces the active hydrogen on the primary amine (and potentially the amide oxygen), creating a non-polar, thermally stable derivative.

    • Catalysis: TMCS acts as a catalyst to ensure complete derivatization of sterically hindered sites.[2][3]

Internal Standardization

To correct for injection variability and derivatization efficiency, Phenanthrene-d10 is selected as the Internal Standard (IS).[3] It is chemically inert to BSTFA and elutes in the relevant retention time window without interfering with the analyte.

Experimental Protocol

Reagents & Materials
ReagentGrade/PurityFunction
Analyte Standard >98% (Cert.)Reference Material
BSTFA + 1% TMCS Silylation GradeDerivatizing Agent
Dichloromethane (DCM) HPLC/GC GradeSolvent (Anhydrous)
Pyridine AnhydrousAcid Scavenger / Catalyst
Phenanthrene-d10 1000 µg/mLInternal Standard
Sample Preparation Workflow

Step 1: Stock Solution Preparation

  • Weigh 10.0 mg of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one into a 10 mL volumetric flask.

  • Dissolve in DCM to produce a 1.0 mg/mL (1000 ppm) stock.

Step 2: Internal Standard Addition

  • Aliquot 100 µL of Stock Solution into a 2 mL autosampler vial (Resulting mass: 100 µg).

  • Add 10 µL of Phenanthrene-d10 IS solution.

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C to remove trace moisture.
    

Step 3: Derivatization Reaction

  • Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.[1][2][3]

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a PTFE-lined crimp cap.[1][2][3]

  • Incubate: Heat at 70°C for 30 minutes in a dry block heater.

    • Why 70°C? This temperature ensures the primary amine is fully silylated to the mono-TMS or di-TMS form without thermally degrading the pyrrolidone ring.[1][2][3]

  • Cool to room temperature.

  • Dilute with 800 µL of Anhydrous DCM (Final concentration approx. 100 ppm).

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, arylene phase ideal for derivatized amines.[1][2]
Inlet Temp 260°CEnsures rapid volatilization of high-boiling derivatives.[1][2][3]
Injection Mode Split (20:1)Prevents column overload and improves peak shape.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[2]
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp to elute heavy impurities; start temp prevents solvent focusing issues.[2][3]
Transfer Line 280°CPrevents condensation of heavy analytes.[2][3]
Ion Source EI (70 eV), 230°CStandard ionization for spectral library matching.[3]
Scan Range 40–450 m/zCovers molecular ion and low-mass fragments.[1][2][3]

Results & Discussion

Chromatographic Logic & Workflow

The following diagram illustrates the logical flow of the analytical procedure, highlighting the critical derivatization step that transforms the analyte into a GC-compatible species.

G RawSample Raw Sample (Polar Amine) Drying N2 Evaporation (Remove Moisture) RawSample->Drying Prep Deriv Derivatization (BSTFA/Pyridine, 70°C) Drying->Deriv Reagent Addition GC_Sep GC Separation (Rxi-5Sil MS) Deriv->GC_Sep Injection (TMS-Derivative) MS_Det MS Detection (EI Source) GC_Sep->MS_Det Elution Data Purity Calculation (Area % vs IS) MS_Det->Data Integration

Figure 1: Analytical Workflow for 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one.

Mass Spectral Interpretation

Upon derivatization, the primary amine (


) is converted to 

(Mono-TMS) or

(Di-TMS).[1][2][3] Under the prescribed conditions (70°C), the Mono-TMS form is typically dominant.
  • Parent Molecule: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one (

    
    ).[1][2][3]
    
  • Mono-TMS Derivative:

    
     Da.[1][2][3]
    
  • Key Fragments:

    • m/z 276 (M+•): Molecular ion (weak to moderate intensity).[2][3]

    • m/z 73: Trimethylsilyl cation

      
       (Base peak or very strong).[1][2][3]
      
    • m/z 91: Tropylium ion (

      
      ), characteristic of the benzyl moiety.
      
    • m/z 178: Loss of the pyrrolidone ring or specific rearrangement involving the benzyl-TMS amine.[1][2][3]

Fragmentation Pathway Visualization:

Fragmentation Parent TMS-Derivative [M]+ m/z 276 Frag1 Benzyl Cation (Tropylium) m/z 91 Parent->Frag1 Benzylic Cleavage Frag2 TMS Group [(CH3)3Si]+ m/z 73 Parent->Frag2 Alpha Cleavage Frag3 Loss of CH2-NH-TMS [M - 102]+ Parent->Frag3 Fragmentation

Figure 2: Proposed EI Fragmentation Pathway for the TMS derivative.

Purity Calculation

Purity is calculated using the Area Normalization Method (for general purity) or Internal Standard Calibration (for assay).[2][3]


[1][2][3]

Note: Response factors for impurities (e.g., underivatized amine, synthesis precursors) may vary. For GMP release, determine Relative Response Factors (RRFs) using authentic impurity standards.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Tailing Peak Incomplete derivatization or moisture in sample.[1][2][3]Ensure sample is strictly dry before adding BSTFA.[1][2][3] Increase reaction time to 60 min.
Multiple Peaks for Analyte Mono-TMS vs Di-TMS equilibrium.Force Di-TMS formation by using BSA/TMCS at higher temp (90°C), or stick to mild BSTFA to favor Mono-TMS.[1][2][3]
Inlet Contamination "Ghost" peaks from previous runs.[1][2]Replace liner and gold seal.[2][3] Bake out column at 310°C for 10 mins.
Low Sensitivity Detector saturation or Split ratio too high.Adjust split ratio to 10:1. Check MS tuning (PFTBA).[1][2][3]

References

  • Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link[1][2][3]

  • Little, J. L. (1999).[2][3] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link[2][3]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[1][2][3][6] (Standard text for derivatization protocols).

  • NIST Chemistry WebBook. Mass Spectra of Pyrrolidone Derivatives. Link

  • Restek Corporation. Guide to Derivatization Reagents for GC. Link

Sources

Method

Application Note: Scalable Manufacturing of 1,5-Substituted Pyrrolidin-2-ones

-Lactams Executive Summary The 1,5-disubstituted pyrrolidin-2-one ( -lactam) scaffold is a privileged pharmacophore found in numerous nootropic agents (e.g., Piracetam analogs), kinase inhibitors, and CNS-active drugs. W...

Author: BenchChem Technical Support Team. Date: February 2026


-Lactams

Executive Summary

The 1,5-disubstituted pyrrolidin-2-one (


-lactam) scaffold is a privileged pharmacophore found in numerous nootropic agents (e.g., Piracetam analogs), kinase inhibitors, and CNS-active drugs. While laboratory-scale synthesis often relies on complex organometallic cascades or high-cost chiral auxiliaries, these methods rarely survive the transition to kilo-lab or pilot-plant production due to cost, safety, and purification constraints.

This Application Note details a robust, scalable protocol based on the Reductive Amination-Cyclization of


-Keto Esters . This route is selected for its atom economy, use of inexpensive commercially available starting materials (bio-based levulinic acid derivatives or Friedel-Crafts adducts), and amenability to continuous flow processing. We provide critical insights into process safety (hydrogenation hazards), solvent selection, and impurity control.

Strategic Route Analysis

In the context of scale-up, "elegance" is defined by robustness and cost-efficiency. We evaluated three common synthetic strategies:

StrategyScalabilityCostComments
A. Reductive Amination of

-Keto Acids/Esters
High Low Preferred Route. Uses

or cheap hydrides. Telescoped process. Water is the only byproduct.
B. Metal-Catalyzed C-H Activation LowHighExcellent for late-stage diversity but suffers from expensive Pd/Ir catalysts and high dilution requirements.
C. Cyclopropane Ring Opening MediumMediumDonor-Acceptor cyclopropanes are versatile but require multi-step precursor synthesis, limiting bulk throughput.
Selected Pathway: The "Telescoped" Reductive Cyclization

This protocol leverages the condensation of a primary amine with a


-keto ester to form an imine/enamine intermediate, which is stereoselectively reduced and cyclized in situ.

Mechanism:

  • Condensation:

    
    -Keto Ester + Amine 
    
    
    
    Imine +
    
    
  • Reduction: Imine +

    
     (Cat.) 
    
    
    
    
    
    -Amino Ester
  • Cyclization:

    
    -Amino Ester 
    
    
    
    Pyrrolidin-2-one + ROH

Core Protocol: Synthesis of 1-Benzyl-5-Phenylpyrrolidin-2-one

Target Molecule: A model system representing lipophilic 5-aryl scaffolds common in drug discovery.

Materials & Stoichiometry[1]
  • Substrate: Ethyl 4-oxo-4-phenylbutanoate (1.0 equiv)

    • Source: Prepared via Friedel-Crafts acylation of benzene with succinic anhydride, followed by esterification.

  • Amine: Benzylamine (1.05 equiv)

  • Catalyst: 5% Pd/C (50% water wet, 2 mol% loading)

  • Solvent: Ethanol (Green solvent, Class 3) or Methanol.

  • Reductant: Hydrogen Gas (

    
    ) or Sodium Triacetoxyborohydride (STAB) for non-autoclave variants.
    
Step-by-Step Methodology (Hydrogenation Route)

Step 1: Imine Formation (Pre-equilibrium)

  • Charge a high-pressure reactor (Hastelloy or SS316) with Ethyl 4-oxo-4-phenylbutanoate (100 g, 0.485 mol) and Ethanol (500 mL, 5 vol).

  • Add Benzylamine (54.6 g, 0.51 mol) slowly at 20–25°C.

    • Expert Insight: The reaction is slightly exothermic. Control addition rate to maintain

      
      .
      
  • Stir for 2 hours at ambient temperature. Monitor by HPLC/UPLC for disappearance of the ketone.

    • Note: Equilibrium favors the imine, but water presence can induce hydrolysis. Using anhydrous ethanol or adding molecular sieves (in batch) helps, but hydrogenation drives the equilibrium forward.

Step 2: Catalytic Hydrogenation 4. Charge the catalyst slurry: 5% Pd/C (5 g dry basis) in Ethanol (50 mL).

  • Safety: Pd/C is pyrophoric when dry. Always handle as a water-wet paste or under inert gas.
  • Seal reactor, purge with
    
    
    (3x) and then
    
    
    (3x).
  • Pressurize to 5–10 bar (70–145 psi)
    
    
    .
  • Heat to 50°C and stir vigorously (high mass transfer required).
  • Reaction Endpoint: Uptake of hydrogen ceases (typically 4–6 hours).
  • IPC (In-Process Control): Check for complete conversion of imine to amino-ester.

Step 3: Thermal Cyclization (Telescoped) 9. Once reduction is complete, vent


 and purge with 

. 10. Filter the catalyst while warm (40–50°C) through a Celite pad or sparkler filter to remove Pd/C.
  • Critical: Do not let the filtrate cool significantly if the product has low solubility, though lactams are usually soluble in alcohols.
  • Transfer filtrate to a distillation vessel.
  • Heat to reflux (78°C for EtOH) or distill off solvent to concentrate.
  • Thermal Soak: Heat the concentrated residue to 100–110°C (if solvent allows, or switch to Toluene/Xylene for azeotropic removal of ethanol) to drive the lactamization.
  • Note: Many
    
    
    -amino esters cyclize spontaneously at room temperature. If conversion is slow (>5% uncyclized amino ester), add catalytic acetic acid (1 mol%) and heat.

Step 4: Isolation & Purification 14. Cool to 20°C. 15. Crystallization: Add n-Heptane as an anti-solvent to induce precipitation. 16. Filter the solid, wash with cold Heptane/Ethanol (9:1). 17. Dry under vacuum at 45°C.

Process Safety & Engineering Controls

Hydrogenation Hazards
  • Risk: Hydrogen is flammable (LEL 4%) and high-pressure reactors present explosion risks.

  • Control: Use Class I, Div 2 rated electrical equipment. Ensure reactor is grounded. Use a "fail-safe" pressure relief valve (PRV) vented to a safe location.

  • Alternative: For labs without high-pressure capabilities, Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in DCE or THF is a safer, albeit more expensive, alternative for Step 2.

Exotherm Management
  • Imine Formation: Mild exotherm (

    
    ).
    
  • Hydrogenation: Highly exothermic (

    
    ).
    
  • Protocol: Do not add

    
     pressure until the temperature is stabilized. Use jacket cooling to maintain isothermal conditions during the reduction phase.
    

Data & Optimization (Solvent Screening)

Table 1: Solvent effects on the reductive cyclization of Ethyl Levulinate with Benzylamine (5 bar


, 50°C).
SolventConversion (%)Yield (%)Comments
Ethanol >9992Recommended. Green, cheap, facilitates cyclization.
Methanol >9988Good, but toxic. Higher risk of transesterification byproducts.
THF 9581Slower reaction rate. Cyclization requires higher temp.
Toluene 9085Excellent for azeotropic water removal but poor solubility for some zwitterionic intermediates.
Water 6045Poor solubility of organic substrate; requires surfactant.

Visualized Workflow & Mechanism

The following diagram illustrates the telescoped reaction pathway and the critical decision nodes for the scale-up process.

G Start Start: Gamma-Keto Ester + Amine Imine Intermediate: Imine / Enamine Start->Imine Condensation (-H2O) Reduction Reduction Step: H2 / Pd-C (Exothermic) Imine->Reduction Add Catalyst WaterRemoval IPC: Water Removal (Drives Equilibrium) Imine->WaterRemoval Inhibits AminoEster Intermediate: Gamma-Amino Ester Reduction->AminoEster Hydrogenation HeatControl Safety: Heat Removal Reduction->HeatControl Requires Cyclization Cyclization: - EtOH (Thermal Drive) AminoEster->Cyclization Spontaneous or Heat Product Final Product: 1,5-Substituted Pyrrolidin-2-one Cyclization->Product Purification

Caption: Telescoped reductive amination-cyclization workflow highlighting critical intermediates and process controls.

References

  • Katritzky, A. R., et al. (2000).[1] "Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones via the Nucleophilic Substitution of 5-(Benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones." The Journal of Organic Chemistry, 65(14), 4364–4369. Link

  • Manzer, L. E. (2005). "Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid." European Patent EP1613573A2. Link

  • Noda, H., et al. (2020).[2] "Catalytic Asymmetric Synthesis of Pyrrolidines via Rhodium-Catalyzed C-H Amination." Organic Letters, 22(21), 8769–8773. Link

  • Frontier, A. J., et al. (2021). "Continuous Flow Electrochemical Oxidative Cyclization and Successive Functionalization of 2-Pyrrolidinones." Organic Process Research & Development, 25(12), 2691–2700. Link

  • Smith, C. J., et al. (2008). "Scalable Synthesis of Pyrrolidinone-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 51(24), 8057-8067. Link

Sources

Application

Experimental protocol for animal studies with Nebracetam

Application Note: Preclinical Evaluation of Nebracetam (WEB-1881) Introduction Nebracetam (WEB-1881) is a nootropic agent of the pyrrolidinone class (racetam family) distinguished by its specific mechanism as an M1-musca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Nebracetam (WEB-1881)

Introduction

Nebracetam (WEB-1881) is a nootropic agent of the pyrrolidinone class (racetam family) distinguished by its specific mechanism as an M1-muscarinic acetylcholine receptor agonist . Unlike traditional racetams that primarily modulate AMPA receptors, Nebracetam directly stimulates the M1 receptor, leading to Gq-protein coupling and downstream activation of the Phospholipase C (PLC) pathway. This unique profile makes it a candidate of interest for reversing cholinergic deficits associated with Alzheimer’s disease and ischemia-induced cognitive impairment.

This guide provides a standardized, self-validating framework for evaluating Nebracetam in rodent models. It moves beyond generic steps to explain the causality of experimental design, ensuring data integrity and reproducibility.

Formulation & Pharmacokinetics (PK)

Objective: To establish a consistent dosing regimen based on bioavailability and half-life. Challenge: Racetams vary in solubility. Nebracetam is lipophilic but requires specific vehicles for stable suspension or solution.

Vehicle Preparation
  • Standard Vehicle: 0.5% Carboxymethylcellulose (CMC) or Saline with 1-2% Tween 80.

  • Rationale: Nebracetam has moderate water solubility. CMC ensures uniform suspension for oral gavage (PO). For Intraperitoneal (IP) injection, saline/Tween ensures solubility without precipitation.

  • Stability: Fresh preparation daily is required to prevent hydrolysis or settling.

Dosing Parameters
ParameterValueNotes
Route Oral (PO) or IPPO is preferred for chronic studies to mimic clinical use; IP for acute onset.
Effective Dose Range 1 – 30 mg/kgBell-shaped dose-response curve is common.
Tmax (Rat) ~30 - 60 minBehavioral testing must align with this window.
Half-life (t1/2) ~2 - 3 hoursRequires multiple daily doses for chronic efficacy.

Critical Insight: Unlike Piracetam which requires massive doses (hundreds of mg/kg), Nebracetam is potent. Do not exceed 50 mg/kg in initial screens to avoid ceiling effects or non-specific sedation.

Mechanism of Action: The Signaling Pathway

Understanding the molecular target is essential for interpreting behavioral data. Nebracetam acts as an M1 agonist, triggering the Gq-PLC cascade.

Nebracetam_Mechanism Nebracetam Nebracetam (Ligand) M1_Receptor M1 Muscarinic Receptor Nebracetam->M1_Receptor Binds Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein Couples PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release ER Stores PKC PKC Activation DAG->PKC Cognition Cognitive Enhancement Ca_Release->Cognition Synaptic Plasticity PKC->Cognition

Figure 1: Nebracetam signaling cascade via M1 muscarinic receptors leading to calcium mobilization and PKC activation.[1]

Behavioral Efficacy Protocols

Scopolamine-Induced Amnesia (Passive Avoidance)

Rationale: Scopolamine is a muscarinic antagonist. Since Nebracetam is an M1 agonist, it should competitively reverse scopolamine-induced deficits. This is the "Gold Standard" validation for this specific drug.

Experimental Workflow:

  • Acclimatization (Day 1-3): Handle rats (Wistar or SD, 200-250g) daily to reduce stress artifacts.

  • Training (Day 4):

    • Apparatus: Two-compartment box (Light/Dark).

    • Place rat in Light chamber.[2] When it enters Dark chamber, deliver mild foot shock (0.5 mA, 3s).

    • Record: Latency to enter dark (Baseline).

  • Drug Administration (Day 5 - Test Day):

    • T-60 min: Administer Nebracetam (1, 3, 10 mg/kg PO) or Vehicle.

    • T-30 min: Administer Scopolamine (1 mg/kg IP) to induce amnesia.[3]

    • T-0: Place rat in Light chamber.

  • Testing:

    • Measure Step-Through Latency (Time taken to enter dark zone).[2]

    • Cut-off: 300 seconds.

  • Validation:

    • Vehicle + Scopolamine group must show low latency (amnesia).

    • Nebracetam + Scopolamine group should show high latency (memory preservation).

Passive_Avoidance_Workflow Start Start Experiment Acclimatization Acclimatization (3 Days) Start->Acclimatization Training Training Day (Shock in Dark Box) Acclimatization->Training Treatment Nebracetam Admin (T - 60 min) Training->Treatment Induction Scopolamine Admin (T - 30 min) Treatment->Induction Testing Retention Test (Measure Latency) Induction->Testing Analysis Data Analysis (ANOVA) Testing->Analysis

Figure 2: Temporal workflow for the Scopolamine-Induced Passive Avoidance Task.

Morris Water Maze (Spatial Memory)

Rationale: Evaluates hippocampal-dependent spatial learning, which is modulated by M1 receptors.

  • Protocol: 5 days of training (hidden platform).

  • Dosing: Daily administration 60 min prior to the first trial of the day.

  • Probe Trial (Day 6): Remove platform. Measure time spent in the target quadrant.[4]

  • Success Metric: Nebracetam-treated animals should show reduced escape latency (days 1-5) and higher quadrant dwell time (day 6) compared to impaired controls.

Biochemical Validation

Behavioral data must be corroborated by biochemical evidence of cholinergic activity.

Ex Vivo Assay: Choline Acetyltransferase (ChAT) Activity

  • Sacrifice: Decapitate animals 60 min post-final dose.

  • Dissection: Rapidly isolate Hippocampus and Frontal Cortex on ice.

  • Homogenization: Homogenize in 10 vol of phosphate buffer.

  • Assay: Measure ChAT activity using radiolabeled Acetyl-CoA ([14C]Acetyl-CoA) + Choline -> [14C]Acetylcholine.

  • Expectation: Nebracetam may not drastically increase total ChAT levels but should reverse scopolamine-induced suppression of ACh release (measured via microdialysis if available).

Safety & Toxicology

  • LD50: > 2000 mg/kg (PO) in rats. Nebracetam has a wide therapeutic window.

  • Adverse Signs: At doses > 100 mg/kg, observe for:

    • Sedation (reduced locomotion).

    • Ptosis (drooping eyelids).

    • Salivation (cholinergic over-stimulation).

References

  • Kitamura, Y., et al. (1991). Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist.[5] Japanese Journal of Pharmacology.[5] Link

  • Takeo, S., et al. (1997). Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats.[5] British Journal of Pharmacology.[5] Link

  • Ohno, M., et al. (1994). Nebracetam, a novel nootropic drug, interacts with the glycine site of the NMDA receptor. European Journal of Pharmacology. Link

  • Iwasaki, K., et al. (1992). Effects of nebracetam on scopolamine-induced impairment of spontaneous alternation behavior in rats. Japanese Journal of Pharmacology.[5] Link

Sources

Method

Application Note: High-Purity Isolation of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one by Chromatography

Abstract & Introduction The isolation of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one presents a classic chromatographic challenge: purifying a molecule containing both a polar, basic primary amine and a neutral lactam moie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The isolation of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one presents a classic chromatographic challenge: purifying a molecule containing both a polar, basic primary amine and a neutral lactam moiety.[1] While the benzyl ring provides UV retention, the primary amine (


) interacts strongly with residual silanols on silica stationary phases, leading to severe peak tailing and yield loss in standard normal-phase chromatography.[1]

This Application Note details a robust Reverse-Phase (RP) Preparative HPLC protocol designed to achieve >98% purity. We prioritize an acidic mobile phase strategy using Trifluoroacetic Acid (TFA) to protonate the amine, ensuring sharp peak shape, followed by a downstream salt-exchange protocol to isolate the biologically relevant free base or HCl salt.[1]

Physicochemical Profile
PropertyValue (Predicted)Chromatographic Implication
Molecular Weight 204.27 g/mol Suitable for MS detection (ESI+).[1]
LogP ~0.8 - 1.2Moderately polar; elutes early on C18 without ion-pairing.[1]
pKa (Amine) ~9.5Protonated at pH < 7.[1] Requires pH control.[1][2]
UV Max 254 nmBenzyl chromophore allows standard UV triggering.[1]

Method Development Strategy

Successful purification relies on suppressing the ionic interaction between the protonated amine and the deprotonated silanols of the column stationary phase.

The "Silanol Effect" Mitigation
  • Acidic Modification (Recommended): Using 0.1% TFA lowers the pH to ~2.[1]0. This keeps silanols protonated (neutral) and the amine protonated (cationic), preventing ionic attraction.[1] The TFA counter-ion also improves peak shape via ion-pairing.

  • High pH Strategy (Alternative): Using 10mM Ammonium Bicarbonate (pH 10) keeps the amine deprotonated (neutral), allowing it to interact purely via hydrophobic mechanisms.[1] Note: Requires hybrid silica columns (e.g., Waters XBridge or Phenomenex Gemini) stable at high pH.[1]

Experimental Protocols

Protocol A: Preparative RP-HPLC (Acidic Method)

Best for high purity and resolution of closely eluting impurities.[1]

Equipment: Preparative HPLC System (e.g., Agilent 1260 Infinity II Prep or Gilson PLC 2020).

ParameterCondition
Column C18 Prep Column (e.g., 19 x 150 mm, 5 µm). Recommended: SunFire Prep C18 or equivalent.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 15–20 mL/min (Adjust based on column diameter)
Detection UV @ 254 nm (Primary), 214 nm (Secondary)
Sample Diluent 10% DMSO in Water/Methanol (Ensure full solubility)

Gradient Profile:

  • 0–1 min: 5% B (Equilibration)

  • 1–10 min: 5% → 40% B (Linear Gradient)[1]

  • 10–12 min: 40% → 95% B (Wash)[1]

  • 12–14 min: 95% B (Hold)[1]

  • 14.1 min: 5% B (Re-equilibration)

Operational Note: The product will elute as the TFA salt . If the free base is required for biological assays, proceed to Protocol C.[1]

Protocol B: Flash Chromatography (Normal Phase Alternative)

Used only if RP-HPLC is unavailable.[1] Requires amine-functionalized silica or basic modifiers.[1]

Equipment: Automated Flash System (e.g., Teledyne ISCO CombiFlash).[1]

ParameterCondition
Column Amine-functionalized Silica (NH2-Silica) OR Standard Silica with modifier.
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Ammonium Hydroxide (

)
Loading Solid load on Celite is recommended to prevent band broadening.[1]

Gradient: 0–10% B over 15 CV (Column Volumes).

  • Warning: Do not use DCM/MeOH on standard silica without ammonia; the amine will streak irreversibly.

Protocol C: Post-Purification Salt Exchange (TFA to Free Base/HCl)

TFA salts can be cytotoxic.[1] This step converts the purified TFA salt to a usable form.

  • Dissolution: Dissolve the lyophilized TFA salt fraction in minimal Methanol (MeOH).

  • Anion Exchange: Pass the solution through a pre-conditioned Strong Cation Exchange (SCX) cartridge (e.g., Strata-X-C or Oasis MCX).[1]

    • Load: Apply sample.[1][2][3][4][5][6][7][8][9]

    • Wash: Flush with MeOH (removes TFA and non-basic impurities).[1]

    • Elute: Flush with 2M Ammonia in Methanol.[1]

  • Final Isolation: Concentrate the eluate in vacuo. The residue is the Free Base .

  • Optional HCl Salt Formation: Dissolve Free Base in

    
     or 
    
    
    
    , add 1.1 eq of 4M HCl in Dioxane, and filter the precipitate.[1]

Visualization of Workflow

The following diagram illustrates the decision matrix and purification workflow for crude 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one.

PurificationWorkflow Start Crude Mixture 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one SolubilityCheck Solubility Check (Water/DMSO/MeOH) Start->SolubilityCheck Decision Select Method SolubilityCheck->Decision RPHPLC Prep RP-HPLC (C18) MP: H2O/ACN + 0.1% TFA Decision->RPHPLC High Purity Req. (>98%) Flash Flash Chromatography Column: Amine-Silica MP: DCM/MeOH + 1% NH4OH Decision->Flash Lower Purity/Scale Up (>90%) FractionColl Fraction Collection (UV 254nm Trigger) RPHPLC->FractionColl Lyophilize Lyophilization (Isolates TFA Salt) FractionColl->Lyophilize SaltExchange Salt Exchange (SCX Cartridge) 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (2M NH3/MeOH) Lyophilize->SaltExchange Remove TFA Evap Rotary Evaporation Flash->Evap FinalProduct Final Pure Product (Free Base or HCl Salt) Evap->FinalProduct Already Free Base SaltExchange->FinalProduct

Figure 1: Decision tree and process flow for the purification of aminomethyl-benzyl-pyrrolidinone derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction (Secondary retention).[1]Ensure TFA concentration is at least 0.05–0.1%.[1] If using Flash, increase

or switch to Amine-Silica.[1]
Fronting Peaks Column overload (Mass or Volume).Reduce injection volume or concentration.[1] Use a larger diameter column.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% DMSO, the strong solvent effect can distort early eluters.[1] Dilute sample with water/buffer to match initial mobile phase conditions.[1]
Low Recovery Irreversible adsorption.[1]Amine might be sticking to frit or tubing.[1] Passivate system with nitric acid (if stainless steel) or ensure pH < 3.[1]

References

  • Teledyne ISCO. (2012).[1] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN86.

  • Perekhoda, L., et al. (2024).[1][10] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science.[1]

  • Woods, R. M., et al. (2014).[1] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for amine tailing mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one . This guide assumes the most direct and atom-economical synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one .

This guide assumes the most direct and atom-economical synthetic pathway: N-alkylation of 2-pyrrolidone with 4-(chloromethyl)benzonitrile, followed by catalytic hydrogenation of the nitrile to the primary amine.

Executive Summary & Pathway Logic

The synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one hinges on two critical phase transformations. Failures in yield are typically due to O-alkylation competition in the first step or secondary amine dimerization in the second step.

The Validated Pathway:

  • Step A (Construction): Nucleophilic substitution (

    
    ) of 2-pyrrolidone on 4-(chloromethyl)benzonitrile.
    
  • Step B (Functionalization): Reduction of the nitrile group to a primary amine.

Workflow Visualization

The following diagram outlines the critical decision points and failure modes for this synthesis.

SynthesisWorkflow Start 2-Pyrrolidone Step1 Step 1: N-Alkylation (Base/Solvent) Start->Step1 Reagent 4-(Chloromethyl) benzonitrile Reagent->Step1 Intermed Intermediate: 1-(4-Cyanobenzyl) pyrrolidin-2-one Step1->Intermed Optimized Base (NaH or Cs2CO3) Fail1 Failure Mode: O-Alkylation or Hydrolysis Step1->Fail1 Wet Solvent Wrong Base Step2 Step 2: Hydrogenation (Cat/H2/Additive) Intermed->Step2 Product Target: 1-(4-Aminomethyl-benzyl) pyrrolidin-2-one Step2->Product +NH3/MeOH Raney Ni Fail2 Failure Mode: Secondary Amine Dimerization Step2->Fail2 Neutral pH Low Pressure

Caption: Critical path analysis for the synthesis, highlighting the two major yield-loss vectors (O-alkylation and Dimerization).

Phase 1: N-Alkylation Optimization

Objective: Maximize the formation of 1-(4-cyanobenzyl)pyrrolidin-2-one while suppressing O-alkylation and hydrolysis.

Troubleshooting Guide

Q: I am observing low conversion and a significant amount of unreacted 2-pyrrolidone. What is wrong? A: This indicates insufficient deprotonation of the lactam. 2-Pyrrolidone has a pKa of ~25 (DMSO). Weak bases like


 in acetone are often insufficient without high heat, which degrades the reagent.
  • Solution: Switch to Sodium Hydride (NaH) (60% dispersion) in anhydrous DMF or THF .

  • Protocol Adjustment: Add the 2-pyrrolidone to the NaH suspension at 0°C and stir for 30–60 minutes before adding the benzyl halide. This ensures the formation of the sodium lactamate species first.

Q: I see a byproduct with a similar mass but different polarity (O-alkylation). How do I prevent this? A: Lactams are ambident nucleophiles. While N-alkylation is thermodynamically favored, O-alkylation (forming the lactim ether) can occur, especially with "hard" leaving groups or in highly polar aprotic solvents that solvate the cation too well, leaving the oxygen naked.

  • Optimization:

    • Solvent: Switch from DMF to Toluene with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .

    • Base: Use solid KOH or NaOH with the PTC. The ion-pairing in the non-polar solvent protects the oxygen and directs alkylation to the nitrogen.

Q: My product is contaminated with 4-cyanobenzyl alcohol. A: This is a hydrolysis product of your starting material, 4-(chloromethyl)benzonitrile.

  • Root Cause: Your solvent is "wet" or your base is hygroscopic (e.g., old NaH or NaOH).

  • Fix: Dry solvents over molecular sieves (3Å or 4Å). Ensure the reaction is under an inert atmosphere (

    
     or Ar).
    
Experimental Comparison: Base/Solvent Systems
SystemYield PotentialProsCons
NaH / DMF High (85-95%)Fast, standardRequires strict anhydrous conditions; H2 gas evolution.
Cs2CO3 / MeCN Med-High (80-90%)Mild, functional group tolerantSlower reaction time; Cs2CO3 is expensive.
KOH / Toluene / TBAB High (85-95%)Scalable, cheap, suppresses O-alkylationRequires vigorous stirring (heterogeneous).

Phase 2: Nitrile Reduction Optimization

Objective: Reduce the nitrile to a primary amine without forming the secondary amine dimer.

Mechanism of Yield Loss (Dimerization)

During hydrogenation, the nitrile (


) reduces to an imine (

). This imine can react with the already formed primary amine (

) to form a secondary imine, which then reduces to a secondary amine dimer (

). This is the #1 cause of yield loss in this step.

Dimerization Nitrile Nitrile R-CN Imine Intermediate Imine R-CH=NH Nitrile->Imine + H2 Amine Primary Amine (Target) R-CH2-NH2 Imine->Amine + H2 DimerImine Secondary Imine (Byproduct Precursor) Imine->DimerImine + Amine (Side Reaction) Dimer Secondary Amine Dimer (Yield Loss) DimerImine->Dimer + H2

Caption: The mechanism of secondary amine formation. The "Side Reaction" path must be blocked.

Troubleshooting Guide

Q: I am getting a mixture of primary and secondary amines. How do I stop the dimerization? A: You must suppress the nucleophilic attack of the primary amine on the intermediate imine.

  • The "Ammonia" Method: Perform the hydrogenation in 7N Ammonia in Methanol . The excess ammonia shifts the equilibrium away from the dimer and keeps the intermediate as the primary imine until reduction is complete.

  • The "Acidic" Method: Run the reaction in acetic acid or with 2-3 equivalents of HCl. Protonating the amine (

    
    ) renders it non-nucleophilic, completely stopping dimerization. Note: You will isolate the salt.
    

Q: Which catalyst should I use? Pd/C or Raney Nickel? A: For aromatic nitriles:

  • Raney Nickel (Ra-Ni): generally superior for nitriles. It is cheaper and often faster. Use with methanolic ammonia.

  • Pd/C: Can be used but is more prone to poisoning by the resulting benzylamine. If using Pd/C, acidic conditions (HCl/MeOH) are recommended to prevent catalyst inhibition.

Q: My reaction stalls at 50% conversion. A: Catalyst poisoning is likely. Benzylamines bind strongly to metal surfaces.

  • Fix: Increase hydrogen pressure (from balloon to 50 psi/3-4 bar).

  • Fix: Refresh the catalyst.

  • Fix: Ensure the starting material (nitrile) from Step 1 is free of sulfur or halide impurities (wash thoroughly after Step 1).

Validated Experimental Protocol

Step 1: Synthesis of 1-(4-Cyanobenzyl)pyrrolidin-2-one

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (10 mL/g).

  • Addition 1: Add 2-pyrrolidone (1.0 equiv) dropwise at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Addition 2: Add 4-(chloromethyl)benzonitrile (1.05 equiv) dissolved in minimal THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (EtOAc/Hexane).

Step 2: Hydrogenation to 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

  • Setup: Parr shaker or Autoclave.

  • Solvent: 7N Ammonia in Methanol (concentration ~0.1 M).

  • Catalyst: Raney Nickel (approx. 20 wt% of substrate). Caution: Pyrophoric.

  • Conditions: 50 psi

    
     pressure, RT, 12–24 hours.
    
  • Workup: Filter through Celite (under inert gas or kept wet to prevent fire). Concentrate filtrate.[2]

  • Purification: The residue is the free base. If high purity is needed, convert to the HCl salt by adding 4M HCl in dioxane, filter the precipitate, and wash with ether.

References

  • N-Alkylation of Lactams

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.
    • Optimization of N-alkylation using Cs2CO3: "One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones..." PMC - NIH. Available at: [Link]

  • Nitrile Hydrogenation Selectivity

    • Prevention of Secondary Amines: "Nitrile hydrogenation to secondary amines under ambient conditions..." (Discusses the mechanism of dimer formation to be avoided). Catalysis Science & Technology. Available at: [Link]

    • Cobalt Catalysts for Primary Amines: "Tuning the Selectivity of Catalytic Nitrile Hydrogenation..." Journal of the American Chemical Society. Available at: [Link]

  • Related Pyrrolidone Synthesis

    • "Synthesis of 1,5-Substituted Pyrrolidin-2-ones..." MDPI. Available at: [Link][3]

Sources

Optimization

Troubleshooting N-substituted pyrrolidinone synthesis side reactions

Introduction N-substituted pyrrolidinones (lactams) are critical pharmacophores in drug discovery and essential solvents in industrial chemistry (e.g., NMP). However, their synthesis is deceptively simple. Whether you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted pyrrolidinones (lactams) are critical pharmacophores in drug discovery and essential solvents in industrial chemistry (e.g., NMP). However, their synthesis is deceptively simple. Whether you are proceeding via the thermal condensation of


-butyrolactone (GBL) or the direct alkylation of 2-pyrrolidinone, you are fighting two main adversaries: thermodynamic equilibrium  and ambident nucleophilicity .

This guide addresses the specific failure modes of these reactions. It moves beyond "add A to B" and explains the why behind low yields, polymerization, and side-product formation.

Module 1: The Condensation Route (GBL + Primary Amines)

The Scenario: You are reacting


-butyrolactone (GBL) with a primary amine (

) to form an N-substituted 2-pyrrolidinone. The Common Failure: The reaction stalls at 50-60% conversion, or the product is contaminated with a viscous "goo."
The Equilibrium Trap (Water Management)

User Question: "I heated GBL and my amine at 150°C for 24 hours, but NMR shows a 1:1 mixture of starting material and product. Why didn't it go to completion?"

Technical Insight: This reaction is not a simple addition; it is an equilibrium-driven condensation. The initial ring-opening of GBL by the amine is exothermic and fast, forming a hydroxy-amide intermediate . The second step—ring closure (cyclodehydration)—is endothermic and generates water.

If water is not removed, the hydrolysis of the lactam (reverse reaction) competes effectively with formation, trapping you at equilibrium.

Troubleshooting Protocol:

  • Thermodynamic Push: You must drive the equilibrium by removing water.

    • Method A (Azeotropic Distillation): Use a Dean-Stark trap with a solvent like Toluene or Xylene.

    • Method B (Desiccants): For lower boiling amines, add molecular sieves (4Å) or anhydrous

      
       to the reaction vessel (if pressure-sealed).
      
  • Temperature Threshold: The ring closure typically requires temperatures

    
     without catalysis. With Lewis acid catalysts (e.g., 
    
    
    
    ), this can be lowered to
    
    
    .
The "Viscous Goo" (Oligomerization)

User Question: "My reaction mixture turned into a thick, sticky resin. What happened?"

Technical Insight: You have inadvertently synthesized Nylon-4 (polypyrrolidone) derivatives. The hydroxy-amide intermediate contains both an amine/amide and an alcohol. Under the wrong conditions (concentrated, insufficient heat for cyclization), the alcohol of one molecule attacks the amide of another, leading to linear oligomers rather than the cyclic lactam.

Pathway Visualization:

GBL_Reaction_Pathway GBL GBL + Amine Inter Hydroxy-Amide Intermediate GBL->Inter Ring Opening (Fast, Exothermic) Lactam N-Substituted Pyrrolidinone Inter->Lactam Cyclodehydration (-H2O, High Temp) Polymer Linear Oligomer (Nylon-4 derivative) Inter->Polymer Intermolecular Condensation Lactam->Inter Hydrolysis (+H2O)

Figure 1: The kinetic vs. thermodynamic landscape of GBL aminolysis. Note the reversible hydrolysis step.

Module 2: Direct Alkylation of 2-Pyrrolidinone

The Scenario: You are deprotonating 2-pyrrolidinone with a base and reacting it with an alkyl halide (


).
The Common Failure:  Formation of the O-alkylated product (Lactim Ether) instead of the N-alkylated lactam.
The Ambident Nucleophile Problem

User Question: "I used methyl iodide and silver carbonate, but I isolated 2-methoxy-1-pyrroline (O-alkyl) instead of N-methylpyrrolidone. Why?"

Technical Insight: The pyrrolidinone anion is an ambident nucleophile —it can attack from the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]

  • N-Attack: Thermodynamic control. Soft nucleophile center.

  • O-Attack: Kinetic control. Hard nucleophile center.

According to Pearson's HSAB (Hard and Soft Acids and Bases) theory:

  • Silver salts (

    
    )  coordinate with the halide leaving group and the nitrogen lone pair, forcing attack at the Oxygen (O-alkylation).
    
  • Sodium/Potassium salts allow the charge to delocalize, favoring the thermodynamically stable N-amide bond.

Selectivity Decision Matrix[2]
VariableCondition for N-Alkylation (Desired)Condition for O-Alkylation (Side Product)
Base NaH, KOH,

(Dissociated ions)

,

(Associating cations)
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-polar (Benzene, Toluene) or Ethers
Electrophile Alkyl Iodides/Bromides (Soft)Alkyl Sulfonates/Triflates (Hard)
Temperature Higher (Thermodynamic control)Lower (Kinetic control)

Pathway Visualization:

Alkylation_Selectivity cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway Anion Pyrrolidinone Anion (Ambident Nucleophile) N_Cond Conditions: NaH/KOH base Polar Aprotic Solvent Soft Electrophile (R-I) Anion->N_Cond O_Cond Conditions: Ag+ salts Non-polar Solvent Hard Electrophile (R-OTf) Anion->O_Cond N_Prod N-Alkyl Pyrrolidinone (Thermodynamic Product) N_Cond->N_Prod O_Prod Lactim Ether (Kinetic Product) O_Cond->O_Prod

Figure 2: Decision tree for controlling regioselectivity in pyrrolidinone alkylation.

Module 3: Impurity Profiling & Purification[2]

User Question: "My product is distilled but turns yellow/brown upon standing. Is it pure?"

Technical Insight: N-substituted pyrrolidinones are prone to autoxidation at the


-carbon (next to the Nitrogen) and the 5-position. This forms hydroperoxides which decompose into succinimide derivatives (imides) or ring-opened aldehydes, causing discoloration.
Troubleshooting Table
SymptomProbable CauseVerification TestCorrective Action
Viscous/Gummy Oligomerization (Nylon-4)LC-MS (Repeating mass units of +85 Da)Increase reaction temp; Ensure water removal.
Yellow/Brown Color Oxidation / Trace AminesTLC (Dragendorff stain for amines)Distill over

; Store under Argon/Nitrogen.
Fishy Smell Unreacted AminepH Paper (Basic vapor)Acid wash (dilute HCl) followed by extraction.
Low Yield Hydrolysis (Water present)NMR (Check for broad OH/NH peaks)Use Dean-Stark trap; Add molecular sieves.
Recommended Purification Workflow
  • Acidic Wash: Dissolve crude reaction mix in organic solvent (DCM/EtOAc). Wash with 1M HCl. This removes unreacted amines and O-alkylated byproducts (which hydrolyze back to lactam or form salts).

  • Drying: Dry organic layer over

    
    .
    
  • Vacuum Distillation: Distill under reduced pressure. Crucial: Discard the first 5-10% (forerun) which contains water and volatile amines.

  • Storage: Store over activated 4Å molecular sieves in the dark.

References

  • Reaction Mechanisms & GBL Chemistry

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
    • Kim, K., & Hong, S. H.[2] (2015).[3] "Ir-Catalyzed Lactam Synthesis." The Journal of Organic Chemistry. (Discusses the mechanism of lactone aminolysis and cyclization).

  • Alkylation Selectivity (N vs O)

    • Chung, N. M., & Tieckelmann, H. (1970). "Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyrrolidone salts." The Journal of Organic Chemistry. (Foundational paper on HSAB theory applied to lactams).

    • Comins, D. L., et al. (1994).[4] "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters. (Parallel chemistry relevant to pyrrolidinone ambident nature).

  • Process Safety & Properties

    • National Toxicology Program.[5] "Gamma-Butyrolactone (GBL) - CAS 96-48-0."[6][7] (Safety data and physical properties).

Sources

Troubleshooting

Technical Support Center: Benzylamine Alkylation Control Hub

Status: ONLINE Current Ticket: #402-B (Over-alkylation of Benzylamines) Assigned Specialist: Senior Application Scientist Severity: Critical (Yield/Purity Impact) 🟢 System Overview & Root Cause Analysis Welcome to the Al...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Ticket: #402-B (Over-alkylation of Benzylamines) Assigned Specialist: Senior Application Scientist Severity: Critical (Yield/Purity Impact)

🟢 System Overview & Root Cause Analysis

Welcome to the Alkylation Control Hub. You are likely here because your reaction failed to stop at the secondary amine, resulting in a mixture of tertiary amines and quaternary ammonium salts.

The Problem: The "Runaway" Nucleophile

The root cause is kinetic. When a benzylamine (primary) reacts with an alkyl halide, the resulting product (secondary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the added alkyl group.

The Kinetic Trap:

  • 
    : Rate of primary amine alkylation.
    
  • 
    : Rate of secondary amine alkylation.
    
  • Issue: If

    
    , the reaction will not stop until the amine is fully quaternized.
    

KineticTrap Primary Primary Amine (Ph-CH2-NH2) Secondary Secondary Amine (Target Product) Primary->Secondary k1 (Slow) Tertiary Tertiary Amine (Over-Alkylation) Secondary->Tertiary k2 (Fast!!) Inductive Effect Quat Quaternary Salt (Dead End) Tertiary->Quat k3

Figure 1: The kinetic pathway of amine alkylation. The red arrow (


) represents the critical failure point where the product out-competes the starting material.

📂 Protocol Module A: Direct Alkylation (The "Cesium" Fix)

Use Case: You must use an alkyl halide (R-X) and cannot use reductive amination.

Standard bases (


, 

) often fail to prevent over-alkylation because they rely purely on stoichiometry. The Cesium Hydroxide/Molecular Sieve protocol utilizes the "Cesium Effect" and water suppression to enhance selectivity.
🔧 The Protocol (Salvatore Method)

Mechanism: Cesium (


) has a large ionic radius and low charge density, creating a "naked" anion effect that enhances the nucleophilicity of the primary amine specifically, while the molecular sieves prevent proton exchange equilibria that favor dialkylation.

Step-by-Step Workflow:

  • Preparation: Activate 4Å molecular sieves (powdered) by heating under vacuum (flame dry or oven at 150°C) to ensure absolute dryness.

  • Setup: In a flame-dried flask, suspend the 4Å MS (500 mg/mmol) and CsOH·H₂O (1.0 equiv) in anhydrous DMF .

  • Activation: Add Benzylamine (1.0 equiv) and stir for 30 minutes at room temperature.

    • Note: This pre-stirring allows the formation of the reactive cesium-amine complex.

  • Reaction: Add the Alkyl Halide (1.0 - 1.2 equiv).

    • Tip: If using a chloride (R-Cl), add TBAI (Tetrabutylammonium iodide, 0.1 equiv) to catalyze the reaction via the Finkelstein mechanism.

  • Monitoring: Stir at RT. Monitor by TLC.

  • Workup: Filter through a celite pad (to remove sieves/salts). Dilute with EtOAc, wash with water (x3) to remove DMF.

Troubleshooting Table:

Symptom Diagnosis Fix
Low Conversion Sieves were wet. Re-activate sieves; water kills the "naked" anion effect.
Dialkylation (Still) Temperature too high. Run at 0°C initially.

| Sluggish Reaction | Poor leaving group. | Add 10 mol% TBAI or switch to Alkyl Iodide. |

📂 Protocol Module B: Reductive Amination (The "Abdel-Magid" Standard)

Use Case: You have access to the corresponding Aldehyde/Ketone.[1][2][3] This is generally preferred over Module A.

The Fix: Use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄ or NaCNBH₃, STAB is mild enough that it reduces the iminium ion much faster than the carbonyl, preventing side reactions.

🔧 The Protocol (STAB Method)

Step-by-Step Workflow:

  • Solvent Choice: Use DCE (1,2-Dichloroethane) or THF .[1]

    • Why: DCE is the gold standard for STAB solubility and reaction rate.

  • Mixing: Combine Benzylamine (1.0 equiv) and Aldehyde/Ketone (1.0 - 1.1 equiv) in the solvent.

  • Catalyst: If reacting with a ketone, add Acetic Acid (1-2 equiv).[2] Aldehydes usually do not require acid.[1]

  • Reduction: Add Na(OAc)₃BH (STAB) (1.4 - 1.5 equiv) in one portion.

  • Quench: Quench with aqueous saturated

    
    .
    

Comparative Analysis of Hydrides:

ReagentSelectivityToxicityRisk of Over-Alkylation
NaBH₄ LowLowHigh (Reduces aldehyde to alcohol; requires imine pre-formation).
NaCNBH₃ MediumHigh (Cyanide) Medium (Requires pH control ~6).
STAB High LowLow (Mechanistically favors mono-alkylation).

📂 Protocol Module C: The "Nuclear Option" (Fukuyama Synthesis)

Use Case: You require 100% Guaranteed Mono-Alkylation and the substrate is valuable/sensitive.

The Strategy: Instead of fighting kinetics, we change the mechanism. We convert the amine to a sulfonamide, which can only be alkylated once.

🔧 The Protocol (Ns-Strategy)

Step 1: Protection (Activation)

  • React Benzylamine with 2-Nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM.

  • Result: N-Benzyl-2-nitrobenzenesulfonamide (

    
    ).
    
  • Why: The N-H proton is now highly acidic (

    
    ).
    

Step 2: Alkylation

  • React the sulfonamide with Alkyl Halide ,

    
     , and DMF .
    
  • Result: A tertiary sulfonamide.

  • Guarantee: It is chemically impossible to over-alkylate here because there are no more protons to replace.

Step 3: Deprotection

  • Treat with Thiophenol (

    
    )  and 
    
    
    
    (or Mercaptoethanol/DBU).
  • Result: Pure Secondary Amine + solid byproduct.

Fukuyama Start Benzylamine (Primary) Protect React with NsCl Start->Protect Inter1 Ns-Amide (Acidic Proton) Protect->Inter1 Alkylate Alkylate (R-X, Base) Inter1->Alkylate Inter2 Tertiary Sulfonamide (Stable, Mono-alkylated) Alkylate->Inter2 No Over-alkylation possible Deprotect Deprotect (PhSH) Inter2->Deprotect End Secondary Amine (100% Selectivity) Deprotect->End

Figure 2: The Fukuyama pathway. Note that the alkylation step occurs on a protected species that physically cannot accept a second alkyl group.

📚 References

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[4][5][6] Tetrahedron Letters.

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines." Tetrahedron Letters.

  • Kallan, N. C., et al. (2024).[9] "Avoiding Over-alkylation: Reagent Guides." ACS Green Chemistry Institute Pharmaceutical Roundtable.

Technical Support Ticket Closed. For further inquiries, please initiate a new session.

Sources

Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyrrolidinones

Status: Operational Ticket ID: BH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting & Optimization of Pd-Catalyzed C-N Coupling for Lactams (Pyrrolidinones) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting & Optimization of Pd-Catalyzed C-N Coupling for Lactams (Pyrrolidinones)

Executive Summary: The "Lactam Paradox"

Coupling pyrrolidinones (cyclic amides) differs fundamentally from coupling standard amines. Unlike amines, the nitrogen lone pair in pyrrolidinones is delocalized into the carbonyl group (resonance), rendering the nitrogen significantly less nucleophilic (


 ~15–17).

The Critical Failure Point: Standard Buchwald protocols for amines (e.g., using BINAP or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) often fail with lactams because the amide cannot displace the halide from the Palladium(II) center efficiently. Successful coupling requires a specialized catalytic system capable of facilitating reductive elimination  from a crowded, electron-rich center.

Core Directive: The Catalytic Engine (Ligand & Precursor)[1][2][3]

Q: Why is my standard amine protocol (BINAP/Pd(OAc)₂) yielding <10% conversion?

A: Your ligand is likely too rigid or lacks the necessary bite angle. For pyrrolidinones, the reductive elimination step is rate-limiting. You need a ligand that is trans-spanning or has a wide bite angle to "squeeze" the aryl group and the amide nitrogen together.

The Solution: Xantphos & BrettPhos [1]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): This is the industry "Gold Standard" for amides. Its large bite angle (~111°) forces the Pd-center geometry to favor reductive elimination.

  • BrettPhos: Use this for extremely hindered aryl halides or when lower temperatures are required.

The Precursor Matter: Avoid


 if possible. It often forms inactive palladium blacks before entering the cycle with difficult nucleophiles.
  • Recommendation: Use

    
      (Tris(dibenzylideneacetone)dipalladium(0)) or G3/G4 Precatalysts  to ensure a clean entry into the 
    
    
    
    oxidation state.
Visualization: The Lactam-Specific Catalytic Cycle

The following diagram illustrates the critical "Amide Binding" bottleneck that necessitates specific ligands.

BuchwaldLactamMechanism Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmideBind Amide Binding & Deprotonation OxAdd->AmideBind Pyrrolidinone + Base OffCycle Resting State/Decomposition (Pd Black) OxAdd->OffCycle Slow Amide Binding RedElim Reductive Elimination (C-N Bond Formation) AmideBind->RedElim Rate Limiting Step (Requires Wide Bite Angle) RedElim->Pd0 Product Release

Caption: The catalytic cycle highlighting the critical Amide Binding step where standard amine protocols fail, leading to catalyst decomposition.

The Environment: Base & Solvent Selection[1][3][5][6][7]

Q: I see dehalogenated aryl halide (Ar-H) instead of product. Why?

A: This is a symptom of "Beta-Hydride Elimination" or protonation of the Pd-Aryl species. This occurs when the amide binding is too slow, or the base is reacting with the solvent/trace water.

The Base Hierarchy:

  • 
     (Cesium Carbonate):  The preferred base. It is strong enough to deprotonate the amide equilibrium but mild enough to prevent functional group degradation. Its solubility profile in dioxane is ideal for this heterogeneous mechanism.
    
  • 
     (Tribasic Potassium Phosphate):  A viable alternative if 
    
    
    
    fails.
  • Avoid

    
     (Sodium tert-butoxide):  While excellent for amines, it can cause ester cleavage or other side reactions with the lactam carbonyl in complex substrates.
    

Solvent Systems:

  • 1,4-Dioxane: The primary recommendation. High boiling point (101°C) allows sufficient thermal energy for the difficult reductive elimination.

  • Toluene: Good second choice, but often requires higher catalyst loading.

  • Water Content: CRITICAL. The reaction must be anhydrous. Water consumes the aryl-Pd species, leading to Ar-H (hydrodehalogenation).

Troubleshooting Matrix (Diagnostics)

SymptomProbable CauseCorrective Action
0% Conversion (SM Recovery) Catalyst poisoning or oxidation.Degas solvent vigorously (sparge with Ar for 15 min). Switch to precatalyst (e.g., Xantphos Pd G4).
Ar-H (Dehalogenation) Slow reductive elimination; Water present.Switch to Xantphos (wider bite angle).[2] Dry solvent over molecular sieves. Increase concentration (0.5M).
C-O Coupling (if phenol present) Base is deprotonating -OH instead of -NH.Protect alcohols/phenols (e.g., TBS ether). Amide

is too high relative to phenol.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure temperature is not ramping too slowly (plunge into pre-heated block).
Stalled at 50% Product inhibition or catalyst death.Add a second portion of catalyst/ligand after 4 hours.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Objective: Coupling of 2-pyrrolidinone with 4-bromoanisole.

Reagents:

  • 
     (1.5 mol % Pd) or Xantphos Pd G4 (2 mol %)
    
  • Xantphos (4.5 mol % - maintain 1.5:1 L:Pd ratio if using

    
    )
    
  • 
     (1.4 equivalents, finely ground)
    
  • Aryl Halide (1.0 equiv)

  • Pyrrolidinone (1.2 equiv)

  • 1,4-Dioxane (Anhydrous, 0.25 M concentration)

Workflow:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with

    
    , Xantphos, 
    
    
    
    , and the Pyrrolidinone.
  • Solvent Addition: Add anhydrous 1,4-Dioxane. If the Aryl Halide is liquid, add it now. If solid, add with other solids in step 1.

  • Degassing: If outside a glovebox, sparge the mixture with Argon for 10 minutes. Do not skip this.

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Place in a pre-heated block at 100°C . Stirring must be vigorous (800+ RPM) to suspend the insoluble carbonate base.

  • Monitoring: Check HPLC/LCMS at 2 hours and 16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (to remove Pd and salts), and concentrate.

Visualization: Decision Tree for Optimization

OptimizationFlow Start Start Optimization CheckLigand Ligand Selection Start->CheckLigand Xantphos Use Xantphos (First Line) CheckLigand->Xantphos Standard Substrate BrettPhos Use BrettPhos (Steric Bulk) CheckLigand->BrettPhos Ortho-Substituted Ar-X CheckBase Base Selection Cs2CO3 Use Cs2CO3 (Standard) CheckBase->Cs2CO3 Primary Choice Xantphos->CheckBase BrettPhos->CheckBase K3PO4 Use K3PO4 (Alternative) Cs2CO3->K3PO4 If decomp observed

Caption: Decision tree for selecting initial reaction parameters based on substrate complexity.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[3][4][1][5][6][7] Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides.[1][8][5][7] Tetrahedron, 65(33), 6576–6583. [Link]

  • Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Eastman Chemical Company. (2015). Process for the preparation of N-arylated lactams.

Sources

Troubleshooting

Technical Support Center: Industrial 2-Pyrrolidone Purification

Topic: Removing Impurities from Industrial 2-Pyrrolidone Precursors Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The Purity Imperative Welcome to the Advanced Applications Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Industrial 2-Pyrrolidone Precursors

Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Purity Imperative

Welcome to the Advanced Applications Support Center. You are likely here because your 2-pyrrolidone (2-Py) precursor is failing critical specifications—likely due to color instability (yellowing) , moisture content , or residual gamma-butyrolactone (GBL) .

In pharmaceutical synthesis (e.g., Piracetam, Levetiracetam) or high-end electronics, "industrial grade" (99.5%) is often insufficient. Trace impurities act as chain terminators in polymerization or introduce genotoxic risks in API synthesis.

This guide is structured not as a textbook, but as a troubleshooting engine . We break down purification into three logical modules: Thermal Separation (Distillation) , Chemical Remediation (Color) , and Phase Change (Crystallization) .

Module 1: Vacuum Distillation (The Workhorse)

Objective: Removal of bulk GBL, water, and heavy oligomers.

The Core Problem

2-Pyrrolidone has a high atmospheric boiling point (~280°C). Distilling at atmospheric pressure causes thermal decomposition, leading to ring-opening (formation of GABA) and oxidation (color formation) . You must operate under deep vacuum.

Optimized Protocol
ParameterSpecificationCausality / Logic
Vacuum Pressure < 10 mmHg (Torr)Lowers BP to ~130-145°C, preventing thermal degradation.
Pot Temperature < 160°CExceeding 180°C accelerates polymerization into polypyrrolidone.
Reflux Ratio 3:1 (Start)

1:1 (Main)
High initial reflux is required to separate the GBL (BP: 204°C atm / ~85°C at 10mmHg) from the 2-Py.
Step-by-Step Workflow
  • Degassing: Apply vacuum gradually to remove dissolved ammonia (if fresh from synthesis) and bulk water. Warning: Ammonia off-gassing can overwhelm vacuum pumps; use a cold trap.

  • Foreshot (The "Lights"): Collect the first 5-10% of the fraction. This contains water and Gamma-Butyrolactone (GBL) .[1][2][3]

    • Validation: Monitor the head temperature. It will plateau around 80-90°C (at 10 mmHg) while GBL comes off.

  • Main Fraction (The Product): The temperature will rise and stabilize (approx. 135-140°C at 10 mmHg). Collect this fraction.

  • Heel (The "Heavies"): Stop distillation when ~10% volume remains. The residue contains polymers and inorganic salts.

Troubleshooting FAQ

Q: My distillate is clear initially but turns yellow after 24 hours. Why? A: You have volatile chromophores or trace amines that co-distilled. Distillation separates by boiling point, not chemical functionality. You need Module 2 (Chemical Treatment) .

Q: I cannot get the GBL content below 0.1%. A: GBL and 2-Py have a wide boiling point gap, so separation should be easy. If it fails, your reflux ratio is too low or your vacuum is fluctuating. Stabilize pressure to ±1 mmHg.

Module 2: Chemical Remediation (Color Removal)

Objective: Eliminating trace chromophores (aldehydes, ketones, imines) that cause yellowing.[4][5]

The Mechanism

Distillation cannot remove impurities with boiling points identical to 2-pyrrolidone. We must chemically alter these impurities to make them non-volatile or distinct. Sodium Borohydride (NaBH₄) is the industry standard for this. It reduces conjugated double bonds (color sources) into alcohols/amines, which either become heavy (remain in the pot) or light (removed in foreshot).

Protocol: Hydride Reduction
  • Reagent: Sodium Borohydride (NaBH₄) powder.[6]

  • Dosage: 0.05% to 0.1% w/w (relative to crude 2-Py).

  • Dosing: Add NaBH₄ to the crude 2-pyrrolidone liquid under nitrogen blanket.

  • Digestion: Heat to 50-60°C for 2-4 hours with agitation.

    • Safety: This reaction generates Hydrogen gas. Ensure the vessel is vented to a flare or fume hood.

  • Post-Treatment: Proceed immediately to Module 1 (Distillation) . The boron salts are non-volatile and will remain in the distillation residue.

Validation Check: Measure APHA color before and after. A successful treatment reduces APHA from >50 to <10.

Module 3: Melt Crystallization (Ultra-High Purity)

Objective: Achieving Pharma-Grade (>99.9%) and removing isomers.

The Science

2-Pyrrolidone has a high freezing point (~25°C).[7] Impurities (like water and GBL) depress this freezing point. By slowly freezing the bulk liquid, pure 2-Py crystals form first, excluding the impurities into the liquid "melt."

Protocol: Static Melt Crystallization
  • Cooling: Lower temperature of the distillate to 20°C . Seeding with pure 2-Py crystals may be necessary to induce nucleation.

  • Sweating: Once a solid mass forms, slowly raise the temperature to 24-25°C . The "impure" crystals (which have a lower melting point) will melt and drain away.

  • Harvest: The remaining solid crystal mass is ultra-pure 2-pyrrolidone. Melt this final mass for packaging.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude 2-pyrrolidone.

G Start Crude 2-Pyrrolidone (Contains: Water, GBL, Color, Polymers) CheckColor Check Color (APHA) Start->CheckColor ChemTreat Chemical Treatment Add 0.1% NaBH4 Heat 60°C, 2 hrs CheckColor->ChemTreat APHA > 20 (Yellow) Distill Vacuum Distillation (<10 mmHg, <160°C) CheckColor->Distill APHA < 20 (Clear) ChemTreat->Distill Boron salts must be removed Cuts Fractionation Distill->Cuts Foreshot Foreshot Cut (Removes Water & GBL) Cuts->Foreshot Low BP Heel Pot Residue (Removes Boron Salts & Polymers) Cuts->Heel High BP MainCut Main Distillate (>99.5% Purity) Cuts->MainCut Mid BP CheckPurity Is >99.9% Required? (Pharma Grade) MainCut->CheckPurity Crystallize Melt Crystallization (Freeze at 20°C -> Sweat at 24°C) CheckPurity->Crystallize Yes Final Final Product (Ultra-Pure 2-Py) CheckPurity->Final No Crystallize->Final

Caption: Integrated workflow for removing color bodies (NaBH4), volatiles (Distillation), and isomers (Crystallization).

Analytical Validation (The "Truth" Check)

You cannot improve what you cannot measure. Use these specific methods to validate each step.

ImpurityAnalytical MethodTarget SpecificationNotes
Assay (Purity) GC-FID> 99.5% (Ind) / >99.9% (Pharma)Use a polar column (e.g., DB-Wax) to separate GBL from 2-Py.
Water Karl Fischer (Coulometric)< 0.1%2-Py is hygroscopic; sample must be protected from air.
Color APHA / Pt-Co< 10Visual check against standards. "Water white" is the goal.
GBL GC-FID< 0.05%Critical for polymerization applications.

Common Operational Pitfalls (FAQs)

Q: The 2-pyrrolidone has solidified in the drum. Is it spoiled? A: No. The freezing point is ~25°C. This is a physical change, not a chemical one.

  • Solution: Use a drum heater or warm water bath to gently melt it. Do not use localized high heat (like a torch), or you will induce oxidation (yellowing).

Q: Why does my water content increase during storage? A: 2-Pyrrolidone is extremely hygroscopic.

  • Solution: Store under a dry nitrogen blanket. If the water content is <0.5%, you can dry it using 4Å Molecular Sieves instead of re-distilling.

Q: Can I use Activated Carbon instead of NaBH₄? A: Yes, but with caveats. Carbon is effective for heavy organics but less effective for the specific conjugated imines often found in 2-Py. Carbon also introduces particulate matter that requires fine filtration (0.2 micron). NaBH₄ + Distillation is generally more robust for industrial scale.

References

  • Synthesis and Properties: Kirk-Othmer Encyclopedia of Chemical Technology. "Pyrrole and Pyrrole Derivatives." Wiley-Interscience.

  • Distillation Parameters: U.S. Patent 6,703,511. "Method for obtaining pure N-vinylpyrrolidone" (Analogous vacuum parameters for pyrrolidone derivatives).

  • Color Removal: U.S. Patent 2,744,938. "Removal of color impurities from organic compounds" (Foundational hydride/adsorbent logic).

  • Melt Crystallization: Industrial & Engineering Chemistry Research. "Purification of 2-Pyrrolidone by Falling Film Melt Crystallization."

  • Impurity Profile: National Center for Biotechnology Information (NCBI). "2-Pyrrolidone Compound Summary." PubChem.

Sources

Optimization

Technical Support Hub: Lactam Stability in Acidic Media

Core Knowledge: The Physics of Instability Welcome to the technical support center. If you are here, you are likely observing unexpected degradation of your lactam-containing compounds, or you are designing a synthesis/p...

Author: BenchChem Technical Support Team. Date: February 2026

Core Knowledge: The Physics of Instability

Welcome to the technical support center. If you are here, you are likely observing unexpected degradation of your lactam-containing compounds, or you are designing a synthesis/purification workflow and need to mitigate ring-opening risks.

The stability of a lactam ring in acid is not binary; it is a function of ring strain , resonance dampening , and substituent electronics .

The "Strain-Resonance" Trade-off

In a stable amide (acyclic or large ring), the nitrogen lone pair donates into the carbonyl


 orbital, creating resonance stabilization. This gives the C-N bond partial double-bond character and makes the carbonyl oxygen less basic (harder to protonate) and the carbonyl carbon less electrophilic.
  • 
    -Lactams (4-membered):  The bond angles (
    
    
    
    ) force the nitrogen into a pyramidal geometry, preventing effective orbital overlap. Resonance is lost.[1] The ring strain (
    
    
    ) makes the carbonyl highly reactive, behaving more like a ketone. They are highly unstable in acid.
  • 
    -Lactams (5-membered) & 
    
    
    
    -Lactams (6-membered):
    These rings accommodate near-planar geometries, allowing full amide resonance. They are kinetically stable in dilute acid, often requiring high temperatures (
    
    
    ) and strong mineral acids to hydrolyze.
Mechanism of Acid-Catalyzed Ring Opening

Understanding the mechanism is the first step in troubleshooting. The reaction is driven by the protonation of the carbonyl oxygen, which activates the carbon for nucleophilic attack by water.

LactamHydrolysis Reactant Lactam Ring (Intact) Protonated O-Protonated Intermediate (Activated) Reactant->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) Transition C-N Bond Cleavage Tetrahedral->Transition Proton Transfer Product Amino Acid/Ester (Open Ring) Transition->Product Collapse

Figure 1: General mechanism of acid-catalyzed lactam hydrolysis. Note that for


-lactams, the relief of ring strain accelerates the transition from Tetrahedral to Product.

Comparative Stability Data

Use this table to predict the risk level for your specific scaffold.

Ring SizeCommon NameStrain EnergyAcid Stability ProfileCritical pH Threshold (Approx)
4

-Lactam
~26 kcal/molCritical Risk. Rapid hydrolysis at RT.pH < 4.0 (Rapid degradation)
5

-Lactam
~1 kcal/molHigh Stability. Resembles acyclic amides.Stable > pH 1.0 (requires heat)
6

-Lactam
~0-2 kcal/molModerate/High Stability. Stable > pH 2.0
7+

-Lactam
NegligibleHigh Stability. Stable > pH 1.0

Troubleshooting Guides & FAQs

Scenario A: "My -lactam (Penicillin/Cephalosporin) disappears during HPLC analysis."

Diagnosis: This is a classic artifact caused by acidic mobile phases. Standard peptide methods often use 0.1% TFA (pH ~2), which is sufficient to degrade sensitive


-lactams on the column.

Troubleshooting Workflow:

  • Check Mobile Phase pH: If pH < 3.0, you are inducing hydrolysis.

  • Switch Modifiers: Replace TFA with Formic Acid (pH ~2.7, slightly better) or, ideally, an Ammonium Acetate buffer (pH 4.5 - 5.5) . Most

    
    -lactams exhibit a U-shaped stability profile with maximum stability between pH 5 and 7.[2]
    
  • Temperature Control: Ensure the autosampler is at 4°C and the column oven is not exceeding 30°C.

  • Run Time: Shorten the gradient. Long residence times in acidic media increase degradation.

HPLCTroubleshooting Start Issue: Split Peaks / Area Loss CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic Action1 Switch to 10mM NH4OAc (pH 5.0) IsAcidic->Action1 Yes Action2 Check Sample Diluent (Avoid acidic solvents) IsAcidic->Action2 No Action3 Reduce Column Temp (< 25°C) Action1->Action3 If problem persists

Figure 2: Decision tree for eliminating on-column hydrolysis artifacts.

Scenario B: "I am trying to synthesize a peptide, but the side-chain lactam is opening."

Diagnosis: If you are using strong acids for deprotection (e.g., TFA/DCM or HF),


-lactams (like in pyroglutamic acid) are usually safe. However, 

-lactams will not survive standard Boc/Fmoc deprotection cocktails that utilize high concentrations of TFA.

Solution:

  • For

    
    -lactams:  You cannot use standard acid-labile protecting groups that require >10% TFA. You must use orthogonal protection strategies (e.g., Pd-labile Alloc, or silyl groups cleavable with mild fluoride).
    
  • Quenching: When working up a reaction containing a

    
    -lactam, do not  quench acid with strong base (NaOH). This will trigger base-catalyzed hydrolysis immediately. Quench by pouring into a cold, buffered solution (Phosphate buffer, pH 7) or rapid dilution into excess solvent at 0°C.
    
Scenario C: "Why is Penicillin G less stable than Penicillin V in acid?"

Expert Insight: This is a substituent effect.

  • Penicillin G (Benzylpenicillin): The side chain amide oxygen can act as an internal nucleophile, attacking the

    
    -lactam carbonyl to form penillic acid  (a rearrangement product). This is accelerated by acid.[3][4][5]
    
  • Penicillin V (Phenoxymethylpenicillin): The phenoxy group is electron-withdrawing. It pulls electron density away from the side-chain carbonyl oxygen, making it a poorer nucleophile. This prevents the internal attack, rendering Pen V significantly more acid-stable and orally bioavailable (survives stomach acid).

Validated Protocol: pH-Rate Profile Determination

Do not assume stability. Run this screen to determine the "Safe Zone" for your specific molecule.

Reagents:

  • Buffers (100 mM): Phosphate (pH 2, 7), Acetate (pH 4, 5), Borate (pH 9).

  • Internal Standard (non-ionizable, e.g., Benzophenone).

Method:

  • Preparation: Prepare a 1 mM stock of your lactam in MeCN or MeOH.

  • Initiation: Spike the stock into pre-thermostated buffer aliquots (25°C) to a final concentration of 50 µM.

  • Sampling: At

    
     min, remove an aliquot.
    
  • Quenching (Critical):

    • For Acidic samples: Dilute 1:10 into cold 100 mM Phosphate buffer (pH 7).

    • For Basic samples: Dilute 1:10 into cold 100 mM Ammonium Acetate (pH 5).

    • Why? Neutralizing to pH 5-7 minimizes both acid and base hydrolysis rates immediately.

  • Analysis: Analyze via HPLC-UV. Plot

    
     vs. Time to determine 
    
    
    
    .

Data Interpretation:

  • If

    
     min at pH 2: Unstable  (Likely 
    
    
    
    -lactam or activated ring). Avoid acidic workups.
  • If

    
     hours at pH 2: Stable  (Likely 
    
    
    
    -lactam).

References

  • Woodward, R. B. (1980). Penems and Carbapenems.[1][2] Philosophical Transactions of the Royal Society of London. [Link] (Discusses ring strain and the 'h' parameter).

  • Page, M. I. (1984). The Mechanisms of Reactions of Beta-Lactam Antibiotics. Accounts of Chemical Research. [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science. [Link]

  • Wan, P., et al. (1980). Acid-catalyzed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Pyrrolidinone Derivatives

Introduction: The "Brick Dust" Paradox Pyrrolidinone derivatives (e.g., racetams, specific kinase inhibitors) present a unique solubility paradox. While the lactam ring is polar and a hydrogen bond acceptor, the scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Paradox

Pyrrolidinone derivatives (e.g., racetams, specific kinase inhibitors) present a unique solubility paradox. While the lactam ring is polar and a hydrogen bond acceptor, the scaffold is often functionalized with lipophilic or aromatic groups to drive potency. This frequently results in "brick dust" molecules—compounds with high melting points and high lipophilicity (LogP > 3)—that resist dissolution in aqueous buffers.

In biological assays, this manifests not just as "undissolved powder," but as silent failures: micro-precipitation causing light scattering in optical assays, non-specific aggregation leading to false positives (pan-assay interference), and inconsistent potency data (variable IC50s).

This guide provides a self-validating troubleshooting framework to resolve these issues without compromising biological integrity.

Module 1: Diagnostic Workflow

Before altering your buffer, you must diagnose the type of insolubility. Is it kinetic (rate-limited) or thermodynamic (equilibrium-limited)?

Visual Decision Tree: Solubility Diagnosis

SolubilityDiagnosis Start Compound Precipitates in Assay Buffer CheckStock Check DMSO Stock (Is it clear at 10-20mM?) Start->CheckStock StockCloudy Stock is Cloudy CheckStock->StockCloudy No StockClear Stock is Clear CheckStock->StockClear Yes Action1 Re-synthesize/Purify Check for Salt/Polymorphs StockCloudy->Action1 DilutionTest Perform Step-Down Dilution Test StockClear->DilutionTest PrecipFast Precipitates Immediately (< 5 mins) DilutionTest->PrecipFast High Supersaturation PrecipSlow Precipitates Slowly (> 30 mins) DilutionTest->PrecipSlow Nucleation Limited DiagKinetic Diagnosis: Kinetic Instability (Crash-out upon mixing) PrecipFast->DiagKinetic DiagThermo Diagnosis: Thermodynamic Limit (Supersaturation exceeded) PrecipSlow->DiagThermo SolKinetic Solution: Intermediate Dilution & Cosolvents (Module 2) DiagKinetic->SolKinetic SolThermo Solution: Cyclodextrins & Carrier Proteins (Module 3) DiagThermo->SolThermo

Figure 1: Diagnostic logic for distinguishing between stock failure, kinetic instability, and thermodynamic saturation.

Module 2: Solvent & Cosolvent Optimization

The most common failure mode for pyrrolidinones is "crashing out" when a concentrated DMSO stock is pipetted directly into an aqueous buffer. The rapid change in polarity strips the solvation shell faster than the compound can equilibrate.

Protocol A: The "Step-Down" Dilution Method

Use this when compounds precipitate immediately upon addition to the assay plate.

The Logic: Instead of a 1:1000 jump (100% DMSO


 0.1% DMSO), use an intermediate step to lower the dielectric constant gradually.
  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute stock 1:20 into a cosolvent mix (e.g., 50% DMSO / 50% PEG400 or Ethanol).

    • Result: 0.5 mM compound in organic-rich phase.

  • Final Assay Step: Dilute the intermediate 1:50 into the Assay Buffer.

    • Final Concentration: 10 µM.

    • Final Solvent Load: 1% (0.5% DMSO / 0.5% PEG400).

Solvent Tolerance Reference Table

Always validate solvent tolerance with a "Vehicle Control" (solvent only) in your specific assay.

SolventCell Assay Limit (v/v)Enzymatic Assay Limit (v/v)Notes for Pyrrolidinones
DMSO < 0.1% - 0.5%< 2% - 5%Standard. High concentrations (>1%) can permeabilize membranes, masking drug effects.
NMP (N-Methyl-2-pyrrolidone) < 0.05%< 1%Superior solubilizer for pyrrolidinones due to structural similarity. Higher toxicity than DMSO; use with caution.
PEG 400 < 1%< 5% - 10%Excellent cosolvent. Reduces aggregation. Can interfere with some membrane receptors.
Ethanol < 0.5%< 2%Volatile.[1] Evaporation in long incubations can alter concentrations.

Module 3: Advanced Formulation (Cyclodextrins)

When cosolvents fail, you are likely hitting the thermodynamic solubility limit . The pyrrolidinone ring fits exceptionally well into the hydrophobic cavity of Beta-Cyclodextrins (β-CD), shielding the lipophilic portions from water while the CD's outer shell ensures aqueous solubility.

Protocol B: Cyclodextrin Complexation

Use this for long-duration assays (24h+) where stability is critical.

Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[2] Avoid native β-CD due to nephrotoxicity and lower solubility.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your Assay Buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Prepare Compound:

    • Method 1 (Solid): Add solid compound to the 20% CD solution. Vortex and sonicate for 30 mins at 37°C. Shake overnight. Filter.

    • Method 2 (Liquid Feed): Dilute DMSO stock (e.g., 10 mM) into the 20% CD buffer. The CD cavity will "capture" the molecule as it enters the aqueous phase, preventing precipitation.

  • Control: You MUST run a "Vehicle Control" containing 20% HP-β-CD alone to ensure the cyclodextrin does not affect the target protein or cell viability.

Expert Insight: Cyclodextrins can extract cholesterol from cell membranes.[3] For cell assays, keep HP-β-CD < 2% (w/v) if possible, or validate cell health using CellTiter-Glo or MTT assays.

Module 4: Troubleshooting & FAQs

Q1: My compound stays in solution but loses potency after 2 hours. Why?

A: This is likely micellar entrapment or glass binding , not chemical degradation.

  • Mechanism: Lipophilic pyrrolidinones stick to plastic tips and polystyrene plates.

  • Fix: Use Low-Binding plates and tips. Add 0.01% Triton X-100 or Tween-20 to the buffer (below Critical Micelle Concentration) to prevent surface adsorption.

Q2: I see high background signal in my fluorescence assay.

A: This is a hallmark of Light Scattering caused by micro-aggregates.

  • Test: Measure absorbance at 650 nm (where the compound shouldn't absorb). If signal > 0.05 OD, you have particles.

  • Fix: Switch to the Cyclodextrin Protocol (Module 3) . Aggregates scatter light; inclusion complexes do not.

Q3: Can I use acid to dissolve the compound?

A: Generally, no . The nitrogen in the pyrrolidinone lactam ring is not basic (the lone pair is conjugated with the carbonyl). It will not protonate easily at physiological pH. Unless there is a separate basic amine side chain (e.g., a piperazine tail), pH adjustment will not improve solubility and may hydrolyze the lactam ring.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Elsevier. (Standard text on kinetic vs. thermodynamic solubility).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Jouyban, A. (2019). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 466-485. (Regarding PEG/DMSO cosolvent systems).
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of Nebracetam

Topic: Troubleshooting Peak Tailing in Nebracetam Analysis Executive Summary Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one) presents a classic chromatographic challenge: it contains a basic aminomethyl group capable...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Nebracetam Analysis

Executive Summary

Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one) presents a classic chromatographic challenge: it contains a basic aminomethyl group capable of strong ionic interactions with residual silanols on silica-based columns. This guide moves beyond generic advice to address the specific physicochemical mechanisms causing peak tailing (asymmetry factor > 1.2) in Nebracetam assays.[1][2]

Module 1: The Diagnostic Logic

Q: My Nebracetam peak is tailing. How do I know if it’s a column failure or a chemistry issue?

A: You must differentiate between Chemical Tailing (thermodynamic interaction) and Physical Tailing (flow path voids).

The "Neutral Marker" Test: Inject a neutral compound (e.g., Toluene or Uracil) under the same conditions.

  • Scenario A: Both Nebracetam and Toluene tail.

    • Diagnosis:Physical Failure. You likely have a void in the column head or excessive extra-column volume (bad tubing connections).

  • Scenario B: Toluene is symmetrical, but Nebracetam tails.

    • Diagnosis:Chemical Interaction. The Nebracetam amine group is chemically binding to the stationary phase support. Proceed to Module 2.

Troubleshooting Decision Tree

Nebracetam_Troubleshooting Start Start: Nebracetam Tailing > 1.5 NeutralTest Inject Neutral Marker (e.g., Toluene) Start->NeutralTest ResultPhysical Neutral Marker Tails? NeutralTest->ResultPhysical PhysicalIssue PHYSICAL ISSUE Check fittings/tubing Replace Guard Column ResultPhysical->PhysicalIssue Yes ChemicalIssue CHEMICAL ISSUE Silanol Interaction ResultPhysical->ChemicalIssue No CheckPH Check Mobile Phase pH Is pH < 3.0? ChemicalIssue->CheckPH AdjustPH Action: Lower pH to 2.5 (Suppress Silanols) CheckPH->AdjustPH No CheckTEA Is TEA/Modifier present? CheckPH->CheckTEA Yes AdjustPH->CheckTEA AddTEA Action: Add 0.1% TEA (Block Active Sites) CheckTEA->AddTEA No CheckColumn Column Type? Is it End-capped? CheckTEA->CheckColumn Yes ChangeCol Action: Switch to Base-Deactivated Column CheckColumn->ChangeCol No

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

Module 2: The Mechanism (The Silanol Trap)

Q: Why does Nebracetam tail on my C18 column even when the column is new?

A: This is due to the Cation-Exchange Mechanism . Nebracetam contains a primary amine.[1] At neutral pH (pH 7.0), this amine is protonated (


). Silica columns contain residual silanol groups (

). Above pH 3.5, these silanols ionize to

.

The Result: The positively charged Nebracetam "sticks" to the negatively charged column surface, dragging the peak tail. This is not the hydrophobic interaction we want; it is a secondary parasitic interaction [1].

Visualizing the Interaction

Silanol_Mechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Defect Nebracetam Nebracetam (R-NH₃⁺) Silanol->Nebracetam Ionic Attraction (Causes Tailing) TEA Triethylamine (TEA) (Blocker) TEA->Silanol Competitive Binding (Shields Surface)

Figure 2: The "Sacrificial Base" mechanism. TEA binds to silanols, preventing Nebracetam adsorption.[3]

Module 3: Mobile Phase Optimization

Q: What is the optimal mobile phase composition to fix this?

A: You must employ a "Suppress and Compete" strategy.

  • Suppress: Lower pH to < 3.0 to protonate silanols (

    
    ).
    
  • Compete: Add a tertiary amine (like Triethylamine/TEA) to saturate any remaining active sites [2].

Protocol: Preparation of Silanol-Blocking Buffer (pH 2.5)

Strict adherence to this order of operations is critical to prevent precipitation.[3]

  • Dissolve: Dissolve

    
     of Potassium Dihydrogen Phosphate (
    
    
    
    ) in
    
    
    of HPLC-grade water (10 mM concentration).
  • Add Blocker: Add

    
     of Triethylamine (TEA). Note: The solution will become basic.
    
  • Adjust pH: Titrate with Ortho-phosphoric acid (85%) dropwise until pH reaches 2.5 ± 0.05 .

    • Why now? Adjusting pH after adding TEA ensures the final pH accounts for the base.

  • Dilute: Make up to

    
     with water.
    
  • Filter: Filter through a

    
     membrane.
    
Comparison of Mobile Phase Modifiers
ModifierConcentrationMechanismProsCons
Triethylamine (TEA) 0.1% - 0.5%Steric competitionIndustry standard; highly effective for small amines.Can degrade older columns; strong odor.
Ammonium Acetate 10 - 20 mMpH BufferingVolatile (LC-MS compatible).Less effective at blocking strong silanols than TEA.
Dimethyloctylamine 5 mMHydrophobic shieldingBlocks deep silanols in pores.Permanently modifies the column (hard to wash off).

Module 4: Column Selection

Q: Can I just buy a better column to avoid using TEA?

A: Yes. Modern "Base-Deactivated" columns reduce the need for additives. Standard silica (Type A) has high metal content and acidic silanols.[3] You require Type B (High Purity) silica that is End-capped .

Recommended Column Specifications for Nebracetam:

  • Base Silica: High Purity Type B (Metal content < 10 ppm).

  • Bonding: C18 (Octadecyl).

  • End-capping: Double end-capped (TMS or proprietary polar end-capping).

  • Carbon Load: 15-20% (Provides sufficient hydrophobic retention to separate Nebracetam from degradation products).

Module 5: Sample Diluent Mismatch

Q: My mobile phase is perfect, but I still see a distorted "fronting" or "split" peak.

A: Check your sample diluent. Nebracetam is soluble in methanol. If you inject a sample dissolved in 100% Methanol into a mobile phase that is 80% Aqueous , the drug precipitates or travels faster than the mobile phase at the column head. This is the "Strong Solvent Effect" [3].

Corrective Action: Always match the sample diluent to the initial mobile phase conditions.

  • Target Diluent: 10:90 Acetonitrile:Phosphate Buffer (pH 2.5).

References

  • Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Benzylamine Compounds

Introduction: The "Silanol Trap" Purifying polar benzylamine compounds is notoriously frustrating. The core issue lies in the fundamental mismatch between your molecule and standard silica gel.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silanol Trap"

Purifying polar benzylamine compounds is notoriously frustrating. The core issue lies in the fundamental mismatch between your molecule and standard silica gel. Benzylamines typically have a pKa between 9.0 and 10.0 [1]. On standard silica (pH ~5), these amines become protonated (positively charged).

Simultaneously, the surface of silica gel contains acidic silanol groups (Si-OH).[1] These deprotonate to form silanoxide anions (Si-O⁻). The result is a strong ionic interaction—essentially an unintended cation-exchange mechanism—that causes the "streaking" or "tailing" you see on TLC plates and chromatograms.[1]

This guide provides field-proven workflows to break this interaction and recover your compound with high purity.

Module 1: Normal Phase Flash Chromatography

Q: My compound streaks from the baseline to the solvent front. How do I fix this peak shape?

A: You must deactivate the silica surface to prevent the amine from "sticking" to the silanols.

Strategy A: Mobile Phase Modifiers (The "Competitor" Method)

Add a basic modifier to your mobile phase. The modifier competes for the active silanol sites, effectively "blocking" them so your product can pass through.

Protocol:

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% NH₄OH).

  • Concentration: Add 1% to 3% (v/v) of the modifier to both solvent A (e.g., DCM) and solvent B (e.g., MeOH).

    • Note: If using MeOH/DCM gradients, NH₄OH is preferred as TEA can form difficult-to-remove salts with some compounds.

  • Equilibration: Flush the column with 3–5 column volumes (CV) of the modified starting solvent before injecting your sample.

Strategy B: Alternative Stationary Phases (The "Shield" Method)

If modifiers fail, switch to an Amine-bonded silica column. These columns have the surface functionalized with propyl-amine groups, creating a permanent basic shield that repels your basic amine product, resulting in sharp peaks without mobile phase additives [2].

Decision Logic for Normal Phase:

NP_Logic Start Start: Tailing on Standard Silica Step1 Add 1% TEA or NH4OH to Mobile Phase Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Success Proceed with Purification Check1->Success Yes Step2 Switch to Amine-Bonded Silica Column Check1->Step2 No Check2 Solubility Issue? Step2->Check2 Check2->Success No Step3 Switch to Reversed Phase (High pH) Check2->Step3 Yes

Figure 1: Decision tree for troubleshooting peak tailing in normal phase chromatography.

Module 2: Reversed Phase HPLC (The "pH Switch")

Q: My benzylamine elutes in the void volume (no retention) on C18. What now?

A: You are likely running at low or neutral pH, where the amine is ionized (polar/hydrophilic). You need to suppress ionization to increase hydrophobicity.

The High pH Strategy

By adjusting the mobile phase pH to 1–2 units above the pKa of your compound (i.e., pH 10–11), you deprotonate the amine. The neutral free base is significantly more hydrophobic and will retain well on a C18 column [3].

Buffer Comparison Table:

Buffer SystempH RangeVolatilitySuitability for MSNotes
Ammonium Bicarbonate 8.0 – 11.0HighExcellentIdeal for Prep LC-MS. Decomposes to NH₃ + CO₂.
Ammonium Hydroxide 9.0 – 12.0HighGoodStrong base. Ensure your column is "High pH Stable" (e.g., Hybrid silica or Polymer).
0.1% TFA (Low pH) ~2.0HighGoodWarning: Protonates amine. Good solubility but poor retention for polar amines.

Critical Warning: Standard silica-based C18 columns degrade above pH 8.0 (silica dissolves). You must use a column specifically rated for high pH (e.g., hybrid particle technology or polymer-based) [4].[2]

Module 3: SCX Catch-and-Release (The "Nuclear Option")

Q: I have non-basic impurities and my separation is messy. Is there a cleaner way?

A: Yes. Strong Cation Exchange (SCX) is the gold standard for isolating amines from non-basic impurities. It uses a "Catch-and-Release" mechanism.[3][4]

Protocol:

  • Conditioning: Rinse SCX cartridge with MeOH, then DCM.

  • Loading (Catch): Dissolve your crude sample in a non-basic solvent (DCM or MeOH). Load onto the cartridge.

    • Mechanism:[1][3][5][6][7][8] The basic benzylamine binds tightly to the sulfonic acid groups on the resin. Neutral/Acidic impurities pass through.

  • Washing: Flush with 2–3 CV of MeOH.

    • Result: This removes all non-basic impurities. Your product is still on the column.

  • Elution (Release): Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][3][5][6][7][8] The high concentration of ammonia displaces your amine product.

  • Finish: Evaporate the eluate to obtain the free base.

SCX_Workflow Load 1. LOAD (Sample in DCM/MeOH) Wash 2. WASH (Pure MeOH) Load->Wash Amine Retained Waste1 Waste: Neutrals & Acids Load->Waste1 Flow Through Elute 3. ELUTE (2M NH3 in MeOH) Wash->Elute Impurities Removed Wash->Waste1 Product Product: Pure Benzylamine Elute->Product Amine Released

Figure 2: The "Catch and Release" workflow for SCX purification.

Module 4: Solubility & Loading

Q: My compound only dissolves in MeOH, but loading liquid MeOH ruins my Normal Phase separation.

A: Liquid loading with strong solvents (like MeOH) on a silica column causes "band broadening" because the sample travels faster than the eluent initially.

Solution: Dry Loading

  • Dissolve crude sample in the minimum amount of MeOH/DCM.

  • Add silica gel or Celite (ratio 1:2 sample-to-sorbent).

  • Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge (or pour on top of the column pre-guard).

  • Run the gradient.[2][3][9] This eliminates the solvent effect and sharpens the bands.

References

  • PubChem. (n.d.). Benzylamine (Compound CID 7504). National Library of Medicine. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[7] Retrieved from [Link]

  • Agilent Technologies. (2021). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep SCX Column Application Note. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Nebracetam (WEB-1881) vs. Piracetam

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a rigorous pharmacological comparison between Nebracetam (WEB-1881) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous pharmacological comparison between Nebracetam (WEB-1881) , a potent M1-muscarinic agonist, and Piracetam , the prototypical racetam acting via membrane modulation. While both compounds share the pyrrolidone nucleus, their mechanisms of action (MOA) and potency profiles diverge significantly.

  • Nebracetam represents a "second-generation" targeted approach, exhibiting high affinity for cholinergic M1 receptors and neuroprotective properties against NMDA-mediated excitotoxicity at low doses (10–50 mg/kg).

  • Piracetam represents a "non-specific" metabolic enhancer, requiring high doses (grams in humans; >100 mg/kg in rodents) to modulate membrane fluidity and allosterically potentiate AMPA receptors without direct receptor agonism.

Pharmacological Profiles & Mechanism of Action[1]

Nebracetam (WEB-1881)

Nebracetam is distinct among racetams for its direct cholinergic agonist activity .

  • Primary Mechanism: Acts as a specific agonist at the M1 muscarinic acetylcholine receptor (mAChR).[1] Unlike acetylcholinesterase inhibitors (AChEIs), it directly stimulates the post-synaptic receptor.

  • Secondary Mechanism: Exhibits a "bell-shaped" modulation of nicotinic receptors (nAChRs). It inhibits ACh currents when applied simultaneously but potentiates them upon pre-incubation.

  • Neuroprotection: Demonstrates cytoprotection against glutamate-induced neurotoxicity (specifically NMDA receptor-mediated) and ischemia-induced neuronal death in the hippocampal CA1 region.

  • Noradrenergic Modulation: Reverses scopolamine-induced depletion of noradrenaline (NA) in the frontal cortex and hippocampus.

Piracetam

Piracetam acts as a rheological and metabolic modulator .

  • Primary Mechanism: Binds to the polar heads of phospholipids in the neuronal membrane, increasing membrane fluidity (restoring the "fluid mosaic"). This enhances the function of membrane-bound proteins, including neurotransmitter receptors and ion channels.

  • AMPA Modulation: Acts as a positive allosteric modulator (PAM) of AMPA receptors, slowing desensitization and enhancing synaptic transmission without direct binding to the agonist site.

  • Mitochondrial Function: Improves mitochondrial membrane permeability and ATP synthesis, particularly under hypoxic conditions.

Mechanistic Comparison Diagram

MOA_Comparison cluster_legend Pathway Key Nebracetam Nebracetam (WEB-1881) M1_Receptor M1 Muscarinic Receptor (Gq-Coupled) Nebracetam->M1_Receptor Direct Agonism NMDA_Receptor NMDA Receptor Nebracetam->NMDA_Receptor Inhibits Toxicity Piracetam Piracetam Membrane Neuronal Membrane (Phospholipid Bilayer) Piracetam->Membrane Intercalates Headgroups PLC_Pathway PLC / IP3 / DAG Pathway M1_Receptor->PLC_Pathway Activates Fluidity Increased Membrane Fluidity Membrane->Fluidity AMPA_Receptor AMPA Receptor LTP LTP / Synaptic Plasticity AMPA_Receptor->LTP Neuroprotection Neuroprotection (Anti-Excitotoxicity) NMDA_Receptor->Neuroprotection Ca_Influx Intracellular Ca2+ Release PLC_Pathway->Ca_Influx Ca_Influx->LTP Fluidity->AMPA_Receptor Allosteric Modulation Fluidity->Neuroprotection Mitochondrial Stability Legend Blue: Nebracetam Specific | Red: Piracetam Specific | Green: Outcome

Caption: Comparative signaling pathways. Nebracetam targets Gq-coupled M1 receptors, while Piracetam modulates membrane dynamics.

Preclinical Efficacy Data

The following data summarizes key experiments comparing the potency of both compounds in reversing experimentally induced amnesia.

Potency Comparison Table
FeatureNebracetam (WEB-1881)Piracetam
Optimal Dose (Rat, p.o.) 10 – 30 mg/kg 100 – 500 mg/kg
Scopolamine Reversal Complete reversal at 10 mg/kgPartial/Complete reversal at >100 mg/kg
Ischemia Protection Effective at 50 mg/kg (post-ischemia)Requires high pre-loading or chronic dosing
Receptor Affinity High affinity for M1 (nM range)Negligible affinity for M1, GABA, or DA
Mechanism Type Specific Receptor AgonistNon-specific Membrane Modulator
Key Experimental Outcomes
  • Scopolamine-Induced Amnesia (Spatial Memory):

    • Nebracetam: In Morris Water Maze tests, oral administration of 10 mg/kg significantly reduced escape latency in scopolamine-treated rats, restoring performance to near-control levels.

    • Piracetam: Similar reversal requires doses of 100–400 mg/kg. Lower doses often fail to show statistical significance in acute models.

  • Ischemic Neuronal Injury (Stroke Model):

    • Nebracetam: Administration of 50–100 mg/kg after reperfusion (10 min post-occlusion) dose-dependently protected hippocampal CA1 pyramidal neurons from delayed cell death.[2]

    • Piracetam: Neuroprotective effects are generally observed only when administered before the hypoxic event or at very high chronic doses (e.g., 500 mg/kg).

Experimental Protocols

To validate these findings, the following standardized protocols are recommended. These ensure reproducibility and control for the specific pharmacokinetic profiles of each compound.

Passive Avoidance Task (Step-Through)

This protocol measures the ability of the compound to enhance retention of an aversive memory (foot shock) disrupted by scopolamine.

Workflow Diagram:

Protocol_Workflow Start Acclimatization (Dark/Light Box) Treatment Drug Administration (T-60 min: p.o.) (T-30 min: Scopolamine i.p.) Start->Treatment Training Training Trial (Day 1) Measure Latency to Enter Dark Shock Aversive Stimulus (0.5mA, 2s) upon entry Training->Shock Enter Dark Retention Retention Test (Day 2) No Shock Shock->Retention 24h Delay Treatment->Training Data Record Step-Through Latency (Max 300s) Retention->Data

Caption: Standardized Step-Through Passive Avoidance protocol for evaluating nootropic efficacy against scopolamine amnesia.

Detailed Steps:

  • Animals: Male Wistar rats (200–250g).

  • Drug Administration:

    • Nebracetam Group: 10 mg/kg (suspended in 0.5% CMC), p.o., 60 min before training.

    • Piracetam Group: 400 mg/kg (dissolved in saline), p.o., 60 min before training.

    • Amnestic Agent: Scopolamine hydrobromide (1 mg/kg, i.p.), 30 min before training.

  • Training (Day 1): Place rat in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild foot shock (0.5 mA, 3s) is delivered.

  • Testing (Day 2): 24 hours later, place the rat in the illuminated compartment. Record the latency to enter the dark compartment (Cut-off: 300s).

  • Analysis: Compare median latencies using Kruskal-Wallis test (non-parametric).

Morris Water Maze (Spatial Memory)
  • Setup: Circular pool (120 cm diameter), opaque water, hidden platform.

  • Protocol: 4 trials/day for 4 days.

  • Dosing: Administer compounds 60 min prior to daily trials.

  • Metric: Escape latency (time to find platform) and Path Length.

Safety and Pharmacokinetics

  • Nebracetam:

    • CSF Penetration: Unchanged drug detected in Cerebrospinal Fluid (CSF) at ~19% of plasma concentration.

    • Safety: In small-scale clinical studies (800 mg/day for 8 weeks), adverse effects were mild (skin eruption). No significant changes in blood pressure were noted in hypertensive rat models.

  • Piracetam: [3][4][5][6][7][8][9][10][11][12][13]

    • Excretion: Almost 100% excreted unchanged in urine.

    • Safety: Extremely high therapeutic index. LD50 in rodents is >8 g/kg.

Conclusion

For researchers targeting specific cholinergic modulation , Nebracetam offers a superior profile with higher potency (mg/kg range) and a defined M1 agonist mechanism that directly compensates for cholinergic deficits. It is the candidate of choice for studies involving direct receptor-mediated cognitive enhancement and ischemic neuroprotection.

Piracetam remains the reference standard for non-specific metabolic enhancement . Its utility lies in its safety profile and broad spectrum of action on membrane dynamics, making it suitable for "baseline" comparisons or combination therapies where a high safety margin is required.

References

  • Kitamura, Y., et al. (1991). Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist.[1] Japanese Journal of Pharmacology.[1] Link

  • Takeo, S., et al. (1997). Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats.[1] British Journal of Pharmacology.[1] Link

  • Gabryel, B., et al. (2000). Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro.[1] Comparison with piracetam. Polish Journal of Pharmacology. Link

  • Müller, W.E., et al. (1997). Effects of piracetam on membrane fluidity in the aged mouse, rat and human brain. Biochemical Pharmacology.[7][14] Link

  • Gouliaev, A.H., et al. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews.[11] Link

  • Itoh, A., et al. (1991). Protective effect of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats. Japanese Journal of Pharmacology.[1] Link

  • Winnicka, K., et al. (2005). Piracetam--an old drug with novel properties? Acta Poloniae Pharmaceutica. Link

Sources

Comparative

Comparative Analysis of Pyrrolidinone Nootropic Agents: Mechanisms, Pharmacokinetics, and Experimental Validation

Executive Summary & Structural Scope The pyrrolidinone class of nootropics, colloquially known as "racetams," represents a cornerstone in the study of cognitive enhancement and synaptic plasticity.[1] Characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

The pyrrolidinone class of nootropics, colloquially known as "racetams," represents a cornerstone in the study of cognitive enhancement and synaptic plasticity.[1] Characterized by a 2-pyrrolidone nucleus, these agents modulate neurotransmission not by direct agonism, but through allosteric regulation of ionotropic glutamate receptors and modulation of membrane dynamics.[1]

This guide provides a technical comparison of the four primary agents in this class—Piracetam , Aniracetam , Oxiracetam , and Phenylpiracetam —analyzing their pharmacokinetic profiles, distinct mechanisms of action, and relative potencies. It further details standardized experimental protocols for validating their efficacy in preclinical settings.

Chemical & Pharmacokinetic Profiling

The efficacy of pyrrolidinone agents is strictly governed by their physicochemical properties, specifically lipophilicity, which dictates Blood-Brain Barrier (BBB) penetration and receptor affinity.

Comparative Pharmacokinetics Table
CompoundChemical Modification (vs. Piracetam)Bioavailability (Oral)Plasma Half-Life (T½)BBB PenetrationPrimary Elimination
Piracetam Parent Scaffold~100%5.0 hoursLow-ModerateRenal (Unchanged)
Oxiracetam 4-Hydroxy substitution56–82%8.0 hoursLow (Hydrophilic)Renal (Unchanged)
Aniracetam N-Anisoyl substitution<10% (Extensive First-Pass)0.5 hours (Parent)*High (Lipophilic)Hepatic (Metabolites)
Phenylpiracetam 4-Phenyl substitutionHigh (>90% est.)3–5 hoursVery HighRenal/Hepatic

*Note: While Aniracetam's parent half-life is short, its active metabolites (N-anisoyl-GABA) exert prolonged effects.

Structural Impact on Bioactivity
  • Piracetam & Oxiracetam: Highly water-soluble (hydrophilic). They require high dosages (grams/day) to achieve therapeutic concentrations in the CNS due to passive diffusion limitations across the BBB.

  • Aniracetam: The methoxybenzoyl group drastically increases lipophilicity, facilitating rapid BBB crossing but subjecting the drug to rapid hepatic hydrolysis.

  • Phenylpiracetam: The addition of a phenyl group creates a steric bulk that not only enhances lipophilicity but also increases binding affinity to transporter proteins, resulting in a potency 30–60x higher than Piracetam.

Mechanistic Architecture: AMPA Receptor Modulation

The primary validated mechanism for this class is Positive Allosteric Modulation (PAM) of AMPA receptors (AMPARs). Unlike orthosteric agonists (e.g., glutamate), racetams bind to allosteric sites on the GluA2/GluA3 subunits, slowing the rate of receptor deactivation and desensitization .

Mechanism of Action Pathway

The following diagram illustrates the signal transduction cascade initiated by racetam binding.

AMPA_Modulation Racetam Racetam Agent (Piracetam/Aniracetam) AMPAR AMPA Receptor (GluA2/GluA3 Subunits) Racetam->AMPAR Targets Binding Binding to Dimer Interface (Hinge Region) AMPAR->Binding Kinetics Stabilization of Open Channel Conformation Binding->Kinetics Desensitization Inhibition of Desensitization/Deactivation Kinetics->Desensitization IonFlux Increased Na+/Ca2+ Influx Desensitization->IonFlux Enhances Depolarization Prolonged EPSP (Excitatory Post-Synaptic Potential) IonFlux->Depolarization LTP LTP Induction (Synaptic Plasticity) Depolarization->LTP Facilitates

Figure 1: Signal transduction pathway showing how Racetams stabilize the AMPA receptor in an open state, leading to enhanced synaptic plasticity.

Binding Site Specificity
  • Aniracetam binds to a symmetrical site at the center of the dimer interface of the Ligand Binding Domain (LBD).[2]

  • Piracetam binds to multiple low-affinity sites along the lateral edge of the dimer interface. This structural difference explains Aniracetam's higher potency in electrophysiological assays.

Experimental Validation Protocols

To validate the nootropic activity of a pyrrolidinone derivative, researchers must utilize assays that measure synaptic plasticity (LTP) and behavioral memory retention.

Protocol A: Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This protocol measures the drug's ability to lower the threshold for LTP induction in the CA1 region of the hippocampus.

Reagents & Equipment:

  • ACSF (Artificial Cerebrospinal Fluid): Oxygenated (95% O2/5% CO2).

  • Vibratome (for 400µm slice preparation).

  • Extracellular recording amplifier.

Step-by-Step Methodology:

  • Slice Preparation: Rapidly decapitate male Wistar rats (4-6 weeks). Isolate the hippocampus and slice transversely (400µm) in ice-cold ACSF.

  • Recovery: Incubate slices at room temperature for 60-90 minutes in oxygenated ACSF to allow metabolic recovery.

  • Baseline Recording:

    • Place slice in the recording chamber (perfused at 2-3 mL/min, 30°C).

    • Stimulate Schaffer collaterals using a bipolar electrode.

    • Record Field Excitatory Post-Synaptic Potentials (fEPSPs) in the CA1 stratum radiatum.

    • Adjust stimulation intensity to evoke 30-40% of the maximal response. Record stable baseline for 20 minutes.

  • Drug Application: Perfusion of the specific racetam (e.g., Aniracetam 1mM) for 15 minutes prior to induction.

  • LTP Induction (HFS): Apply High-Frequency Stimulation (HFS): 2 trains of 100 Hz for 1 second, separated by 20 seconds.

  • Post-Tetanic Recording: Continue recording fEPSPs for 60 minutes post-HFS.

  • Data Analysis: Normalize fEPSP slope to baseline. A successful nootropic effect is defined by a statistically significant increase in fEPSP slope compared to vehicle control (e.g., >140% vs 120%).

Protocol B: Morris Water Maze (Spatial Memory)

Used to assess the translation of synaptic changes to behavioral spatial learning.

Workflow Diagram:

MWM_Protocol Acclimation Acclimation (Handling 3 days) Treatment Drug Administration (Acute or Chronic) Acclimation->Treatment Training Acquisition Phase (Hidden Platform, 4-5 days) Treatment->Training Probe Probe Trial (No Platform, Day 6) Training->Probe Analysis Video Tracking Analysis (Latency, Quadrant Time) Probe->Analysis

Figure 2: Experimental workflow for the Morris Water Maze behavioral assay.

Key Metrics for Racetam Efficacy:

  • Escape Latency: Time to find the hidden platform during training (Racetams should accelerate the learning curve).

  • Quadrant Dwell Time: Time spent in the target quadrant during the Probe Trial (indicates memory consolidation).

Safety & Toxicology Profile

Pyrrolidinone agents possess an exceptionally high therapeutic index.

  • Acute Toxicity: LD50 values in rodents typically exceed 2,000–5,000 mg/kg (oral), orders of magnitude above the active dose (10–100 mg/kg).

  • Adverse Events: Clinical trials report minor side effects including hyperkinesia, insomnia, and nervousness, primarily associated with the more stimulating derivatives like Phenylpiracetam.

  • Contraindications: Severe renal impairment (Creatinine Clearance < 20 mL/min) requires dosage adjustment for Piracetam and Oxiracetam due to exclusive renal clearance.

Conclusion

For drug development professionals, the choice of pyrrolidinone agent depends on the target indication:

  • Piracetam serves as the reference standard for vascular and mild cognitive impairment but lacks potency.

  • Aniracetam offers superior AMPA modulation and anxiolytic properties but suffers from poor oral bioavailability.

  • Phenylpiracetam represents the high-potency candidate for psychostimulation and rapid onset, driven by its lipophilic kinetics.

Future development should focus on improving the bioavailability of AMPA-potent derivatives or developing prodrugs to bypass first-pass metabolism.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[3] Brain Research Reviews. Link

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of AMPA Receptors.[2] Journal of Medicinal Chemistry. Link

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link

  • Jin, R., Clark, S., & Weeks, A. M. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience. Link

  • Tacconi, M. T., & Wurtman, R. J. (1986). Piracetam: physiological disposition and mechanism of action.[3][4] Advances in Neurology. Link

  • Winblad, B. (2005). Piracetam: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews. Link

Sources

Validation

Validation of Nebracetam Activity as an M1-Muscarinic Agonist: A Comparative Technical Guide

Executive Summary Nebracetam (WEB-1881-FU) represents a distinct class of nootropic agents that diverges from the classic "racetam" profile (e.g., Piracetam) by exhibiting direct cholinergic activity. While many nootropi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nebracetam (WEB-1881-FU) represents a distinct class of nootropic agents that diverges from the classic "racetam" profile (e.g., Piracetam) by exhibiting direct cholinergic activity. While many nootropics act solely as metabolic enhancers or allosteric modulators, Nebracetam has been validated as an M1-muscarinic agonist , capable of driving the Gq-protein coupled signal transduction pathway.

This guide provides a technical roadmap for validating Nebracetam’s M1 activity. Unlike non-selective agonists (e.g., Carbachol) that function as "blunt hammers" across the cholinergic spectrum, Nebracetam exhibits a nuanced pharmacological profile—acting as a functional agonist that induces intracellular calcium (


) mobilization in an M1-dependent manner.

Mechanistic Profiling: The Signal Transduction Pathway

To validate Nebracetam, one must understand the specific signaling cascade it triggers. Nebracetam binds to the M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR). This interaction does not merely open an ion channel; it initiates a metabolic cascade leading to the release of intracellular calcium stores.[1]

Pathway Logic
  • Ligand Binding: Nebracetam binds to the M1 receptor.[2]

  • G-Protein Activation: The M1 receptor undergoes a conformational change, activating the

    
     alpha subunit.
    
  • Effector Activation:

    
     stimulates Phospholipase C (PLC).[3][4]
    
  • Second Messenger Generation: PLC hydrolyzes PIP2 into

    
     (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).[1]
    
  • Functional Outcome:

    
     binds to receptors on the Endoplasmic Reticulum (ER), releasing stored 
    
    
    
    into the cytosol.
Visualization: Nebracetam-Induced M1 Signaling

The following diagram illustrates the validated pathway for Nebracetam's activity.

Nebracetam_Signaling Nebracetam Nebracetam (Ligand) M1_Receptor M1 Muscarinic Receptor (GPCR) Nebracetam->M1_Receptor Agonist Binding Gq_Protein Gq/11 Protein (Transducer) M1_Receptor->Gq_Protein Coupling PLC Phospholipase C (Effector) Gq_Protein->PLC Activates PIP2 PIP2 (Substrate) PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Cleavage DAG DAG (Activator) PIP2->DAG Cleavage ER_Ca ER Calcium Stores IP3->ER_Ca Binds IP3R Ca_Release Intracellular Ca2+ Rise (Functional Output) ER_Ca->Ca_Release Mobilization

Figure 1: The Gq-coupled signal transduction pathway activated by Nebracetam leading to calcium mobilization.[1][4][5]

Comparative Analysis: Nebracetam vs. Standard Agonists

Nebracetam is rarely as potent as reference standards in terms of raw binding affinity (


), but its value lies in its functional profile. Below is a comparison with Carbachol  (the non-selective gold standard) and Xanomeline  (an M1/M4 selective clinical candidate).
Technical Comparison Table
FeatureNebracetam (WEB-1881-FU)Carbachol (CCh)Xanomeline
Primary Mechanism M1 Agonist (Functional)Non-selective Muscarinic/Nicotinic AgonistM1/M4 Selective Agonist
Binding Affinity (

)
Moderate (

)
High (

)
High (

)
Signal Transduction Robust PI Turnover /

Rise
Robust PI Turnover /

Rise
Robust PI Turnover
Selectivity Profile M1 Specific (Blocked by Pirenzepine)Non-selective (M1-M5 + Nicotinic)M1/M4 Selective
Experimental Utility Validating nootropic-specific M1 activationPositive Control (Maximal Response)Clinical M1 Reference
Key Advantage Neuroprotective/Nootropic synergyHigh Potency (Reference Standard)CNS Penetration/Selectivity

Expert Insight: While Carbachol is used to define the "ceiling" (100% efficacy) of a system, Nebracetam typically acts as a partial-to-full agonist depending on the expression density of M1 receptors. In Jurkat cells (a model for human M1 signaling), Nebracetam induces a


 rise comparable to physiological agonists, but this effect requires higher micromolar concentrations compared to nanomolar Carbachol [1].

Experimental Validation Protocols

To scientifically validate Nebracetam as an M1 agonist, you cannot rely on binding assays alone (which only show affinity, not function). You must demonstrate functional consequence (Calcium release) and specificity (Antagonist reversal).

Protocol A: Functional Calcium Mobilization Assay (The "Proof of Agonism")

This protocol measures the downstream effect of Gq activation.

Reagents:

  • Cell Line: Jurkat cells (Human T-cell leukemia line expressing endogenous M1 receptors) or M1-transfected CHO cells.

  • Indicator: Fura-2/AM (Ratiometric calcium dye).

  • Buffer: HEPES-buffered saline (HBS) with 1mM

    
    .
    

Workflow:

  • Loading: Incubate cells (

    
     cells/mL) with 5 
    
    
    
    M Fura-2/AM for 45 minutes at 37°C.
  • Washing: Wash cells 2x with HBS to remove extracellular dye. Resuspend in HBS.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation, 500 nm emission) for 60 seconds to establish baseline

    
    .
    
  • Challenge: Inject Nebracetam (Concentration range: 10

    
    M – 1 mM).
    
    • Observation: Expect a rapid, transient spike in

      
       followed by a sustained plateau.
      
  • Positive Control: In a separate run, inject Carbachol (100

    
    M) to determine 
    
    
    
    (Maximum system response).
Protocol B: Antagonist Profiling (The "Proof of Specificity")

To prove the calcium rise is M1-mediated and not an off-target effect, you must use selective antagonists. This is a self-validating system : if the hierarchy of inhibition matches the known affinity of M1 antagonists, the mechanism is confirmed.

Workflow:

  • Pre-incubate Fura-2 loaded cells with one of the following antagonists for 5 minutes:

    • Atropine (Non-selective muscarinic antagonist).

    • Pirenzepine (Selective M1 antagonist).[6]

    • AF-DX 116 (Selective M2 antagonist).[6]

  • Stimulate with Nebracetam (

    
     concentration determined in Protocol A).
    
  • Analysis: Calculate the

    
     inhibition of the calcium spike.
    

Validation Criteria (The "Truth" Logic): For Nebracetam to be confirmed as an M1 agonist, the inhibition potency must follow this order:

Atropine


 Pirenzepine 

AF-DX 116
  • If Pirenzepine blocks the effect but AF-DX 116 does not, the activity is M1-specific .

  • If AF-DX 116 blocks the effect, the compound is acting via M2 (Gi-coupled), invalidating the M1 hypothesis [1].

Visualization: Experimental Logic Flow

The following diagram outlines the decision tree for validating the compound.

Validation_Workflow Start Start: Nebracetam Stimulation Ca_Response Intracellular Ca2+ Rise? Start->Ca_Response No_Resp Inactive / Non-Agonist Ca_Response->No_Resp No Antagonist_Test Apply Antagonists Ca_Response->Antagonist_Test Yes Pirenzepine Pirenzepine (M1 Blocker) Antagonist_Test->Pirenzepine AFDX AF-DX 116 (M2 Blocker) Antagonist_Test->AFDX Result_M1 VALIDATED: M1 Agonist Pirenzepine->Result_M1 Blocks Response Result_NonSpecific INVALID: Non-M1 Mechanism Pirenzepine->Result_NonSpecific No Effect AFDX->Result_M1 No Effect AFDX->Result_NonSpecific Blocks Response

Figure 2: Logic flow for distinguishing M1-specific agonism from non-specific activity.

References

  • Kitamura, Y., Kaneda, T., & Nomura, Y. (1991).[2] Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist.[2] Japanese Journal of Pharmacology, 55(1), 177–180.[2]

  • Takeyasu, K., et al. (1986). Differential agonist binding properties of M1 and M2 muscarinic receptors.[6][7] Journal of Biological Chemistry.

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics.[8]

Sources

Comparative

Comparative Guide: Biological Activity of Substituted Benzylpyrrolidinones

Executive Summary Substituted benzylpyrrolidinones represent a versatile pharmacophore in medicinal chemistry, bridging the structural gap between classic nootropics (racetams) and potent anticonvulsants. Unlike rigid, s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzylpyrrolidinones represent a versatile pharmacophore in medicinal chemistry, bridging the structural gap between classic nootropics (racetams) and potent anticonvulsants. Unlike rigid, single-target scaffolds, the benzylpyrrolidinone core allows for diverse biological tuning through substitution on the phenyl ring and the pyrrolidinone nitrogen.

This guide objectively compares the biological performance of N-benzylpyrrolidinone derivatives against industry-standard benchmarks in three critical therapeutic areas: Anticonvulsant efficacy , PDE4 inhibition (Anti-inflammatory) , and Antimicrobial activity .

Key Finding: The derivative N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrates a protective index (PI) superior to Valproic Acid in specific seizure models, marking it as a high-priority lead for drug-resistant epilepsy.

Structural Activity Relationship (SAR) Context

The biological activity of this class hinges on two primary vectors:

  • The N-Benzyl Moiety: Lipophilicity modulation here affects blood-brain barrier (BBB) penetration. Electron-withdrawing groups (e.g., -F, -Cl, -CF3) at the para position significantly enhance anticonvulsant potency.

  • The Pyrrolidinone Core: Modifications at the C3 or C4 position (e.g., phenyl or alkyl substitution) shift activity from broad-spectrum antimicrobial to specific PDE4 inhibition.

Comparative Efficacy Analysis

A. Anticonvulsant Activity: The AS-1 Benchmark

Primary Competitors: Valproic Acid (VPA), Phenobarbital (PB), Ethosuximide (ESM)

The most promising candidate in this class is AS-1 (N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide). It functions as a broad-spectrum anticonvulsant, likely modulating neuronal sodium channels and TRPV1 receptors.

Table 1: Comparative Anticonvulsant Profile (Mouse Models)

CompoundMES Test ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)
AS-1 (Benzylpyrrolidinone) 48.0 45.2 >300 >6.25
Valproic Acid (Standard)272.0133.0426.01.56
Phenobarbital (Standard)22.012.069.03.1
Ethosuximide (Standard)>500161.0441.0<1.0

Data synthesized from MES (Maximal Electroshock) and 6 Hz psychomotor seizure models.[1] Lower ED50 indicates higher potency. Higher PI indicates a safer therapeutic window.

Insight: While Phenobarbital is more potent on a mg/kg basis, AS-1 exhibits a significantly wider safety margin (Protective Index), reducing the risk of motor impairment (sedation/ataxia) common in first-generation antiepileptics.

B. PDE4 Inhibition: Anti-Inflammatory Potential

Primary Competitor: Rolipram

Substituted N-benzylpyrrolidinones mimic the catechol ether moiety of Rolipram , the archetype PDE4 inhibitor. By inhibiting Phosphodiesterase 4, these compounds prevent the hydrolysis of cAMP, thereby suppressing TNF-α release.

Performance Metric:

  • Selectivity: High selectivity for PDE4 over PDE1-3 and PDE5.

  • Potency: IC50 values for optimized benzylpyrrolidinones often range from 0.5 µM to 5.0 µM , compared to Rolipram (~1.0 µM).

  • Advantage: Unlike Rolipram, which failed clinically due to emesis (nausea), specific benzylpyrrolidinone derivatives show reduced affinity for the high-affinity rolipram binding site (HARBS), potentially mitigating emetic side effects while retaining anti-inflammatory efficacy.

C. Antimicrobial Spectrum

Primary Competitors: Ciprofloxacin, Fluconazole

Derivatives containing electron-withdrawing groups (Cl, F) on the benzyl ring show moderate-to-good activity against resistant strains.

  • Gram-Positive (S. aureus): MIC values range from 10–25 µg/mL . Comparable to standard antibiotics in non-resistant strains but less effective than Vancomycin for MRSA.

  • Fungal (C. albicans): Moderate activity.[2] MIC values often >30 µg/mL, generally inferior to Fluconazole (MIC ~0.5–2 µg/mL).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives: the PDE4 inhibition pathway (anti-inflammatory) and the Sodium Channel modulation (anticonvulsant).

MOA_Pathways Compound Benzylpyrrolidinone Derivative NaChannel Voltage-Gated Na+ Channels Compound->NaChannel Modulates PDE4 PDE4 Enzyme Compound->PDE4 Inhibits Stabilization Stabilize Inactive State NaChannel->Stabilization Seizure Inhibit Repetitive Neuronal Firing Stabilization->Seizure Result cAMP_Hydrolysis Block cAMP Hydrolysis PDE4->cAMP_Hydrolysis Prevents cAMP_Levels Increase Intracellular cAMP cAMP_Hydrolysis->cAMP_Levels TNFa Decrease TNF-α Release cAMP_Levels->TNFa Downregulates

Figure 1: Dual mechanism of action. Left branch: Anticonvulsant activity via Na+ channel modulation. Right branch: Anti-inflammatory activity via PDE4 inhibition.[3]

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols utilize standard controls and defined endpoints.

Protocol A: Synthesis of N-Benzylpyrrolidinone via Condensation

Objective: Synthesize the core scaffold for biological testing.

  • Reagents:

    
    -Butyrolactone (GBL) (1.0 eq), Benzylamine derivative (1.1 eq), Anhydrous Zinc Chloride (catalyst, 0.1 eq).
    
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction:

    • Mix GBL and Benzylamine in Toluene.

    • Add ZnCl₂.

    • Reflux at 110°C for 12–16 hours. Monitor water collection in the Dean-Stark trap (azeotropic removal of water drives the equilibrium).

  • Workup:

    • Cool to room temperature. Wash with 10% HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.

    • Dry organic layer over anhydrous MgSO₄.

    • Evaporate solvent under reduced pressure.

  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product Rf should be ~0.5 (distinct from starting amine baseline).

    • Yield: Expected >75%.

Protocol B: Maximal Electroshock (MES) Seizure Test

Objective: Assess anticonvulsant efficacy (Model of tonic-clonic seizures).

  • Animals: Male albino mice (18–25 g). Group size n=6.

  • Preparation: Dissolve test compound in 0.5% methylcellulose (suspension).

  • Administration: Intraperitoneal (i.p.) injection at doses 30, 100, 300 mg/kg.

  • Stimulus: 30 minutes post-injection, apply corneal electrodes.

    • Parameters: 50 mA current, 60 Hz, 0.2 s duration.

  • Endpoint:

    • Protection: Absence of the Hind Limb Tonic Extension (HLTE) component.

    • Failure: Presence of HLTE (hind limbs extend rigidly >90° to body axis).

  • Control: Phenytoin (25 mg/kg) as positive control; Vehicle as negative control.

Protocol C: PDE4 Inhibition Assay (In Vitro)

Objective: Quantify anti-inflammatory potential.

  • Enzyme Source: Human recombinant PDE4B (expressed in E. coli).

  • Substrate: [3H]-cAMP (1 µM).

  • Incubation:

    • Mix Enzyme + Test Compound (0.01–100 µM) + Buffer (Tris-HCl, MgCl₂).

    • Initiate reaction with [3H]-cAMP. Incubate at 30°C for 15 mins.

  • Termination: Boil for 2 mins to stop reaction.

  • Separation: Treat with snake venom nucleotidase (converts AMP to Adenosine). Separate Adenosine using ion-exchange resin (Dowex).

  • Measurement: Scintillation counting of the eluate.

  • Calculation: % Inhibition =

    
    . Determine IC50 via non-linear regression.
    

Synthesis Workflow Visualization

Synthesis_Workflow Start Reagents: Gamma-Butyrolactone + Benzylamine Catalyst Add Catalyst: ZnCl2 (Anhydrous) Start->Catalyst Reflux Reflux in Toluene (110°C) Dean-Stark Trap Catalyst->Reflux WaterRemoval Azeotropic Water Removal (Drives Equilibrium) Reflux->WaterRemoval Workup Wash: HCl -> NaHCO3 -> Brine Dry: MgSO4 Reflux->Workup Product Final Product: N-Benzylpyrrolidinone Workup->Product

Figure 2: Synthetic pathway for N-benzylpyrrolidinone via thermal condensation.

References

  • Abram, M., et al. (2024).[1] Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences. Link

  • Kamiński, K., et al. (2015). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Bioorganic & Medicinal Chemistry. Link

  • Reddy, P.A., et al. (1996).[4] 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry. Link

  • Mokrov, G.V., et al. (2018). Synthesis and biological activity of N-substituted pyrrolidin-2-ones. Pharmaceutical Chemistry Journal.
  • Burnouf, C., et al. (2000). Phosphodiesterase Type IV Inhibition.[3][5] Structure-activity Relationships of 1,3-disubstituted Pyrrolidines. Journal of Medicinal Chemistry. Link

  • Wadhwa, P., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic Chemistry. Link

Sources

Validation

In-Silico Benchmarking of Pyrrolidin-2-one Derivatives: A Comparative Docking Guide

Executive Summary The pyrrolidin-2-one scaffold (gamma-lactam) represents a privileged structure in medicinal chemistry, serving as the core for racetams (nootropics) and emerging antimicrobial and anticancer agents. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one scaffold (gamma-lactam) represents a privileged structure in medicinal chemistry, serving as the core for racetams (nootropics) and emerging antimicrobial and anticancer agents. This guide provides a technical comparison of novel pyrrolidin-2-one derivatives against FDA-approved standards across three therapeutic axes: Anticancer (EGFR inhibition) , Antimicrobial (DNA Gyrase inhibition) , and Neuroprotection (AChE inhibition) .

The following analysis synthesizes data from recent computational studies, offering a validated workflow for researchers to benchmark their own derivatives against established clinical alternatives.

The Pharmacophore & Target Landscape[1]

The pyrrolidin-2-one ring offers unique structural rigidity and hydrogen-bonding potential (via the lactam carbonyl and N-substitution). In in-silico environments, its performance is defined by its ability to act as a scaffold for side-chains that penetrate deep hydrophobic pockets.

Strategic Target Selection

To validate the efficacy of new derivatives, docking studies must be performed against targets where this scaffold has proven bioactivity.

Therapeutic AreaPrimary TargetPDB IDReference Drug (Control)Mechanism of Action
Anticancer EGFR (Kinase Domain)5D41, 1M17Erlotinib / AfatinibATP-competitive inhibition at the hinge region (Met793).
Antimicrobial DNA Gyrase (Subunit B)[1][2][3]1KZN, 3U2DCiprofloxacin / ClorobiocinInhibition of bacterial supercoiling (ATP binding site).
Neuroprotection Acetylcholinesterase (AChE)4EY7DonepezilDual binding site inhibition (Catalytic & Peripheral).

Comparative Performance Analysis

The following data aggregates binding affinity scores from recent high-impact studies. These benchmarks serve as a "Go/No-Go" threshold for novel compound development.

A. Anticancer Efficacy: EGFR Kinase Domain

Context:[4][5] Epidermal Growth Factor Receptor (EGFR) mutations drive non-small cell lung cancer. Novel sulfonylamino pyrrolidine derivatives have shown superior binding energies compared to first-generation inhibitors by exploiting the allosteric site.

Table 1: Binding Energy Benchmark (Target: EGFR)

Compound ClassSpecific LigandBinding Affinity (kcal/mol)Key Residue Interactions
Standard (Control) Erlotinib -7.37 Met793 (H-bond), Thr790
Standard (Control) Afatinib -7.69 Met793, Cys797 (Covalent)
Pyrrolidine Derivative Sulfonylamino-pyrrolidine-8.50 to -9.20 Met793, Lys745, Asp855
Pyrrolidine Derivative Compound EAI001 (Ref)-11.47 Allosteric pocket hydrophobic contacts

Insight: Pyrrolidine derivatives often outperform Erlotinib by forming additional


-cation interactions with Lys745 due to flexible N-substitutions that the rigid quinazoline core of Erlotinib cannot access.
B. Antimicrobial Efficacy: DNA Gyrase

Context:[1][2][3][6][7] Bacterial resistance to fluoroquinolones necessitates novel scaffolds.[2] Pyrrolidin-2-one derivatives linked with piperidine or chromane moieties have demonstrated tighter binding than aminocoumarin antibiotics.

Table 2: Binding Energy Benchmark (Target: DNA Gyrase)

Compound ClassSpecific LigandBinding Affinity (kcal/mol)RMSD (Å)
Standard (Control) Clorobiocin -6.08 1.25
Standard (Control) Ciprofloxacin -7.10 0.98
Pyrrolidine Derivative Compound AM1-8.20 1.10
Pyrrolidine Derivative Compound AM5-8.95 1.05

Insight: The carbonyl oxygen of the pyrrolidin-2-one ring frequently acts as a hydrogen bond acceptor for Asn46 , a conserved residue critical for ATPase activity, mimicking the interaction mode of natural ATP.

C. Neuroprotective Efficacy: AChE Inhibition

Context:[8] For Alzheimer's therapy, dual-binding inhibitors (targeting both CAS and PAS sites of AChE) are preferred.

Table 3: Binding Energy Benchmark (Target: AChE)

Compound ClassSpecific LigandDocking Score (Glide)Predicted CNS Activity
Standard (Control) Donepezil -17.26 High
Pyrrolidine Derivative Compound 14a-18.59 High
Pyrrolidine Derivative Compound 14d-18.06 High

Insight: The structural flexibility of the pyrrolidin-2-one linker allows simultaneous interaction with the catalytic triad and the peripheral anionic site, resulting in lower (more favorable) binding energies than the rigid Donepezil structure.

Validated Experimental Workflow

To replicate these results or benchmark your own compounds, follow this self-validating protocol. This workflow emphasizes "Induced Fit" over rigid docking to account for the lactam ring's flexibility.

Phase 1: Ligand Preparation (The Input)
  • Sketching: Draw 2D structures of pyrrolidin-2-one derivatives.

  • Stereoisomer Generation: The C3 and C5 positions of the pyrrolidinone ring are chiral. Generate all stereoisomers (R/S). Note: S-enantiomers often show higher affinity in racetam-like structures.

  • Energy Minimization: Apply OPLS3e force field.

  • Ionization: Generate states at pH 7.0 ± 2.0 (using Epik or equivalent).

Phase 2: Protein Preparation (The Target)
  • Retrieval: Download PDB (e.g., 5D41 for EGFR).[5]

  • Preprocessing: Remove water molecules >5Å from the active site. Add missing hydrogens.

  • H-Bond Optimization: Optimize H-bond assignment using PROPKA at pH 7.0.

  • Restrained Minimization: Minimize structure (RMSD convergence 0.30 Å) to relax steric clashes without distorting the active site.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand (e.g., Erlotinib).

    • Dimensions: 20Å x 20Å x 20Å (standard) or 25Å for bulky derivatives.

  • Algorithm Selection:

    • Screening: AutoDock Vina (Genetic Algorithm).

    • Validation: Glide XP (Extra Precision) or GOLD (Genetic Optimization).

  • Validation Step (Self-Docking): Remove the native ligand and re-dock it.

    • Pass Criteria: RMSD between re-docked and crystal pose must be < 2.0 Å .[5]

Phase 4: Visualization of the Workflow

The following diagram outlines the logical flow of the in-silico protocol.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Validation Ligand Ligand Prep (Pyrrolidin-2-one deriv.) Force Field: OPLS3e Docking Docking Algorithm (Glide XP / Vina) Ligand->Docking Protein Protein Prep (PDB: 5D41 / 1KZN) Remove Waters > 5Å Grid Grid Generation Center: Co-crystal Ligand Protein->Grid Grid->Docking RMSD RMSD Calculation (Threshold < 2.0 Å) Docking->RMSD Pose Selection Interaction Interaction Profiling (H-Bonds, Pi-Stacking) RMSD->Interaction Validated Pose

Figure 1: Validated In-Silico Workflow for Pyrrolidin-2-one Benchmarking.

Mechanistic Interaction Map

Understanding why these derivatives work is crucial for optimization. The diagram below illustrates the critical interaction points (pharmacophore mapping) for a pyrrolidin-2-one derivative within the EGFR binding pocket.

InteractionMap L_Ring Pyrrolidin-2-one (Core Scaffold) L_O C=O (Carbonyl) L_Ring->L_O structural L_N N-Substituent (Tail) L_Ring->L_N structural L_Side Aryl Side Chain L_Ring->L_Side structural R_Met Met793 (Hinge Region) L_O->R_Met H-Bond (Acceptor) R_Lys Lys745 (Catalytic) L_N->R_Lys Cation-Pi / H-Bond R_Thr Thr790 (Gatekeeper) L_Side->R_Thr Steric Fit R_Hydro Hydrophobic Pocket (Leu718, Val726) L_Side->R_Hydro Van der Waals

Figure 2: Pharmacophore Interaction Map of Pyrrolidin-2-one Derivatives in the EGFR Active Site.

References

  • Kumar, A., et al. (2023). "Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation."[1][3] Journal of Biomolecular Structure and Dynamics.

  • Prasad, A., et al. (2016).[4] "Synthesis, Antimicrobial and In Silico EGFR Inhibitory Activity Evaluation of Sulfonylamino Pyrrolidine Derivatives." Pharmaceutical Chemistry Journal.

  • Banasthali Vidyapith Team. (2022). "Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors." Journal of Biomolecular Structure and Dynamics.

Sources

Comparative

Cross-Validation of Analytical Architectures for Nebracetam: From Benchtop QC to High-Sensitivity Bioanalysis

Executive Summary Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one) presents a unique analytical duality within the racetam family. Unlike its hydrophilic cousin Piracetam, Nebracetam possesses a benzyl moiety that sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one) presents a unique analytical duality within the racetam family. Unlike its hydrophilic cousin Piracetam, Nebracetam possesses a benzyl moiety that significantly alters its lipophilicity and UV absorption profile. This guide moves beyond generic protocols to provide a rigorous cross-validation framework between HPLC-UV (ideal for formulation QC) and LC-MS/MS (mandatory for biological matrices).

The following protocols are designed not just as instructions, but as self-validating systems where the robustness of the UV method confirms the integrity of the stock solutions used in the high-sensitivity MS workflows.

Part 1: Molecular Context & Analytical Strategy

To quantify Nebracetam accurately, one must understand its physicochemical behavior. The molecule contains a basic aminomethyl group (


 ~9.6) and a lipophilic benzyl ring.
  • The Challenge: The basic amine causes severe peak tailing on standard C18 silica columns due to silanol interactions.

  • The Advantage: The benzyl ring provides a UV chromophore (unlike Piracetam) and sufficient hydrophobicity for reverse-phase retention without ion-pairing reagents.

Strategic Decision Matrix

The following decision tree illustrates when to deploy which architecture based on sensitivity needs and matrix complexity.

Nebracetam_Decision_Tree Start Sample Origin Formulation Pharma Formulation (Tablets/Bulk) Start->Formulation BioMatrix Biological Matrix (Plasma/Urine) Start->BioMatrix HPLC Method A: HPLC-UV (Robust, Low Cost) Formulation->HPLC Direct QC ConcCheck Concentration > 1 μg/mL? BioMatrix->ConcCheck ConcCheck->HPLC Yes (e.g., Urine) LCMS Method B: LC-MS/MS (High Specificity) ConcCheck->LCMS No (PK Studies)

Figure 1: Analytical decision matrix for Nebracetam quantification based on sample origin and required sensitivity limit (LOQ).

Part 2: Method A – HPLC-UV (The QC Workhorse)

Objective: Routine quantification of bulk drug substance and dosage forms. Rationale: The benzyl chromophore allows detection at 210–220 nm. We utilize an acidic mobile phase to protonate the amine, preventing secondary interactions with the stationary phase.

Protocol A: Isocratic Reverse-Phase System
ParameterSpecificationCausality / Logic
Column C18 End-capped (e.g., Zorbax SB-C18), 5µm, 150 x 4.6mm"End-capping" reduces free silanol groups, minimizing peak tailing for the basic amine.
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v)Acidic pH ensures the amine is fully protonated (

), improving peak symmetry.
Flow Rate 1.0 mL/minStandard flow for optimal Height Equivalent to a Theoretical Plate (HETP) on 5µm particles.
Detection UV @ 215 nmTargets the amide bond and benzyl ring absorption maximum.
Injection 20 µLSufficient mass load for UV sensitivity without column overload.

Validation Checkpoint: If peak asymmetry factor (


) > 1.5, the mobile phase pH is likely too high, or the column end-capping has degraded. Do not proceed to MS validation until 

< 1.3.

Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)

Objective: Pharmacokinetic (PK) profiling in plasma/serum. Rationale: Biological matrices contain UV-absorbing interferences. LC-MS/MS utilizes the unique mass transition of Nebracetam, offering specificity that UV lacks.

Protocol B: ESI+ MRM Workflow
  • Ionization: Electrospray Ionization (Positive Mode).[1][2] The basic aminomethyl group readily accepts a proton

    
    .
    
  • Precursor Ion: m/z 205.1 (Parent)

  • Product Ions:

    • Quantifier: m/z 91.1 (Tropylium ion/Benzyl fragment) – High intensity.

    • Qualifier: m/z 84.0 (Pyrrolidinone ring fragment).

Sample Preparation: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is possible but unnecessary due to Nebracetam's moderate polarity. PPT is faster and reproducible.

  • Aliquot: 50 µL Plasma.

  • IS Addition: Add 10 µL Internal Standard (e.g., Levetiracetam or d5-Nebracetam).

  • Precipitation: Add 200 µL cold Acetonitrile (1% Formic Acid).

  • Vortex/Centrifuge: 10 min @ 10,000 rpm.

  • Inject: 5 µL of supernatant.

Mass Spectrometry Pathway

The following diagram details the fragmentation logic used for Multiple Reaction Monitoring (MRM).

MS_Fragmentation Neb Nebracetam [M+H]+ = 205.1 Collision Collision Cell (N2 Gas) Neb->Collision ESI+ Frag1 Benzyl Cation (m/z 91.1) QUANTIFIER Collision->Frag1 High Energy Frag2 Pyrrolidinone (m/z 84.0) QUALIFIER Collision->Frag2 Low Energy

Figure 2: ESI+ Fragmentation pathway. The stability of the m/z 91.1 benzyl cation makes it the ideal quantifier ion.

Part 4: Comparative Validation Data

The following data represents typical performance metrics when cross-validating these methods. Note the trade-off between sensitivity (MS) and precision (UV).

MetricMethod A (HPLC-UV)Method B (LC-MS/MS)Comparative Insight
Linearity Range 1.0 – 100 µg/mL5.0 – 2000 ng/mLMS is ~200x more sensitive.
LOD (Limit of Detection) 0.3 µg/mL1.0 ng/mLUV is insufficient for terminal phase PK.
Precision (RSD) < 1.0%< 5.5%UV is superior for bulk QC where precision is paramount.
Matrix Effect NegligibleModerate (Suppression)MS requires stable-isotope IS to correct for matrix effects.
Throughput 15 min/sample4 min/sampleMS allows for high-throughput clinical batches.

Part 5: Troubleshooting & Optimization

As a Senior Scientist, I often see assays fail due to "invisible" factors. Here are the critical control points for Nebracetam:

  • The "Carryover" Trap (LC-MS): The basic amine of Nebracetam can stick to the injector needle and valve rotor seals.

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content ensures protonation and desorption of the drug from steel surfaces.

  • Buffer Choice (HPLC-UV): Do not use Acetate buffers for UV detection at 215 nm; the UV cutoff is too high and will cause baseline drift. Stick to Phosphate (transparent at 215 nm).

  • Internal Standard Selection: While Levetiracetam is often used as an IS, it elutes much earlier than Nebracetam on C18 columns due to the lack of a benzyl group.

    • Recommendation: For rigorous GLP studies, synthesize d5-Nebracetam (deuterated benzyl ring). If unavailable, use Nefiracetam as it shares the lipophilic aromatic characteristic, ensuring similar retention time and matrix suppression profiles [1].

References

  • Nebracetam Pharmacokinetics & Structure: PubChem Compound Summary for CID 65926, Nebracetam. National Center for Biotechnology Information (2024). [Link]

  • Analogous Racetam Quantification (LC-MS/MS): Blonk, M. I., et al. "Quantification of levetiracetam in plasma of neonates by ultra performance liquid chromatography-tandem mass spectrometry."[2] Journal of Chromatography B (2010). [Link]

  • HPLC Method Validation Standards: Malykh, A., & Sadaie, M. R. "Piracetam and piracetam-like drugs: from basic science to novel clinical applications."[3] Drugs (2010).[1][2][3] (Provides structural context for chromatographic behavior of pyrrolidinone derivatives). [Link]

  • Mechanism of Action (M1 Agonist Context): Kitamura, Y., et al. "Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist."[4] Japanese Journal of Pharmacology (1991).[4] [Link]

Sources

Validation

Beyond the Anionic Anchor: Engineering Selectivity with Non-Carboxylate AKR1C3 Inhibitors

Executive Summary The aldo-keto reductase AKR1C3 (Type 5 17β-HSD) is a critical driver of castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML), fueling intratumoral androgen synthesis and blocking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aldo-keto reductase AKR1C3 (Type 5 17β-HSD) is a critical driver of castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML), fueling intratumoral androgen synthesis and blocking differentiation. Historically, inhibitor development relied on carboxylate-containing scaffolds (e.g., repurposed NSAIDs like indomethacin). While potent, these compounds suffer from a critical "anionic anchor" liability: they promiscuously inhibit COX-1/2 enzymes and essential AKR isoforms (AKR1C1/2), leading to severe off-target toxicity and counter-productive stabilization of dihydrotestosterone (DHT).

This guide analyzes the non-carboxylate inhibitor class (e.g., ASP9521, bioisosteric tetrazoles), which abandons the carboxylic acid anchor in favor of alternative binding motifs. These agents demonstrate superior isoform selectivity (>100-fold vs. AKR1C2) and a complete absence of COX inhibition, establishing a new standard for precision oncology.

Part 1: The Mechanistic Bottleneck of Carboxylates

To understand the advantage of non-carboxylate inhibitors, one must first understand the failure mode of the first-generation carboxylates.

The "Anionic Anchor" Trap

AKR1C3 possesses an oxyanion hole formed by Tyr55 and His117 . Carboxylate inhibitors (e.g., Flufenamic Acid, Indomethacin) utilize a negatively charged carboxylic acid group to form strong hydrogen bonds with these residues.

  • The Flaw: This binding mode mimics the arachidonic acid binding in Cyclooxygenase (COX) enzymes. Consequently, therapeutic dosing of carboxylate AKR1C3 inhibitors almost invariably results in systemic COX-1/2 inhibition, causing gastrointestinal bleeding and cardiovascular risks incompatible with chronic cancer therapy.

The Isoform Selectivity Paradox

AKR1C1 and AKR1C2 are structurally homologous to AKR1C3 (>86% identity) but functionally distinct: they inactivate DHT.

  • Carboxylate Consequence: Most carboxylate inhibitors are "pan-AKR" inhibitors. By inhibiting AKR1C2, they prevent the clearance of DHT, inadvertently raising androgen levels—the exact opposite of the therapeutic goal in prostate cancer.

Part 2: The Non-Carboxylate Solution

Non-carboxylate inhibitors utilize alternative binding pockets (specifically the SP1 pocket , which is larger in AKR1C3 than in 1C1/2) and replace the carboxylic acid with neutral bioisosteres or hydroxyl anchors.

Key Representative: ASP9521[1][2][3][4][5]
  • Structure: An indolyl-piperidine scaffold containing a tertiary alcohol.

  • Mechanism: Instead of a charged carboxylate, ASP9521 uses a hydroxyl group to interact with the catalytic tetrad, while the bulky indole moiety occupies the unique SP1 pocket, excluding it from the smaller pockets of AKR1C1/2.

Comparative Performance Analysis

The following table contrasts the performance of the gold-standard carboxylate (Indomethacin) against non-carboxylate alternatives.

FeatureIndomethacin (Carboxylate)ASP9521 (Non-Carboxylate)Bile Acid Tetrazoles (Bioisostere)
Primary Anchor Carboxylic Acid (-COO⁻)Tertiary Alcohol (-OH)Tetrazole Ring
AKR1C3 IC50 ~200–900 nM11 nM ~7.0 µM
Selectivity (vs AKR1C2) Moderate (~10-100x)>100x High
COX-1/2 Inhibition Potent (Off-target) None None
Cellular Efficacy Limited by toxicityHigh (CRPC models)Moderate
Clinical Status Failed (Toxicity/Efficacy)Phase I/II (Safe, efficacy varied)Preclinical

Technical Insight: The lack of COX inhibition in ASP9521 and tetrazole derivatives allows for higher dosing windows without the dose-limiting toxicities associated with NSAIDs.

Part 3: Mechanism of Action Visualization

The diagram below illustrates how AKR1C3 drives androgen independence and how non-carboxylate inhibitors intervene without disrupting the DHT inactivation pathway (mediated by AKR1C2).

AKR1C3_Pathway Adrenal_Androgens Adrenal Androgens (DHEA, Androstenedione) Testosterone Testosterone (Potent AR Agonist) Adrenal_Androgens->Testosterone Catalyzed by AKR1C3 DHT Dihydrotestosterone (DHT) (Super-Potent AR Agonist) Testosterone->DHT 5α-Reductase Inactive_Metabolites Inactive Diols (3α-diol) DHT->Inactive_Metabolites Catalyzed by AKR1C2 AKR1C3 AKR1C3 Enzyme AKR1C2 AKR1C2 Enzyme COX COX-1 / COX-2 (Off-Target) Inhibitor_Carb Carboxylate Inhibitors (e.g., Indomethacin) Inhibitor_Carb->AKR1C3 Inhibits Inhibitor_Carb->AKR1C2 Unwanted Inhibition (Increases DHT) Inhibitor_Carb->COX Toxicity Inhibitor_NonCarb Non-Carboxylate Inhibitors (e.g., ASP9521) Inhibitor_NonCarb->AKR1C3 Selective Inhibition

Caption: Non-carboxylate inhibitors selectively block the conversion of adrenal androgens to Testosterone without interfering with AKR1C2-mediated DHT clearance or causing COX-mediated toxicity.[1][2]

Part 4: Experimental Validation Protocols

To validate the advantages of a non-carboxylate candidate, researchers must employ a "Self-Validating" screening cascade.

Protocol 1: Enzymatic Inhibition & Selectivity Assay

Objective: Determine IC50 and Selectivity Ratios (AKR1C3 vs. AKR1C2).

Reagents:

  • Enzymes: Recombinant human AKR1C3 and AKR1C2 (purified).

  • Substrate: S-tetralol (preferred for specificity) or Phenanthrenequinone (PQ).

  • Cofactor: NADP+ (2.0 mM stock).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Physiological pH is critical; pH 6.0 artificially enhances binding).

Workflow:

  • Preparation: Dilute inhibitor in DMSO (Final DMSO < 1%).

  • Reaction Mix: Combine Buffer, Enzyme (100 nM final), and Inhibitor in a 96-well UV-transparent plate. Incubate for 5 min at 37°C.

  • Initiation: Add Substrate (S-tetralol, Km concentration) and NADP+ (200 µM).

  • Detection: Monitor the increase in NADPH absorbance at 340 nm (or fluorescence Ex340/Em460) kinetically for 10 minutes.

  • Validation:

    • Positive Control: ASP9521 (1 µM).

    • Negative Control: DMSO only.

    • Selectivity Check: Run parallel plates with AKR1C2. A successful non-carboxylate lead must show >100-fold higher IC50 for AKR1C2.

Protocol 2: Functional Testosterone Production Assay (Cellular)

Objective: Confirm that enzymatic inhibition translates to reduced androgen synthesis in a biological system.

Cell Model: LNCaP-AKR1C3 (LNCaP cells stably transfected with AKR1C3) or 22Rv1 (naturally high AKR1C3).

Workflow:

  • Seeding: Seed cells (2 x 10^5/well) in steroid-depleted charcoal-stripped serum (CSS) medium.

  • Treatment: Treat cells with Inhibitor (0.1 - 10 µM) for 2 hours.

  • Challenge: Add precursor Androstenedione (50 nM) .

  • Incubation: Incubate for 24 hours.

  • Extraction: Collect media. Perform liquid-liquid extraction with ethyl acetate.

  • Quantification: Analyze Testosterone levels via LC-MS/MS (ELISA is often cross-reactive and unreliable for this specific conversion).

  • Causality Check:

    • Measure PSA levels (downstream readout of AR activation).

    • Expectation: Non-carboxylate inhibitors should lower Testosterone AND PSA. If PSA drops but Testosterone doesn't, the compound may be acting as a direct Anti-Androgen (AR antagonist), not an enzyme inhibitor.

Part 5: Screening Workflow Diagram

Screening_Cascade Start Compound Library (Non-Carboxylate Scaffolds) Step1 Enzymatic Assay (Recombinant AKR1C3) Start->Step1 Step2 Selectivity Counter-Screen (AKR1C2 / AKR1C1) Step1->Step2 IC50 < 100 nM Fail Discard (Poor Selectivity/Toxicity) Step1->Fail Inactive Step3 COX-1/2 Inhibition Assay (Safety Check) Step2->Step3 Selectivity > 100x Step2->Fail Inhibits AKR1C2 Step4 Cellular Androgen Assay (LNCaP-AKR1C3) Step3->Step4 No COX Inhibition Step3->Fail COX Inhibition Lead Lead Candidate (ASP9521-like Profile) Step4->Lead Reduces Testosterone

Caption: A self-validating screening cascade ensures that only compounds with high selectivity and no COX off-target effects progress to cellular validation.

References

  • Kikuchi, A., et al. (2011). In vitro and in vivo characterization of ASP9521: a novel selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5; AKR1C3).[3] Investigational New Drugs.[3] Link

  • Penning, T. M., et al. (2021). Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link

  • Byrns, M. C., & Penning, T. M. (2009).[4] Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. Journal of Steroid Biochemistry and Molecular Biology.[5] Link

  • Adeniji, A. O., et al. (2012).[3] Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure-Activity Relationships.[3][1] Journal of Medicinal Chemistry.[3] Link

  • El-Kabbani, O., et al. (2023). X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. RSC Medicinal Chemistry. Link

Sources

Comparative

Comparative Bioactivity of 5-Oxopyrrolidine Analogues: A Technical Guide

Executive Summary The 5-oxopyrrolidine scaffold (γ-lactam) remains a cornerstone in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization. While historically recognized for the "ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-oxopyrrolidine scaffold (γ-lactam) remains a cornerstone in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization. While historically recognized for the "racetam" class of nootropics (e.g., Piracetam, Levetiracetam), recent high-impact research has pivoted toward N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives . These novel analogues exhibit potent antimicrobial activity against multidrug-resistant (MDR) pathogens and selective cytotoxicity against lung adenocarcinoma lines.

This guide objectively compares the bioactivity profiles of these novel analogues, focusing on Structure-Activity Relationships (SAR) derived from recent experimental data.[1] It is designed for medicinal chemists and pharmacologists prioritizing scaffold optimization.

Chemical Class & Synthesis Workflow

The primary class of analogues analyzed here stems from the condensation of itaconic acid with aromatic amines, followed by derivatization at the C3-carboxylic acid position. This pathway yields a library of hydrazones and azoles with tunable lipophilicity and electronic properties.

Synthesis Pathway Visualization

The following diagram outlines the critical synthetic route to generate the bioactive hydrazone library (Compounds 4–22 discussed in Section 3).

SynthesisWorkflow Figure 1: Synthetic workflow for bioactive 5-oxopyrrolidine hydrazone derivatives. Itaconic Itaconic Acid (Starting Material) Intermediate N-Substituted 5-oxopyrrolidine-3-carboxylic acid Itaconic->Intermediate Reflux (H2O) Amine Primary Aromatic Amine Amine->Intermediate Condensation Hydrazide Acid Hydrazide (Precursor) Intermediate->Hydrazide 1. Esterification 2. N2H4·H2O Hydrazone Target Hydrazones (Compounds 4-22) Hydrazide->Hydrazone Aldehyde/Ketone (Propan-2-ol, Reflux)

Comparative Bioactivity Analysis

Anticancer Potency (A549 Lung Adenocarcinoma)

Recent studies have evaluated a series of 5-oxopyrrolidine hydrazones against A549 cells.[2][3][4][5][6][7] The data reveals that hydrazone formation significantly enhances cytotoxicity compared to the parent carboxylic acid or hydrazide forms.[2]

Key SAR Findings:

  • Electron-Donating Groups (EDG): A 4-dimethylamino substitution on the phenyl ring (Compound 8) yielded the highest potency among phenyl derivatives.[5]

  • Thiophene Moiety: The introduction of a 5-nitrothiophene group (Compound 21) resulted in a dual-action profile, exhibiting high anticancer activity with minimal toxicity to non-cancerous HSAEC1-KT cells.[2][7]

  • Halogenation: 4-chloro and 4-bromo substitutions (Compounds 6 & 7) moderately improved activity over the unsubstituted phenyl ring.[2][5]

Table 1: Comparative Cytotoxicity (A549 Cell Line) at 100 µM [1]

Compound IDSubstituent (R)Functional GroupViability of A549 (%)Relative Potency
Control --100%Baseline
Cisplatin -Standard Drug~50%High
Cmpd 4 PhenylHydrazide~85%Low
Cmpd 6 4-Cl-PhenylHydrazone64%Moderate
Cmpd 8 4-N(Me)₂-PhenylHydrazone< 10% Very High
Cmpd 21 5-NitrothiopheneHydrazone< 15% Very High

Analyst Note: Compound 8 demonstrates potency superior to Cisplatin in this specific assay, suggesting that the dimethylamino group facilitates cellular uptake or target binding critical for A549 inhibition.

Antimicrobial Efficacy (MDR Pathogens)

The 5-oxopyrrolidine scaffold has emerged as a solution for Methicillin-Resistant Staphylococcus aureus (MRSA). Unlike the anticancer profile where the dimethylamino group dominated, the nitrothiophene moiety is essential for antimicrobial selectivity.

Table 2: MIC Values against MDR S. aureus (µg/mL) [1][2]

CompoundStructural FeatureMRSA (TCH 1516)Linezolid-Resistant S. aureus
Cmpd 21 5-Nitrothiophene Hydrazone4 4
Cmpd 20 Thiophene Hydrazone6464
Vancomycin Standard11
Linezolid Standard2>8 (Resistant)

Key Insight: Compound 21 retains efficacy against Linezolid-resistant strains, indicating a mechanism of action distinct from protein synthesis inhibition common to oxazolidinones.

Structure-Activity Relationship (SAR) Logic

The following diagram synthesizes the SAR rules derived from the comparative data. It illustrates how specific structural modifications steer the molecule toward either anticancer or antimicrobial "functional space."[8]

SAR_Logic Figure 2: SAR Logic Map for N-substituted 5-oxopyrrolidine derivatives. Core 5-Oxopyrrolidine Scaffold Sub_Nitro 5-Nitrothiophene (Hydrazone Link) Core->Sub_Nitro Sub_Dimethyl 4-Dimethylamino (Phenyl Ring) Core->Sub_Dimethyl Sub_Halogen 4-Chloro/Bromo (Phenyl Ring) Core->Sub_Halogen Act_AntiMicro Antimicrobial Activity (Target: MRSA/MDR) Sub_Nitro->Act_AntiMicro Primary Driver Act_AntiCancer Anticancer Activity (Target: A549) Sub_Nitro->Act_AntiCancer Dual Activity Act_Selectivity High Selectivity Index (Low Toxicity to Normal Cells) Sub_Nitro->Act_Selectivity Promising Profile Sub_Dimethyl->Act_AntiCancer Highest Potency Sub_Halogen->Act_AntiCancer Moderate Increase

Experimental Protocols

To ensure reproducibility of the data cited above, the following validated protocols are recommended.

Protocol: MTT Cytotoxicity Assay (A549)

Purpose: Quantify the antiproliferative effect of analogues. Validation: Use Cisplatin as a positive control; untreated cells as negative control.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates using DMEM medium. Incubate for 24h at 37°C / 5% CO₂.

  • Treatment: Replace medium with fresh medium containing test compounds (dissolved in DMSO, final concentration 100 µM). Ensure DMSO concentration < 0.5%.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol: Broth Microdilution (MIC Determination)

Purpose: Determine Minimum Inhibitory Concentration against MRSA. Validation: Adhere to CLSI guidelines. Use Vancomycin as standard.

  • Inoculum Prep: Prepare bacterial suspension in saline to match 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 50 µL of CAMHB into wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of test compound (starting at 128 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: MDPI / ResearchGate (2022). URL:[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Source: PubMed Central (2023). URL:[Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives. Source: PubMed (2023).[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

Executive Summary & Chemical Profile This guide defines the operational safety and disposal architecture for 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one . As a researcher, you must recognize that this compound combines a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational safety and disposal architecture for 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one . As a researcher, you must recognize that this compound combines a polar lactam (pyrrolidone) with a primary benzylic amine. This structural duality dictates its specific handling requirements: it is basic, prone to oxidation, and incompatible with strong acids.

Operational Directive: Treat this substance as a Basic Organic Irritant . All disposal workflows must prioritize segregation from acidic waste streams to prevent exothermic neutralization and potential aerosolization of hazardous vapors.

Chemical Identity & Properties
ParameterData
Chemical Name 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
CAS Number 177932-89-7
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Physical State Typically a viscous oil or low-melting solid (hygroscopic).
Acidity/Basicity Basic (Primary amine functionality).
Storage 2–8°C (Inert atmosphere recommended to prevent carbamate formation).

Hazard Identification & Causality

Effective safety relies on understanding why a chemical is hazardous, not just that it is hazardous.

  • Primary Amine Group: The aminomethyl moiety is a nucleophile and a base. It will react vigorously with acid chlorides, anhydrides, and strong mineral acids.

    • Risk:[1][2][3][4] Inhalation of dust/vapors causes respiratory tract irritation (STOT SE 3).

  • Pyrrolidone Ring: Increases water solubility and polarity, making the compound capable of penetrating dermal layers.

    • Risk:[1][2][3][4] Eye Irritation (2A) and Skin Irritation (2).

GHS Classification:

  • Warning

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[3][4][5]

Waste Stream Segregation Logic

The most critical error in laboratory waste management is "commingling." You must not place this amine in general organic solvent waste if that waste contains acidic byproducts (e.g., TFA, HCl, Acetic Acid).

Workflow: Waste Stream Decision Tree

The following diagram illustrates the decision logic for disposing of CAS 177932-89-7.

waste_segregation Start Waste Generation: CAS 177932-89-7 StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Residue Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Tag: Organic Solid, Basic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated LiquidBin_Hal Halogenated Waste Stream (Tag: Basic/Amine) Halogenated->LiquidBin_Hal LiquidBin_NonHal Non-Halogenated Waste Stream (Tag: Basic/Amine) NonHalogenated->LiquidBin_NonHal Warning CRITICAL: Do NOT mix with Acids LiquidBin_Hal->Warning LiquidBin_NonHal->Warning

Figure 1: Decision matrix for segregating amine-based intermediates. Note the critical prohibition of acidic commingling.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance)

If disposing of expired stocks or rotary evaporation residue:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark as "Hazardous Waste - Solid."

  • Constituents: List "1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one."

  • Hazard Check: Check the box for "Toxic" and "Irritant."

B. Liquid Waste (Solutions)

Most disposal occurs as HPLC effluent or reaction mother liquor.

  • Segregation: Ensure the receiving carboy is designated for Basic/Alkaline Organics .

  • Compatibility Check: Verify the carboy does not contain Nitric Acid or Piranha solution residues (violent reaction risk).

  • Solvent Compatibility:

    • Preferred: Methanol, Ethanol, DMSO.

    • Acceptable: Dichloromethane (DCM) - Note: Amines can react slowly with DCM over long periods to form quaternary ammonium salts; do not store for >90 days.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (see Section B).

  • Defacing: Obliterate the original label and mark "Empty." Dispose of as standard glass trash or chemically contaminated glass, depending on facility rules.

Emergency Response: Spill Protocol

In the event of a spill, speed and containment are vital to prevent tracking the material into clean areas.

spill_response Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Vermiculite or Absorbent Pads PPE->Contain Collect Collection: Scoop into sealable bag/jar Contain->Collect Clean Decontamination: Wipe surface with mild soap/water Collect->Clean Dispose Disposal: Tag as Solid Haz Waste Clean->Dispose

Figure 2: Immediate response workflow for bench-scale spills.

Specific Neutralization: For larger spills (>100 mL/g), you may apply a weak acid neutralizer (e.g., citric acid or sodium bisulfate) only if you are trained to handle the resulting heat evolution. For most lab spills, simple absorption (vermiculite) is safer and preferred.

Regulatory & Compliance Notes

  • RCRA Status: This compound is not explicitly P-listed or U-listed (40 CFR 261.33). However, it must be characterized by the generator.[6]

    • If in a flammable solvent (Flash point <60°C): D001 (Ignitable).

    • If pH > 12.5 (aqueous solution): D002 (Corrosive).

  • Sewer Disposal: Strictly Prohibited. Do not pour down the drain. The pyrrolidone ring structure can be recalcitrant in some wastewater treatment processes, and amines are toxic to aquatic life.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11562479, 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

CAS: 953752-30-2 | Formula: C₁₂H₁₆N₂O | MW: 204.27 g/mol Classification: High-Hazard Organic Amine / Building Block Executive Safety Directive Immediate Action Required: Treat 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one as...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 953752-30-2 | Formula: C₁₂H₁₆N₂O | MW: 204.27 g/mol Classification: High-Hazard Organic Amine / Building Block

Executive Safety Directive

Immediate Action Required: Treat 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one as a Corrosive (Skin Corr. 1B) and Sensitizing agent.

As a Senior Application Scientist, I emphasize that the primary hazard driver here is the benzylic amine moiety (


). While the pyrrolidone ring adds stability, the free amine is highly reactive, capable of causing chemical burns and rapid corneal damage. Furthermore, primary amines readily absorb atmospheric 

to form carbamates/carbonates, compromising reagent purity.

Operational Rule: All handling must occur within a certified fume hood or glovebox. Zero skin contact tolerance.[1]

Hazard Identification & Risk Assessment

The following assessment synthesizes data from structural analogues (Benzylamine, CAS 100-46-9) and functional group reactivity profiles.

Hazard ClassSeverityMechanism of Action
Skin Corrosion/Irritation High The primary amine (

) saponifies skin lipids and denatures proteins, leading to deep chemical burns.
Serious Eye Damage Critical Basic amines cause rapid penetrating injuries to the cornea. Irreversible damage can occur in <10 seconds.
Respiratory Sensitization Moderate Inhalation of dust or aerosols may trigger asthmatic responses or mucosal inflammation.
Reactivity Moderate Hygroscopic; absorbs

(air) to form solid carbonates. Incompatible with strong oxidizers and acid chlorides.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone for prolonged contact. Benzylic amines have higher permeation rates through thin rubber than aliphatic amines.

PPE ComponentSpecificationRationale
Hand Protection (Routine) Double-gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Creates a breakthrough barrier. The outer glove is sacrificial; change immediately upon splash.
Hand Protection (Spill) Silver Shield / Laminate Required for cleaning spills >5 mL. Nitrile degrades rapidly under direct saturation by concentrated amines.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the eyes against vapors and accidental splashes.
Respiratory N95 (Solids) / P100 (if aerosolized) Use if handling open powder outside a glovebox (not recommended).
Body Defense Lab Coat (Buttoned) + Apron A chemical-resistant apron (Tyvek or PVC) is mandatory when transferring stock solutions.
Operational Protocol: Safe Handling Lifecycle
A. Receipt & Storage[1][2][3][4]
  • Temperature: Store at 2°C – 8°C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) . The amine is air-sensitive.

  • Vessel: Keep in amber glass to prevent photodegradation. Ensure the cap has a Teflon/PTFE liner.

B. Weighing & Dispensing
  • Protocol:

    • Equilibrate the container to room temperature before opening to prevent water condensation (hygroscopicity).

    • Work inside a fume hood with the sash at the lowest working height.

    • Use an antistatic gun if the solid is fluffy/static-prone to prevent dispersal.

    • Best Practice: If high precision is needed (<10 mg), dissolve the entire lot in a dry solvent (e.g., DMSO or DCM) to create a stock solution, then aliquot by volume. This eliminates dust hazards.[2][3]

C. Reaction Setup
  • Addition: Add the amine solution slowly to electrophiles. Exotherms are common.

  • Quenching: Never add water directly to the neat amine.[5] Dilute with an organic solvent first, then wash with dilute acidic aqueous solution (e.g., 1M HCl) to protonate and sequester the amine in the aqueous layer.

Visualization: Operational Workflow

SafeHandling Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Before Use Dispense Dispense in Fume Hood (Double Gloves, Goggles) Equilibrate->Dispense Solubilize Create Stock Soln. (Preferred Method) Dispense->Solubilize Best Practice Reaction Reaction Setup Dispense->Reaction Direct Add Solubilize->Reaction Waste Waste Disposal (Neutralize) Reaction->Waste

Figure 1: Safe handling lifecycle for air-sensitive, corrosive amines. Note the critical equilibration step.

Emergency Response Protocols
Accidental Exposure
  • Skin Contact: Immediately flush with water for 15 minutes .[1] Do not use vinegar or neutralizing agents on the skin (exothermic reaction risk). Remove contaminated clothing under the shower.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Time is tissue; seconds matter. Seek emergency ophthalmological care.

Spill Management (>100 mg or >1 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a face shield.

  • Contain: Encircle the spill with absorbent pads.

  • Neutralize: Gently cover the spill with a weak acid neutralizer (e.g., Citric acid powder or dilute acetic acid) if the spill is on a compatible surface.

  • Clean: Absorb into vermiculite. Do not use paper towels (fire risk with amines).

Visualization: Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (<5 mL/g) Assess->Minor Major Major (>5 mL/g) Assess->Major ActionMinor Absorb with Vermiculite Clean with Soap/Water Minor->ActionMinor ActionMajor Evacuate Lab Call EHS/HazMat Major->ActionMajor

Figure 2: Decision matrix for spill response based on volume severity.

Disposal & Deactivation

Never dispose of the neat amine in the sink.

  • Dissolution: Dissolve waste material in a combustible solvent (Acetone or Ethanol).

  • Neutralization (Optional but Recommended): Treat with an equimolar amount of dilute Hydrochloric Acid (1M) to form the hydrochloride salt.

    • Reaction:

      
      
      
    • Benefit: The salt form is non-volatile and less corrosive.

  • Binning: Dispose of in the Halogenated or Non-Halogenated organic waste stream, depending on the solvent used. Label clearly as "Contains Organic Amines."

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24847584, 1-Benzyl-2-pyrrolidinone (Analogue). Retrieved January 28, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Benzyl derivatives. Retrieved January 28, 2026, from [Link]

Sources

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